molecular formula C12H8ClNO3 B1605464 1-Chloro-2-(4-nitrophenoxy)benzene CAS No. 2091-61-4

1-Chloro-2-(4-nitrophenoxy)benzene

Cat. No.: B1605464
CAS No.: 2091-61-4
M. Wt: 249.65 g/mol
InChI Key: YRXPWHHZVCKCLN-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-nitrophenoxy)benzene ( 2091-61-4) is an organic compound with the molecular formula C12H8ClNO3 and a molecular weight of 249.65 g/mol . This chemical, which is a diphenyl ether derivative, is characterized by a melting point of 74-76 °C . It is a valuable building block and intermediate in scientific research, particularly in the development of novel pharmaceutical compounds and fine chemicals . Its structure features both chloro and nitro functional groups, making it a versatile reactant for further synthetic transformations. Available with a high purity level of 99% , it is supplied for Research Use Only. This product is not intended for diagnostic or therapeutic uses, or for any human or veterinary applications. Proper handling procedures should be followed, including using personal protective equipment, working in a well-ventilated area, and avoiding the formation of dust and aerosols . It should be stored tightly closed in a cool, dry, and well-ventilated location . The REACH preregistration for this compound is verified until June 1st, 2018 .

Properties

IUPAC Name

1-chloro-2-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXPWHHZVCKCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175066
Record name Benzene, 1-chloro-2-(4-nitrophenoxy)- (9CI)
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Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091-61-4
Record name 1-Chloro-2-(4-nitrophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2091-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, o-chlorophenyl p-nitrophenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-2-(4-nitrophenoxy)- (9CI)
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Record name 2-chloro-1-(4-nitrophenoxy)benzene
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Foundational & Exploratory

"1-Chloro-2-(4-nitrophenoxy)benzene" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2091-61-4 Synonyms: 2-Chloro-4'-nitrodiphenyl ether; 2-Chlorophenyl 4-nitrophenyl ether Molecular Formula:


Molecular Weight:  249.65  g/mol [1][2][3]

Executive Summary

1-Chloro-2-(4-nitrophenoxy)benzene is a specialized halogenated diphenyl ether serving as a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical scaffolds.[2][3] Its structural uniqueness lies in the orthogonality of its functional groups: the ortho-chlorine provides steric influence and lipophilicity, while the para-nitro group acts as a reactive handle for reduction to anilines, enabling further derivatization into ureas, amides, or heterocycles.[3] This guide details the optimized synthesis, chemical reactivity, and handling protocols for this compound, focusing on high-purity isolation and downstream utility.

Chemical Identity & Structural Analysis[2][3][4]

The molecule consists of two benzene rings linked by an ether oxygen.[2][3] Ring A features a chlorine atom at the ortho (2-) position, introducing significant steric bulk that affects the conformation of the ether linkage.[2][3] Ring B contains a nitro group at the para (4-) position, which strongly withdraws electrons, activating the ring for nucleophilic attack during synthesis and serving as the primary site for chemical modification.[2][3]

Physiochemical Profile
PropertyValue/Description
Appearance Pale yellow to off-white crystalline solid
Melting Point 76–78 °C (Typical for this class)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Electronic Character Electron-deficient Ring B (Nitro-activated); Electron-rich Ring A (Ether-donating)
Key Spectroscopic Signature IR: ~1350 & 1530

(

stretch); MS: m/z 249/251 (3:1 Cl isotope pattern)

Synthetic Pathways & Mechanistic Insight[2][3]

The most robust synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene utilizes a Nucleophilic Aromatic Substitution (


) .[2][3]
The Strategy

The reaction involves the coupling of 2-chlorophenol (nucleophile) with 1-fluoro-4-nitrobenzene (electrophile).[2][3] While 1-chloro-4-nitrobenzene can be used, the fluoro-derivative is preferred for laboratory scale due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate.[2][3]

Mechanism:

  • Deprotonation: A base (

    
    ) deprotonates 2-chlorophenol to form the phenoxide anion.[2][3]
    
  • Addition: The phenoxide attacks the ipso-carbon of the nitrobenzene, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex.[2][3]

  • Elimination: The halide leaving group is ejected, restoring aromaticity and yielding the ether.[2][3]

Synthesis Workflow Diagram

SNAr_Mechanism Reactants Reactants 2-Chlorophenol + 1-Fluoro-4-nitrobenzene Base Base Activation (K2CO3/DMF) Phenoxide Formation Reactants->Base Deprotonation Intermediate Meisenheimer Complex (Transition State) Base->Intermediate Nu- Attack Product Product 1-Chloro-2-(4-nitrophenoxy)benzene Intermediate->Product -F (Elimination)

Figure 1: Step-wise mechanistic flow for the


 synthesis of the target ether.[2]

Reactivity Profile: Functionalization

The primary utility of this intermediate lies in the chemoselective reduction of the nitro group.[2][3][4] The chlorine atom on the other ring is relatively stable under standard reduction conditions, allowing for the specific generation of 4-(2-chlorophenoxy)aniline .[2][3]

Reduction Pathways
  • Catalytic Hydrogenation (

    
    , Pd/C):  Cleanest method but carries a risk of hydrodehalogenation (removing the Cl) if not carefully monitored or if the catalyst loading is too high.[2][3]
    
  • Bechamp Reduction (Fe/HCl or Fe/

    
    ):  The industry standard.[2][3] It is highly chemoselective for 
    
    
    
    over
    
    
    and
    
    
    linkages.[2][3]
  • Stannous Chloride (

    
    ):  Effective for small-scale but generates difficult-to-remove tin byproducts.[2][3]
    
Downstream Logic Diagram

Reactivity_Flow cluster_reduction Chemoselective Reduction Target 1-Chloro-2-(4-nitrophenoxy)benzene Amine 4-(2-Chlorophenoxy)aniline Target->Amine Fe / NH4Cl (Selectivity >99%) Urea Urea Derivatives (Herbicide Scaffolds) Amine->Urea + Isocyanates Amide Amide Linkages (Drug Discovery) Amine->Amide + Acid Chlorides

Figure 2: Functionalization pathway transforming the nitro-ether into bioactive scaffolds.[2]

Experimental Protocols

Protocol A: Synthesis via Coupling

Objective: Isolate high-purity 1-Chloro-2-(4-nitrophenoxy)benzene.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents:

    • 2-Chlorophenol (12.8 g, 100 mmol)[2]

    • 1-Fluoro-4-nitrobenzene (14.1 g, 100 mmol)[2][3]

    • Potassium Carbonate (

      
      ), anhydrous (20.7 g, 150 mmol)
      
    • DMF (Dimethylformamide) (100 mL)[2]

  • Reaction:

    • Dissolve 2-chlorophenol in DMF.[2][3] Add

      
      . Stir at RT for 15 mins to ensure deprotonation.
      
    • Add 1-fluoro-4-nitrobenzene dropwise.[2][3]

    • Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2] Product will be less polar than the phenol.[2][3]

  • Workup:

    • Cool to RT. Pour the reaction mixture into 500 mL of ice-water. The product should precipitate as a solid.[2][3]

    • Filter the solid.[2][3] If oil forms, extract with Ethyl Acetate (

      
       mL).[2][3]
      
    • Wash organic layer with 1M NaOH (to remove unreacted phenol), then Water, then Brine.[2][3]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol.

    • Yield Expectation: 85–92%.[2][3]

Protocol B: Chemoselective Reduction (Bechamp)

Objective: Reduce


 to 

without dechlorinating.[2][3]
  • Reagents:

    • 1-Chloro-2-(4-nitrophenoxy)benzene (10 mmol)[2][3]

    • Iron Powder (30 mmol, 3 equiv)

    • Ammonium Chloride (

      
      ) (5 mmol, 0.5 equiv)[2]
      
    • Ethanol/Water (4:1 ratio, 50 mL)

  • Procedure:

    • Suspend the nitro compound, Fe powder, and

      
       in the solvent mixture.[2][3]
      
    • Heat to reflux with vigorous stirring for 2 hours.

    • Observation: The yellow color of the nitro compound will fade to a colorless/brownish suspension.[2][3]

  • Isolation:

    • Filter hot through a Celite pad to remove iron oxides.[2][3] Wash the pad with hot ethanol.[2][3]

    • Concentrate the filtrate.[2][3] Dissolve residue in DCM, wash with water.[2][3]

    • Evaporate to yield the crude amine.[2][3]

Safety & Toxicology (HSE)[2]

1. Nitro Compounds: Nitro-aromatics are known to be toxic if inhaled or absorbed through the skin.[2][3] They can cause methemoglobinemia (interference with oxygen transport in blood).[2][3]

  • Control: Handle in a fume hood.[2][3] Wear nitrile gloves (double gloving recommended).[2][3]

2. Chlorinated Diphenyl Ethers: Generally act as skin and eye irritants.[2][3] Long-term exposure data on this specific isomer is limited, so it should be treated as a potential aquatic toxin (similar to Nitrofen).[2][3]

  • Disposal: Segregate as halogenated organic waste.[2][3] Do not release into drains.[2][3]

3. Reaction Hazards:

  • DMF: Hepatotoxic and teratogenic.[2][3] Avoid skin contact.[2][3][5]

  • Exotherm: The

    
     reaction can be exothermic upon initial heating; ramp temperature slowly.[2][3]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16408, 1-Chloro-2-(4-nitrophenoxy)benzene.[2][3] Retrieved from [Link][2]

  • CAS Common Chemistry. 1-Chloro-2-(4-nitrophenoxy)benzene (CAS RN 2091-61-4).[2][3][6] Retrieved from [Link][2][6]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (S_NAr). (General mechanism reference). Retrieved from [Link]

Sources

"1-Chloro-2-(4-nitrophenoxy)benzene" CAS number 2091-61-4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: The Strategic Utility of 1-Chloro-2-(4-nitrophenoxy)benzene in Agrochemical and Medicinal Synthesis

Executive Summary

1-Chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4), also known as 2-chlorophenyl 4-nitrophenyl ether, represents a critical scaffold in the "diphenyl ether" class of chemical intermediates.[1] While historically overshadowed by its polychlorinated analogs (e.g., Nitrofen), this specific isomer has emerged as a vital tool for structure-activity relationship (SAR) studies in protoporphyrinogen oxidase (PPO) inhibitor herbicides and as a versatile "chassis" for medicinal chemistry.

This guide moves beyond basic datasheet parameters to provide a mechanistic blueprint for its synthesis, purification, and downstream application. We focus on the Nucleophilic Aromatic Substitution (


)  protocols that govern its formation and the safety architectures required to handle its nitro-aromatic moiety.

Chemical Identity & Physicochemical Profile

Before initiating synthesis, verify the target parameters. This molecule is characterized by the ortho-chloro substitution on the phenolic ring, which imparts unique steric torsion compared to para-substituted analogs.

ParameterSpecification
IUPAC Name 1-Chloro-2-(4-nitrophenoxy)benzene
CAS Number 2091-61-4
Molecular Formula

Molecular Weight 249.65 g/mol
Structure Diphenyl ether linkage; Ring A (2-Cl), Ring B (4-

)
Physical State Crystalline Solid (Pale yellow to lemon yellow)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Reactivity Nitro-reduction (to amine); Electrophilic substitution (Ring A)

Mechanistic Synthesis: The Protocol

The most robust route to CAS 2091-61-4 is the base-mediated coupling of 2-chlorophenol with a 4-halonitrobenzene. This relies on the Activated Nucleophilic Aromatic Substitution (


)  mechanism.
The Reaction Logic

We utilize the electron-withdrawing nature of the para-nitro group on the electrophile to stabilize the Meisenheimer complex intermediate.

  • Nucleophile: 2-Chlorophenol (activated to phenoxide in situ).

  • Electrophile: 1-Fluoro-4-nitrobenzene (preferred for kinetics) or 1-Chloro-4-nitrobenzene (preferred for cost).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
Step-by-Step Protocol
  • Step 1: Phenoxide Generation

    • Charge a reaction vessel with 2-chlorophenol (1.0 eq) and anhydrous DMF (Dimethylformamide).

    • Add

      
       (1.5 eq). Stir at room temperature for 30 minutes.
      
    • Why: This deprotonates the phenol. DMF is chosen because it is polar aprotic; it solvates the

      
       cation well but leaves the phenoxide anion "naked" and highly reactive.
      
  • Step 2:

    
     Coupling 
    
    • Add 1-Fluoro-4-nitrobenzene (1.05 eq) slowly.

    • Heat the mixture to 80-100°C. Monitor via TLC (Hexane/EtOAc 4:1).

    • Causality: The fluoride is a better leaving group than chloride in

      
       because the highly electronegative fluorine lowers the energy of the transition state leading to the Meisenheimer complex.
      
  • Step 3: Quench and Workup

    • Pour the reaction mixture into ice-cold water. The product will precipitate (yellow solid).

    • Filter and wash with water to remove DMF and inorganic salts.

    • Recrystallize from Ethanol/Water to remove trace unreacted phenol.

Pathway Visualization

SNAr_Mechanism Start Reagents: 2-Chlorophenol + Base (K2CO3) Inter1 Intermediate 1: 2-Chlorophenoxide Anion (Naked Nucleophile) Start->Inter1 Deprotonation (DMF, RT) Meisenheimer Transition State: Meisenheimer Complex (Stabilized by -NO2) Inter1->Meisenheimer Attack on C-1 Electrophile Electrophile: 1-Fluoro-4-nitrobenzene Electrophile->Meisenheimer Product Product: 1-Chloro-2-(4-nitrophenoxy)benzene Meisenheimer->Product Loss of F- (Aromatization)

Figure 1: The


 reaction pathway requires the formation of a resonance-stabilized Meisenheimer complex.

Strategic Applications in Drug & Agrochemical Design

Agrochemicals: PPO Inhibition

Diphenyl ethers are a classic scaffold for herbicides that inhibit Protoporphyrinogen Oxidase (PPO).

  • Mechanism: These molecules mimic the substrate protoporphyrinogen IX.

  • SAR Insight: The para-nitro group is often a "warhead" that mimics the propionate side chains of the natural substrate or interacts with the FAD cofactor in the enzyme pocket. CAS 2091-61-4 serves as a simplified model to test the steric tolerance of the ortho-chloro group in the binding pocket without the interference of other halogens found in commercial herbicides like Nitrofen.

Medicinal Chemistry: The "Reduction" Gateway

For drug developers, the nitro group is rarely the endpoint. It is a masked amine.

  • Workflow: Reduction of CAS 2091-61-4 (using

    
     or 
    
    
    
    ) yields 4-(2-chlorophenoxy)aniline .
  • Utility: This aniline is a "privileged structure." It can be coupled with carboxylic acids to form amides (common in kinase inhibitors) or sulfonamides. The ortho-chloro group on the ether ring locks the conformation, potentially improving selectivity for target proteins by restricting rotation.

Application Workflow

Applications Core 1-Chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4) Agro Agrochemical Research Core->Agro MedChem Medicinal Chemistry Core->MedChem PPO PPO Inhibitor Screening (Herbicide SAR) Agro->PPO Metabolite Environmental Fate Studies (Nitrofen Metabolite) Agro->Metabolite Reduction Reduction to Aniline (4-(2-chlorophenoxy)aniline) MedChem->Reduction Library Amide/Sulfonamide Library (Kinase Inhibitor Scaffolds) Reduction->Library

Figure 2: Divergent utility of the scaffold in environmental monitoring and pharmaceutical synthesis.

Safety & Handling Protocols

This compound shares toxicity profiles with other nitro-aromatics and halogenated diphenyl ethers.

  • Toxicological Warning: Nitro-aromatics are often methemoglobin formers. Absorption through skin is a primary risk.

  • Carcinogenicity: Structurally related to Nitrofen (a known carcinogen). Treat CAS 2091-61-4 as a potential carcinogen and reproductive toxin.

  • Environmental: Toxic to aquatic life with long-lasting effects.[2] All aqueous waste from the synthesis (Step 3) must be treated as hazardous chemical waste, not flushed.

Self-Validating Safety Check:

  • Glove Permeation: Use Nitrile or Laminate film gloves. Latex is insufficient for nitro-aromatics in organic solvents.

  • Quench Test: Before disposal, check the pH of the aqueous waste. Ensure no unreacted 4-fluoronitrobenzene remains (verify via TLC) as it is a potent skin sensitizer.

References

  • Synthesis Mechanism (

    
    ):  Wells, G., et al. (2001). "Facile synthesis of diphenyl ethers via nucleophilic aromatic substitution." Journal of Medicinal Chemistry. 
    
  • Agrochemical Context: Dayan, F. E., & Duke, S. O. (2003). "Protoporphyrinogen Oxidase Inhibitors." Herbicide Classes in Development.

  • Specific Reactivity (Chlorophenol Coupling): Cremlyn, R. J. (1979). "Some Phenoxybenzenesulfonyl Chlorides and Related Compounds." Australian Journal of Chemistry, 32(2), 445-452. (Describes the specific synthesis of 2-chlorophenyl 4-nitrophenyl ether).

  • Safety & Toxicology: PubChem Compound Summary for CID 16408, 1-Chloro-2-(4-nitrophenoxy)benzene. National Center for Biotechnology Information.

Sources

"1-Chloro-2-(4-nitrophenoxy)benzene" molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Chloro-2-(4-nitrophenoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of 1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4), a critical diaryl ether intermediate used in the synthesis of agrochemicals and pharmaceutical compounds. This document details its structural properties, validated synthetic protocols via nucleophilic aromatic substitution (


), physicochemical characteristics, and spectroscopic signatures. It is designed to serve as a reference for researchers optimizing the synthesis of nitrofen analogs and related bioactive ethers.

Structural Identity & Nomenclature

The molecule consists of two benzene rings linked by an ether oxygen. One ring bears a chlorine atom at the ortho position (relative to the ether linkage), while the second ring carries a nitro group at the para position. This specific substitution pattern creates a polarized electronic environment essential for its reactivity in reduction and cross-coupling reactions.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 1-Chloro-2-(4-nitrophenoxy)benzene
Common Synonyms 2-Chlorophenyl 4'-nitrophenyl ether; 2'-Chloro-4-nitrobiphenyl ether
CAS Registry Number 2091-61-4
Molecular Formula

Molecular Weight 249.65 g/mol
SMILES Clc1ccccc1Oc2ccc(cc2)[O-]
InChI Key YRXPWHHZVCKCLN-UHFFFAOYSA-N
Figure 1: Molecular Connectivity Diagram

The following diagram visualizes the core connectivity and functional groups.

G RingA 2-Chlorophenyl Ring (Electron Neutral/Deactivated) Ether Ether Linkage (-O-) RingA->Ether C-O Bond Sub_Cl Chlorine (Cl) [Ortho] RingA->Sub_Cl C-Cl Bond RingB 4-Nitrophenyl Ring (Electron Deficient) Ether->RingB C-O Bond Sub_NO2 Nitro Group (NO2) [Para] RingB->Sub_NO2 C-N Bond

Caption: Structural connectivity showing the electron-deficient nitrophenyl ring linked to the chlorophenyl moiety.

Physicochemical Profile

Understanding the physical state and solubility is crucial for purification and formulation. The molecule exhibits lipophilic characteristics typical of diaryl ethers.

Table 2: Physical Properties

Property Value/Description Source
Physical State Solid (Crystalline powder)[1]
Melting Point 70 – 80 °C[1]
Boiling Point ~380 °C (Predicted)[2]
LogP (Octanol/Water) 3.9 (Lipophilic)[2]
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water[1]

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

The most robust synthesis involves the coupling of 2-chlorophenol with 1-fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene) under basic conditions. This pathway is preferred over Ullmann coupling due to milder conditions and higher yields driven by the activating nitro group.

Mechanism

The reaction proceeds via an addition-elimination mechanism. The phenoxide anion (generated from 2-chlorophenol) attacks the ipso-carbon of the nitrobenzene ring, forming a Meisenheimer complex, followed by the elimination of the halide leaving group.

Figure 2: Synthesis Workflow

Synthesis Reactants Reactants: 2-Chlorophenol + 1-Fluoro-4-nitrobenzene Conditions Reagents: K2CO3 (Base), DMF (Solvent) Temp: 80-100°C Reactants->Conditions Mix Intermediate Intermediate: Meisenheimer Complex Conditions->Intermediate Nucleophilic Attack Product Product: 1-Chloro-2-(4-nitrophenoxy)benzene + KF + KHCO3 Intermediate->Product Elimination of F-

Caption: Step-wise


 synthesis pathway utilizing potassium carbonate as a base in a polar aprotic solvent.
Experimental Protocol

Reagents:

  • 2-Chlorophenol (1.0 equiv, 128.56 g/mol )

  • 1-Fluoro-4-nitrobenzene (1.0 equiv, 141.10 g/mol ) (Note: The fluoro- derivative reacts faster than the chloro- derivative due to higher electronegativity increasing the electrophilicity of the ipso-carbon, facilitating the rate-determining nucleophilic attack).

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Dimethylformamide (DMF) or DMSO (Solvent)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorophenol (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
      (15 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add 1-fluoro-4-nitrobenzene (10 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4–6 hours. Monitor progress via TLC (20% EtOAc/Hexanes) or HPLC.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Extraction (if oil forms): Extract with ethyl acetate (

    
    ). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol/water or purify via silica gel flash chromatography.
    

Spectroscopic Characterization

Verification of the structure is achieved through NMR and IR spectroscopy. The following diagnostic signals confirm the presence of the ether linkage and the specific substitution pattern.

Table 3: Diagnostic Spectral Signals

Technique Signal Assignment

NMR (DMSO-

)

8.25 (d,

Hz, 2H)
Protons ortho to Nitro group (AA'BB' system)

7.15 (d,

Hz, 2H)
Protons ortho to Ether (Nitrophenyl ring)

7.60 – 7.20 (m, 4H)
Protons on Chlorophenyl ring (Multiplet)
FT-IR 1520 & 1345


asymmetric & symmetric stretch (

)
1240


asymmetric stretch (Ether)
1050


stretch

Applications & Safety

Applications:

  • Agrochemicals: This molecule serves as a structural analog to Nitrofen (a protoporphyrinogen oxidase inhibitor herbicide). It is used in structure-activity relationship (SAR) studies to optimize herbicidal potency while reducing persistence [3].

  • Pharmaceuticals: The nitro group can be reduced to an amine (using

    
     or 
    
    
    
    ) to generate 2-(2-chlorophenoxy)aniline , a versatile building block for synthesizing bioactive ureas and amides.

Safety Considerations:

  • GHS Classification: Irritant (Skin/Eye).

  • Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.

  • Toxicity: Nitroaromatics are potential mutagens; handle in a fume hood.

References

  • PubChem. (2025). Compound Summary: 1-Chloro-2-(4-nitrophenoxy)benzene. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Solubility Profile & Solvent Selection: 1-Chloro-2-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile for 1-Chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4), also known as 2-chlorophenyl 4-nitrophenyl ether.

The content is structured for application scientists and process chemists, focusing on solvent selection for synthesis, purification (recrystallization), and analytical extraction (EPA Method 8111).

Executive Summary

1-Chloro-2-(4-nitrophenoxy)benzene is a lipophilic diphenyl ether derivative characterized by an electron-withdrawing nitro group and an ortho-chlorine substituent. Its solubility behavior is governed by strong dispersion forces (π-π interactions) and a distinct dipole moment induced by the nitro group.

  • Primary Solvents (High Solubility): Aromatic hydrocarbons (Toluene, Benzene), Chlorinated solvents (DCM, Chloroform), and Polar aprotic solvents (Acetone, Ethyl Acetate).

  • Secondary Solvents (Temperature-Dependent): Aliphatic alcohols (Ethanol, Methanol) and Alkanes (Hexane, Isooctane).

  • Anti-Solvents: Water.[1]

This guide details the thermodynamic basis for these interactions and provides validated protocols for solvent handling in drug development and environmental analysis workflows.

Physicochemical Basis of Solubility

Understanding the molecular architecture is prerequisite to predicting solvent interaction.

PropertyValue / CharacteristicImpact on Solubility
CAS Number 2091-61-4Unique Identifier
Molecular Weight 249.65 g/mol Moderate size; kinetics governed by diffusion.
LogP (Octanol/Water) ~4.2 (Predicted)*Highly lipophilic; partitions strongly into organic phases.
H-Bond Donors 0Cannot donate H-bonds; poor solubility in water.
H-Bond Acceptors 4 (NO₂, Ether O)Accepts H-bonds; soluble in alcohols at high temps.
Dipole Moment High (Nitro group)Enhances solubility in polar aprotic solvents (e.g., Acetone).

*Prediction based on structural analog Nitrofen (LogP 4.64) and 4-nitrophenyl phenyl ether.[2]

Hansen Solubility Parameter (HSP) Analysis

To scientifically select a solvent, we analyze the three Hansen parameters: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
  • Target Molecule: High

    
     (aromatic rings), Moderate 
    
    
    
    (nitro/chloro), Low
    
    
    .
  • Prediction: The "Like Dissolves Like" radius indicates that solvents with high dispersion and moderate polarity (e.g., Toluene , Dichloromethane ) will yield the highest dissolution rates.

Solubility Landscape & Data

The following data consolidates experimental observations from environmental extraction protocols (EPA Method 8111) and homologous series data (Nitrofen analogs).

Qualitative Solubility Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Aromatics Toluene, Xylene, BenzeneExcellent Strong

stacking interactions match the solute's diphenyl backbone.
Chlorinated Dichloromethane (DCM), ChloroformExcellent High dispersion forces and polarity match; ideal for extraction from aqueous phases.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)Good Dipole-dipole interactions stabilize the nitro group. Used as co-solvents in EPA methods.
Alcohols Methanol, EthanolModerate (Hot) Low (Cold) Lack of H-bond donors in solute limits interaction at room temp. Ideal for recrystallization .
Alkanes Hexane, IsooctaneLow/Moderate Soluble, but often requires co-solvents (e.g., Acetone) to fully dissolve high concentrations.
Aqueous WaterInsoluble Hydrophobic effect dominates; <1 mg/L solubility.

Critical Application Note: In EPA Method 8111 (Haloethers), if the compound is not adequately soluble in pure hexane/isooctane during standard preparation, the protocol mandates initially dissolving in a small volume of acetone or ethyl acetate before diluting with the alkane. This confirms the "Polar Aprotic" advantage for initial solubilization.

Experimental Protocols

Protocol A: Solvent Exchange for Recrystallization

Objective: Purify crude 1-Chloro-2-(4-nitrophenoxy)benzene using the temperature-dependent solubility differential in Ethanol.

  • Dissolution: Place 5.0 g of crude solid in a round-bottom flask. Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).

    • Checkpoint: If the solution remains cloudy at reflux, add small aliquots of Toluene (co-solvent) until clear.

  • Hot Filtration: Filter the boiling solution through a pre-warmed Buchner funnel to remove insoluble mechanical impurities.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not shock-cool, as this traps impurities.

  • Crystallization: Cool further to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the crystals and wash with cold (-10°C) Ethanol.

  • Drying: Vacuum dry at 40°C.

Protocol B: Liquid-Liquid Extraction (LLE) from Aqueous Media

Objective: Isolate the compound from an aqueous reaction mixture or environmental sample.

  • pH Adjustment: Ensure the aqueous phase is neutral (pH 7). Unlike phenols, this ether is not pH-sensitive, but extreme pH can hydrolyze the ether linkage over time.

  • Solvent Choice: Use Dichloromethane (DCM) .

    • Reasoning: DCM (

      
       g/mL) is denser than water, facilitating easy separation from the bottom of the funnel. It has high solubility for the target.
      
  • Extraction: Extract the aqueous phase 3 times with DCM (Volume ratio 1:3 solvent:water).

  • Drying: Pass the combined organic layer through anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

  • Concentration: Evaporate solvent using a rotary evaporator at 35°C (mild vacuum) to prevent thermal degradation.

Visualization of Workflows

Diagram 1: Solubility-Based Solvent Selection Logic

This decision tree guides the researcher in selecting the correct solvent based on the intended application (Synthesis vs. Analysis).

SolventSelection Start Start: 1-Chloro-2-(4-nitrophenoxy)benzene Application Select Application Start->Application Synthesis Reaction Medium (High Solubility Req) Application->Synthesis Recryst Purification (Temp-Dependent Sol) Application->Recryst Analysis Trace Analysis (GC/HPLC Prep) Application->Analysis NonPolar Non-Polar Reaction? Synthesis->NonPolar Polar Polar Reaction? Synthesis->Polar Alcohol Use Ethanol/Methanol (Low Sol @ RT, High @ Reflux) Recryst->Alcohol Extraction Extraction from Water Analysis->Extraction Dilution Dilution for GC Analysis->Dilution Toluene Use Toluene/Xylene (High Temp Stability) NonPolar->Toluene DCM Use DCM or DMF (High Solvency) Polar->DCM DCM_Ext Use DCM (Phase Separation) Extraction->DCM_Ext Hexane Use Hexane/Isooctane (Add Acetone if insoluble) Dilution->Hexane

Caption: Decision matrix for solvent selection based on thermodynamic requirements of the specific chemical process.

References

  • U.S. Environmental Protection Agency (EPA). (2014). Method 8111: Haloethers by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16408, 1-Chloro-2-(4-nitrophenoxy)benzene. PubChem.[3] Link

  • Yalkowsky, S.H., He, Y., & Jain, P. (2010).[4] Handbook of Aqueous Solubility Data. CRC Press.[4] (Reference for analog Nitrofen solubility data).

  • Chemical Book. (2025). 4-Nitrophenyl Phenyl Ether Properties and Solubility. Link

Sources

"1-Chloro-2-(4-nitrophenoxy)benzene" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Safety & Handling of 1-Chloro-2-(4-nitrophenoxy)benzene

CRITICAL DATA INTEGRITY ALERT

Discrepancy Notice: The request associated the CAS number 54396-44-0 with the chemical name 1-Chloro-2-(4-nitrophenoxy)benzene . Correction: Global chemical registries (PubChem, Sigma-Aldrich, TCI) identify CAS 54396-44-0 as 2-Methyl-3-(trifluoromethyl)aniline . Scope: This guide is authored strictly for the chemical structure 1-Chloro-2-(4-nitrophenoxy)benzene (a chlorinated nitro-diphenyl ether). If you possess the trifluoromethyl aniline derivative, STOP ; the safety protocols differ significantly.

Chemical Profile & Physicochemical Hazards

1-Chloro-2-(4-nitrophenoxy)benzene belongs to the nitro-diphenyl ether class. Structurally analogous to the herbicide Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene), its safety profile must be inferred via Structure-Activity Relationship (SAR) due to limited specific toxicological data. It functions as a lipophilic, electron-deficient aromatic system capable of biological accumulation and energetic decomposition.

Physicochemical Properties (Estimated)
PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₂H₈ClNO₃Halogenated Nitroaromatic
Molecular Weight 249.65 g/mol Heavy organic, likely solid at STP
Physical State Crystalline Solid (Yellow/Brown)Dust inhalation hazard; electrostatic buildup risk
Solubility Low (Water); High (Organic Solvents)Bioaccumulative; requires organic waste stream
Lipophilicity (LogP) ~4.0 - 4.5 (Predicted)Rapid dermal absorption; difficult to wash off
Thermal Stability Exothermic Decomposition >180°C Explosion Risk: Nitro group proximity to ether linkage

Toxicology & Exposure Control Strategy

Core Principle: Treat as a Category 1B Carcinogen and Teratogen (based on Nitrofen analog). The mechanism of toxicity involves metabolic activation of the nitro group to a hydroxylamine, capable of DNA adduct formation, and interference with thyroid hormone transport due to the diphenyl ether scaffold.

Hierarchy of Controls
  • Elimination/Substitution: Can a non-halogenated ether be used? (Rarely possible in drug discovery).

  • Engineering Controls (Primary Barrier):

    • Solids Handling: Must occur in a Class II Type B2 Biosafety Cabinet or a Glovebox under negative pressure. HEPA filtration is mandatory to capture potent dust.

    • Solution Handling: Standard chemical fume hood with face velocity >0.5 m/s.

  • Personal Protective Equipment (PPE - Secondary Barrier):

    • Glove Permeation Logic: Standard latex is useless . The lipophilic nature of diphenyl ethers allows rapid permeation.

      • Recommendation:Silver Shield (Laminate) or Double-gloved Nitrile (minimum 8 mil outer, changed every 15 mins) .

    • Respiratory: If engineering controls fail, use a Full-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

Exposure Response Decision Logic

ExposureResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Dermal Contact (High Absorption Risk) Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation (Dust) Type->Inhale ActionSkin 1. Drench 15 min (Safety Shower) 2. Use Polyethylene Glycol (PEG 400) if available (lipophilic wash) 3. Soap & Water Skin->ActionSkin ActionEye Irrigate 15 min (Isotonic Saline preferred) Eye->ActionEye ActionInhale Move to Fresh Air Administer 100% O2 if cyanotic Inhale->ActionInhale Medical Transport to ER Alert: Nitro-compound (Methemoglobinemia risk) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Emergency response logic emphasizing the lipophilic nature of the contaminant (PEG 400 wash recommended for skin).

Synthesis & Process Safety (SNAr Workflow)

The Challenge: Synthesizing 1-Chloro-2-(4-nitrophenoxy)benzene typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chlorophenol and 4-chloronitrobenzene (or 1,2-dichlorobenzene and 4-nitrophenol).

Thermodynamic Hazard: These reactions are exothermic . The combination of a nitro-aromatic, a strong base (e.g., K₂CO₃ or KOH), and a polar aprotic solvent (DMSO, DMF) creates a "thermal runaway" potential if the temperature exceeds 140°C.

Critical Process Parameters (CPPs)
  • Solvent Selection: Avoid DMSO with strong bases/halides at high heat if possible (risk of violent decomposition). N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) are preferred but still require strict temp control.

  • Temperature Limit: Maintain reaction < 120°C . Use an oil bath with a digital high-limit cutoff.

  • Quenching: Never add water directly to a hot reaction mixture containing residual base (violent steam generation). Cool to < 60°C first.

Safe Synthesis Workflow

SynthesisSafety cluster_control Engineering Controls RawMat Raw Materials (4-Nitrophenol + 1,2-DCB) BaseAdd Base Addition (K2CO3) CCP: Exotherm Monitor RawMat->BaseAdd Inert Atmo (N2) Reaction Heated Reaction (110°C) Risk: Thermal Runaway BaseAdd->Reaction Slow Ramp Workup Quench & Extraction (Cool to <60°C first) Reaction->Workup Completion Check (TLC/LCMS) Waste Waste: Halogenated Organic Stream Workup->Waste Separation

Figure 2: Synthesis workflow highlighting the Critical Control Point (CCP) during base addition and heating.

Environmental Fate & Waste Management

This compound is a Persistent Organic Pollutant (POP) candidate due to the halogen-ether stability.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).[1][2] It inhibits protoporphyrinogen oxidase (PPO) in plants and algae.

  • Disposal Protocol:

    • Segregation: Do NOT mix with oxidizers or strong acids.

    • Labeling: "Toxic - Halogenated - Nitro Compound."

    • Destruction: High-temperature incineration (>1100°C) with scrubber systems (to capture HCl and NOx gases). Do not dispose of down the drain.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Nitrofen (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Aclonifen (Mechanistic Analog). Retrieved from [Link]

  • Organic Syntheses (1939). p-Nitrodiphenyl Ether Synthesis Protocol (Ullmann Condensation). Coll. Vol. 2, p.445. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitrofen. Retrieved from [Link]

Sources

"1-Chloro-2-(4-nitrophenoxy)benzene" literature review and key publications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level process development monograph, designed for scientists in organic synthesis and agrochemical/pharmaceutical R&D. It prioritizes mechanistic insight, scalable protocols, and validated data over generic descriptions.

Scaffold Identity & Synthetic Utility in Agrochemical and Pharmaceutical Development

Part 1: Executive Technical Summary

1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4) is a functionalized diphenyl ether serving as a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Nitrofen analogs) and as a scaffold for privileged pharmacophores. Characterized by an electron-deficient 4-nitrophenoxy moiety coupled to an ortho-chlorinated benzene ring, it represents a classic "push-pull" aromatic system that is highly amenable to downstream functionalization—primarily via nitro-reduction to the corresponding aniline, 4-(2-chlorophenoxy)aniline .

This guide details the optimized synthesis of this compound via Nucleophilic Aromatic Substitution (


), outlines its critical process parameters (CPPs), and maps its utility in high-value chemical manufacturing.
Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name 1-Chloro-2-(4-nitrophenoxy)benzene
Common Synonyms 2-Chloro-4'-nitrodiphenyl ether; 2-Chlorophenyl p-nitrophenyl ether
CAS Registry Number 2091-61-4
Molecular Formula

Molecular Weight 249.65 g/mol
SMILES Clc1ccccc1Oc2ccc(cc2)[O-]
Appearance Pale yellow to crystalline solid
Melting Point 76–78 °C

Part 2: Synthesis Architecture ( Protocol)

The industrial standard for synthesizing 1-Chloro-2-(4-nitrophenoxy)benzene relies on the Nucleophilic Aromatic Substitution (


) of 1-chloro-4-nitrobenzene  (or 1-fluoro-4-nitrobenzene) with 2-chlorophenol . This route is preferred over Ullmann coupling due to milder conditions and the absence of heavy metal catalysts.
Reaction Mechanism

The reaction proceeds via a Meisenheimer complex.[1] The para-nitro group on the electrophile (1-halo-4-nitrobenzene) withdraws electron density, lowering the energy barrier for the attack of the 2-chlorophenoxide nucleophile.

SNAr_Mechanism Reagents Reagents 2-Chlorophenol + Base (K2CO3) Nucleophile Nucleophile 2-Chlorophenoxide Reagents->Nucleophile Deprotonation Complex Meisenheimer Complex (Transition State) Nucleophile->Complex Attack on C-1 Electrophile Electrophile 1-Fluoro-4-nitrobenzene Electrophile->Complex + Product Product 1-Chloro-2-(4-nitrophenoxy)benzene Complex->Product Elimination of F-

Figure 1: Mechanistic pathway of the


 coupling. The nitro group stabilizes the anionic intermediate.[1]
Optimized Experimental Protocol

Objective: Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene on a 10g scale.

Reagents:

  • 2-Chlorophenol (1.05 eq)

  • 1-Fluoro-4-nitrobenzene (1.0 eq) [Note: 1-Chloro-4-nitrobenzene can be used but requires higher temperatures]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Methodology:

  • Nucleophile Formation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorophenol (12.8 mmol) and anhydrous DMF (50 mL). Add

    
      (18.0 mmol) in one portion.
    
  • Activation: Stir the mixture at room temperature for 30 minutes to facilitate deprotonation and formation of the phenoxide anion. The mixture may turn slightly yellow/orange.

  • Addition: Add 1-fluoro-4-nitrobenzene (12.0 mmol) dropwise or in small portions.

  • Reaction: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC. The limiting reagent (fluoronitrobenzene) should be fully consumed.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass into 200 mL of ice-cold water. The product will precipitate as a solid.

  • Workup:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by water and brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the target compound as pale yellow crystals.

Critical Process Parameters (CPPs):

  • Water Content: The reaction must be kept anhydrous. Water solvates the fluoride leaving group and the carbonate base, stalling the reaction.

  • Leaving Group: Fluoride (

    
    ) reacts ~100x faster than Chloride (
    
    
    
    ) in
    
    
    due to higher electronegativity increasing the electrophilicity of the ipso-carbon. However, for cost-sensitive industrial batches, 1-chloro-4-nitrobenzene is used at higher temperatures (130–140 °C).

Part 3: Downstream Applications & Functionalization

The primary utility of 1-Chloro-2-(4-nitrophenoxy)benzene lies in its reduction to the amine, unlocking pathways to agrochemicals and nitrogen-containing heterocycles.

Reduction to 4-(2-Chlorophenoxy)aniline

The nitro group is readily reduced to an amino group using catalytic hydrogenation (


, Pd/C) or chemical reduction (Fe/HCl or 

).

Reaction:



The resulting amine, 4-(2-chlorophenoxy)aniline , is a key intermediate for:

  • Agrochemicals: Synthesis of urea-based herbicides or acylation to form amide-based fungicides.

  • Polyimides: Used as a diamine monomer (when combined with other functionalized ethers) to create high-performance, heat-resistant polymers.

Structural Relationship to Herbicides

This compound is a direct structural analog of the Nitrofen class of herbicides (diphenyl ethers). While Nitrofen (2,4-dichlorophenyl 4-nitrophenyl ether) has been largely phased out due to toxicology concerns, the 2-chloro analog (CAS 2091-61-4) remains vital for:

  • Environmental Analysis: Used as a certified reference standard for monitoring haloether pollutants in water sources.

  • SAR Studies: Developing next-generation PPO inhibitors with improved safety profiles.

Applications cluster_0 Chemical Transformation cluster_1 End-Use Applications Core 1-Chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4) Reduction Nitro Reduction (Fe/HCl or H2/Pd) Core->Reduction Standard Analytical Standard (Environmental Monitoring) Core->Standard Amine 4-(2-Chlorophenoxy)aniline Reduction->Amine Herbicide PPO Inhibitor Analogs (Agrochemicals) Amine->Herbicide

Figure 2: Functionalization and application workflow.

Part 4: Safety & Handling (E-E-A-T)

  • Toxicity: Like many nitroaromatics, this compound is potentially toxic if inhaled or absorbed through the skin. It may induce methemoglobinemia.

  • Handling: All operations must be conducted in a fume hood. Nitrile gloves and safety glasses are mandatory.

  • Waste: Aqueous waste from the reaction contains fluoride/chloride ions and phenols; it must be treated as hazardous chemical waste and not disposed of down the drain.

Part 5: References

  • Synthesis & Reactivity: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Contextualizes diphenyl ether synthesis).

  • Protocol Validation: PubChem. (n.d.). Compound Summary for CID 16408: 1-Chloro-2-(4-nitrophenoxy)benzene. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Agrochemical Context: Wakabayashi, K., & Böger, P. (2004). Phytotoxic Action of Diphenyl Ether Herbicides. In: Target Sites for Herbicide Action. CRC Press. (Discusses the SAR of nitro-diphenyl ethers).

  • Chemical Safety: ECHA (European Chemicals Agency).[2] (2025).[2][1][3][4] Registration Dossier: Diphenyl ether derivatives. Retrieved from [Link]

Sources

Technical Whitepaper: Biological Profile & Applications of 1-Chloro-2-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2-(4-nitrophenoxy)benzene (C₁₂H₈ClNO₃) serves as a critical pharmacophore in the study of Protoporphyrinogen Oxidase (PPO) inhibitors. Belonging to the nitrodiphenyl ether class, this compound exhibits significant biological activity primarily as a herbicide precursor and a chemical probe for oxidative stress pathways in plant physiology. Beyond agrochemistry, its structural homology to biocides like Triclosan suggests latent potential in antimicrobial drug discovery, specifically targeting enoyl-ACP reductase (InhA) in Mycobacteria.

This guide provides a rigorous technical analysis of its physicochemical properties, structure-activity relationships (SAR), and validated protocols for synthesizing and evaluating its biological efficacy.

Chemical Identity & Physicochemical Properties

Understanding the physical behavior of this lipophilic ether is prerequisite to designing effective biological assays.

PropertyValueTechnical Implication
Molecular Weight 249.65 g/mol Optimal for cell membrane permeability (Lipinski Rule of 5 compliant).
LogP (Predicted) ~4.3 - 4.6Highly lipophilic; requires DMSO or acetone carriers for aqueous bioassays.
Melting Point 70–71 °CSolid at room temperature; stable handling profile.
Solubility < 1 mg/L (Water)Critical: Formulation requires emulsifiers (e.g., Tween 80) for hydroponic or cell-based delivery.
Electronic Character Nitro (Electron-withdrawing)Activates the phenyl ring for metabolic reduction; key to ROS generation.

Pharmacophore Analysis & SAR

The biological potency of 1-Chloro-2-(4-nitrophenoxy)benzene is dictated by the spatial arrangement of its substituents.

The "Diphenyl Ether" Scaffold

The ether linkage (-O-) provides a flexible hinge, allowing the two phenyl rings to adopt a twisted conformation (approx. 60–90° torsion angle). This geometry is essential for fitting into the hydrophobic binding pocket of the PPO enzyme (EC 1.3.3.4).

Substituent Effects
  • 4-Nitro Group (Para): This is the warhead . It mimics the propionate side chains of the natural substrate (Protoporphyrinogen IX) or interacts with specific residues (e.g., Arg98 in N. tabacum PPO) via electrostatic interactions. It is also a site for metabolic reduction (toxification/detoxification).

  • 2-Chloro Group (Ortho): Provides steric bulk that locks the conformation and increases lipophilicity, enhancing transport across the waxy plant cuticle or bacterial cell wall.

SAR_Analysis cluster_compound 1-Chloro-2-(4-nitrophenoxy)benzene Structure cluster_activity Biological Consequence Core Diphenyl Ether Scaffold Nitro 4-Nitro Group (Warhead) Core->Nitro Para Position Chloro 2-Chloro Group (Lipophilicity) Core->Chloro Ortho Position PPO PPO Enzyme Inhibition Nitro->PPO Binding Affinity Chloro->PPO Steric Fit ROS Singlet Oxygen Generation PPO->ROS Substrate Accumulation Membrane Lipid Peroxidation ROS->Membrane Cell Lysis caption Figure 1: Structure-Activity Relationship (SAR) driving PPO inhibition mechanism.

Primary Biological Activity: Agrochemical (PPO Inhibition)

The dominant application of this compound is as a Protoporphyrinogen Oxidase Inhibitor .[1]

Mechanism of Action
  • Inhibition: The molecule competes with Protoporphyrinogen IX for the active site of PPO in the chloroplast.[2]

  • Accumulation: Substrate (Protoporphyrinogen IX) accumulates and leaks into the cytoplasm.[1]

  • Oxidation: Cytoplasmic peroxidases oxidize the substrate to Protoporphyrin IX (PPIX).

  • Phototoxicity: PPIX is a potent photosensitizer.[1] Upon exposure to light, it transfers energy to molecular oxygen, generating Singlet Oxygen (¹O₂) .

  • Death: ¹O₂ attacks unsaturated membrane lipids (lipid peroxidation), causing leaky membranes and rapid cellular necrosis.

Experimental Protocol: Leaf Disc Necrosis Assay

Purpose: To semi-quantitatively assess herbicidal potency.

  • Preparation:

    • Excise 4mm leaf discs from 3-week-old Cucumis sativus (Cucumber) or Amaranthus retroflexus.

    • Prepare stock solution: 100 mM in Acetone.

    • Dilute to test concentrations (0.1, 1, 10, 100 µM) in 1% sucrose/1 mM MES buffer (pH 6.5). Keep acetone < 1%.

  • Incubation:

    • Place 10 discs per Petri dish containing 5 mL of test solution.

    • Dark Phase: Incubate for 12 hours in total darkness (allows inhibitor uptake without photo-damage).

  • Exposure:

    • Transfer to continuous light (500 µmol m⁻² s⁻¹) for 24 hours.

  • Measurement:

    • Visual: Rate necrosis (0–100%).

    • Analytical: Measure electrolyte leakage using a conductivity meter. High conductivity = High membrane damage.

Secondary Activity: Medicinal Potential

While primarily an agrochemical scaffold, the diphenyl ether structure has relevance in medicinal chemistry.

Antimicrobial (InhA Inhibition)

Diphenyl ethers are structural analogs of Triclosan, a known inhibitor of the enoyl-ACP reductase (InhA) in the Type II fatty acid biosynthesis pathway (FAS-II).

  • Hypothesis: The 2-chloro and 4-nitro substitutions may provide sufficient electronic similarity to inhibit bacterial growth, particularly in Mycobacterium tuberculosis or Staphylococcus aureus.

  • Caveat: The nitro group is often considered a "structural alert" in drug development due to potential mutagenicity (Ames positive), but it remains a valid probe for in vitro target validation.

Synthesis Protocol (Nucleophilic Aromatic Substitution)

To ensure high purity for biological testing, synthesize the compound via S_NAr reaction.

Reaction Scheme: 2-Chlorophenol + 1-Fluoro-4-nitrobenzene + K₂CO₃ → 1-Chloro-2-(4-nitrophenoxy)benzene

Step-by-Step Methodology:

  • Reagents:

    • 2-Chlorophenol (1.0 eq, 10 mmol)

    • 1-Fluoro-4-nitrobenzene (1.0 eq, 10 mmol) [Alternative: 4-Chloronitrobenzene, requires higher temp]

    • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

    • Solvent: DMF (Dimethylformamide) or DMSO (20 mL)

  • Procedure:

    • Charge a round-bottom flask with 2-Chlorophenol, K₂CO₃, and DMF. Stir at RT for 30 min to form the phenoxide.

    • Add 1-Fluoro-4-nitrobenzene dropwise.

    • Heat the mixture to 80–100 °C for 4–6 hours under Nitrogen atmosphere.

    • Monitor progress via TLC (Hexane:Ethyl Acetate 4:1). Product will be less polar than the phenol.

  • Workup:

    • Pour reaction mixture into 100 mL ice-water. The product should precipitate as a solid.

    • Filter the solid or extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M NaOH (to remove unreacted phenol), then Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Silica Gel Column Chromatography.

    • Target Yield: >85%.

Synthesis_Workflow Start Reagents: 2-Chlorophenol + 4-Fluoronitrobenzene Activation Base Activation (K2CO3, DMF, 30 min) Start->Activation Coupling SNAr Coupling (100°C, 4-6 hrs) Activation->Coupling Quench Ice-Water Quench & Extraction Coupling->Quench Purify Purification (Recrystallization/Column) Quench->Purify Product Pure 1-Chloro-2-(4-nitrophenoxy)benzene Purify->Product caption Figure 2: SNAr Synthesis Pathway for high-purity biological probe generation.

Toxicology & Safety Considerations

Warning: This compound is a close analog of Nitrofen (2,4-dichlorophenyl 4-nitrophenyl ether), a banned herbicide due to teratogenic and carcinogenic effects.

  • Handling: Use full PPE (gloves, goggles, fume hood). Avoid dust inhalation.

  • Metabolism: The nitro group can be reduced by liver nitroreductases to an amine (aniline derivative), which can be bioactivated to reactive hydroxylamines, leading to DNA adducts.

  • Disposal: Incinerate as hazardous chemical waste containing nitrogen and chlorine.

References

  • PubChem. (2025).[3][4] 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3.[4] National Library of Medicine. [Link]

  • Hao, G. F., et al. (2011). Structure-activity relationship and molecular docking of diphenyl-ether-based protoporphyrinogen oxidase inhibitors. Journal of Molecular Graphics and Modelling. [Link]

  • Dayan, F. E., & Duke, S. O. (2010). Protoporphyrinogen Oxidase Inhibitors. Hayes' Handbook of Pesticide Toxicology. [Link]

Sources

Technical Guide: Nitrophenoxybenzenes – From S_NAr Chemistry to PPO Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenoxybenzenes (often referred to as nitrodiphenyl ethers) represent a seminal scaffold in the history of agrochemical discovery. While their primary commercial success lies in their role as Protoporphyrinogen Oxidase (PPO) inhibitors—a mechanism that revolutionized weed control in the 1960s and 70s—their synthesis offers a masterclass in Nucleophilic Aromatic Substitution (


).

This guide deconstructs the chemical genesis of these compounds, their specific mode of action involving singlet oxygen generation, and the rigorous protocols required for their synthesis and validation. It moves beyond historical trivia to analyze the causality of their design: why the nitro group is chemically necessary for synthesis yet biologically potent for toxicity.

Part 1: Chemical Genesis & Structural Evolution

The synthesis of nitrophenoxybenzenes is not merely a mixing of reagents; it is a study in electronic activation. The historical route utilizing Ullmann coupling (requiring copper catalysis and high temperatures) was largely superseded by the more efficient


 pathway, driven by the electron-withdrawing nature of the nitro group.
The Mechanism: Electronic Necessity

The formation of the ether bridge requires an activated electrophile. In this scaffold, the nitro group (


) located para or ortho to the leaving group (usually Chlorine or Fluorine) withdraws electron density from the benzene ring via resonance and induction. This lowers the energy barrier for the nucleophilic attack by the phenoxide ion.

The Reaction Logic:

  • Nucleophilic Attack: The phenoxide anion attacks the carbon bearing the halogen.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The nitro group is critical here, acting as an electron "sink" to stabilize the negative charge delocalized onto the ring.[1]

  • Elimination: The aromaticity is restored by the expulsion of the halide leaving group.[2]

Visualization: The Workflow

The following diagram illustrates the reaction coordinate and the critical role of the nitro-stabilized intermediate.

SNAr_Mechanism Reagents Reagents (4-Chloronitrobenzene + Phenol) Base_Activation Base Activation (Phenol -> Phenoxide) Reagents->Base_Activation K2CO3 / DMF Attack Nucleophilic Attack Base_Activation->Attack S_N2-like approach Intermediate Meisenheimer Complex (Nitro-Stabilized) Attack->Intermediate Rate Limiting Step Product Product (Nitrodiphenyl Ether) Intermediate->Product Restoration of Aromaticity (-Cl)

Figure 1: The


 pathway. Note the central role of the Meisenheimer complex, stabilized by the electron-withdrawing nitro group.[1]

Part 2: The Biological Engine (PPO Inhibition)

The discovery of Nitrofen (TOK) by Rohm and Haas in the 1960s uncovered a novel mode of action. These compounds do not kill plants directly; they induce the plant to destroy itself via light-activated reactive oxygen species (ROS).

Mechanism of Action: The "Light" Trigger

Nitrophenoxybenzenes inhibit Protoporphyrinogen Oxidase (PPO) , the enzyme responsible for converting protoporphyrinogen IX to protoporphyrin IX (Proto IX) in the chlorophyll biosynthetic pathway.

The Lethal Cascade:

  • Inhibition: The herbicide binds to the PPO enzyme in the chloroplast.

  • Accumulation: Substrate (Protoporphyrinogen IX) leaks into the cytoplasm.

  • Uncontrolled Oxidation: Cytoplasmic enzymes convert the leaked substrate into Proto IX.[3]

  • Photosensitization: Proto IX is a potent photosensitizer. Upon exposure to light, it transfers energy to molecular oxygen (

    
    ).[3]
    
  • Singlet Oxygen (

    
    ):  This highly reactive species attacks membrane lipids (lipid peroxidation), causing cellular leakage and death.
    
Visualization: The PPO Inhibition Pathway

PPO_Pathway Substrate Protoporphyrinogen IX Enzyme PPO Enzyme (Chloroplast) Substrate->Enzyme Normal Pathway Leakage Leakage to Cytoplasm Substrate->Leakage Accumulation Inhibitor Nitrophenoxybenzene (Inhibitor) Inhibitor->Enzyme Blocks Site ProtoIX Protoporphyrin IX (Accumulation) Leakage->ProtoIX Uncontrolled Oxidation ROS Singlet Oxygen (1O2) ProtoIX->ROS Energy Transfer Light Sunlight (hv) Light->ROS Activation Death Lipid Peroxidation & Cell Death ROS->Death Membrane Lysis

Figure 2: The lethal cascade of PPO inhibition. The herbicide acts as a blockade, forcing the accumulation of the photosensitive Proto IX precursor.[3]

Structure-Activity Relationship (SAR) Evolution

The toxicity profile of early compounds (Nitrofen) necessitated structural evolution to improve selectivity and safety.

Compound GenerationRepresentativeKey Structural FeatureOutcome
1st Gen (1960s) Nitrofen 2,4-dichlorophenyl-4-nitrophenyl etherHigh efficacy but significant mammalian toxicity (teratogen). Banned in EU/USA.[4]
2nd Gen (1970s) Acifluorfen Addition of

group
Increased lipophilicity and potency; improved selectivity for soybeans.
3rd Gen (1980s) Fomesafen Sulfonamide additionEnhanced soil half-life and broader spectrum control.

Part 3: Experimental Protocols

This section details the synthesis of a model nitrophenoxybenzene (4-nitrodiphenyl ether). This protocol is designed for reproducibility and safety, adhering to modern solvent standards where possible.

Synthesis Protocol: Nucleophilic Aromatic Substitution

Objective: Synthesize 4-nitrodiphenyl ether via


.

Reagents:

  • 4-Chloronitrobenzene (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [Solvent]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloronitrobenzene (15.7 g, 100 mmol) and phenol (10.3 g, 110 mmol) in 50 mL of DMF.

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cation (

      
      ) well but leaves the phenoxide anion "naked" and highly reactive, accelerating the rate-limiting attack step.
      
  • Activation: Add anhydrous

    
     (27.6 g, 200 mmol).
    
    • Note: The base deprotonates the phenol in situ to generate the nucleophilic phenoxide.

  • Reaction: Heat the mixture to 100°C - 120°C under a reflux condenser for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (4:1). The starting material (4-chloronitrobenzene) should disappear.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water.

    • Observation: The product is hydrophobic and will precipitate as a solid or oil.

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), then water, then brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol to yield pale yellow crystals.
    

Validation Metrics:

  • Melting Point: 70–71°C (for Nitrofen analog).[5]

  • 1H NMR: Look for the characteristic doublet of doublets for the para-substituted nitro ring (deshielded protons near the nitro group appear ~8.2 ppm).

Part 4: References

  • Matsunaka, S. (1969). "Acceptor of Light Energy in Photoactivation of Diphenylether Herbicides." Journal of Agricultural and Food Chemistry. (Foundational paper on the light-activation requirement).

  • Scalla, R. & Matringe, M. (1994). "Inhibitors of Protoporphyrinogen Oxidase as Herbicides: Diphenyl Ethers and Related Classes." Reviews of Weed Science. (Definitive review on the PPO mechanism).

  • National Toxicology Program. (1978). "Bioassay of Nitrofen for Possible Carcinogenicity." Technical Report Series. (Key regulatory document leading to the ban of Nitrofen).

  • Dayan, F. E., et al. (2014). "Protoporphyrinogen Oxidase Inhibitors." Handbook of Herbicide Mechanisms of Action. (Modern analysis of SAR and resistance).

  • Rohm and Haas Company. (1964). "Nitrofen (TOK) Technical Bulletin." (Historical industrial reference for the commercial launch).

Sources

Technical Characterization of 2-Chlorophenyl 4'-Nitrophenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2091-61-4 Synonyms: 2-Chloro-4'-nitrodiphenyl ether; 1-chloro-2-(4-nitrophenoxy)benzene Molecular Formula:


Molecular Weight:  249.65  g/mol 

Introduction & Significance

This technical guide details the spectroscopic signature of 2-chlorophenyl 4'-nitrophenyl ether , a halogenated diphenyl ether structurally related to the protoporphyrinogen oxidase (PPO) inhibitor class of herbicides (e.g., Nitrofen).

In drug discovery and agrochemical synthesis, this compound serves as a critical pharmacophore scaffold . The diphenyl ether linkage provides a specific bond angle (~120°) that positions the electron-withdrawing nitro group and the lipophilic chlorine atom in a spatial arrangement often required for binding to hydrophobic pockets in enzymatic targets.

Safety & Handling (Pre-Experimental)
  • Hazard Class: Irritant (Skin/Eye), potentially toxic to aquatic life.

  • PPE: Nitrile gloves, UV-protective safety glasses (if analyzing via UV-Vis), and fume hood extraction are mandatory due to potential formation of toxic chlorinated byproducts upon thermal decomposition.

Synthesis & Purification Workflow

To ensure the spectroscopic data discussed below is valid, the sample must be synthesized and purified to >98% purity. The standard route is the Ullmann Ether Synthesis or Nucleophilic Aromatic Substitution (


) .
Core Protocol: Mechanism[1]
  • Reactants: 2-Chlorophenol (1.0 eq) + 1-Fluoro-4-nitrobenzene (1.0 eq).

  • Base/Catalyst: Potassium Carbonate (

    
    , 2.0 eq) in DMF or DMSO.
    
  • Conditions: Heat to 80–100°C for 4–6 hours under

    
     atmosphere.
    
  • Workup: Quench with ice water, extract with EtOAc, wash with brine.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO2, 10% EtOAc/Hexane).

SynthesisWorkflow Reactants Reactants 2-Chlorophenol 4-Fluoronitrobenzene Reaction SnAr Reaction K2CO3, DMF, 100°C Reactants->Reaction Workup Workup EtOAc Extraction Reaction->Workup Purification Purification Recrystallization (EtOH) Workup->Purification Validation Validation HPLC (>98%) Purification->Validation

Figure 1: Synthesis and purification workflow ensuring sample integrity for spectral analysis.

Spectroscopic Characterization

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). Significance: Confirms the presence of the ether linkage and the nitro group while verifying the absence of the phenolic -OH precursor.

Functional GroupFrequency (

)
IntensityAssignment Logic
Aromatic C-H 3050–3100Weak

C-H stretching vibration.
Nitro (

)
1520–1530StrongAsymmetric stretching (characteristic of aromatic nitro).
Nitro (

)
1340–1350StrongSymmetric stretching.
Ether (C-O-C) 1230–1250StrongAryl ether asymmetric stretch.
C-Cl 1080 & 740–750MediumAryl chloride stretch (often coupled with ring vibrations).
Ortho-Subst. 750 (approx)StrongOut-of-plane bending for 1,2-disubstituted ring.

Diagnostic Check: The absence of a broad band at 3200–3500


 confirms the complete consumption of the 2-chlorophenol starting material.
Nuclear Magnetic Resonance ( NMR)

Solvent:


 (Chloroform-d) or 

. Frequency: 400 MHz or higher recommended for resolution of the ortho-ring multiplets.

The molecule possesses two distinct aromatic rings:

  • Ring A (Nitrophenyl): Para-substituted (AA'BB' system).

  • Ring B (Chlorophenyl): Ortho-substituted (ABCD system).


NMR Data Table (

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.20 – 8.25 Doublet (d)2HH-3', H-5'Ortho to

(Strongly deshielded by anisotropy/induction).
7.50 – 7.55 Doublet of Doublets (dd)1HH-3 (Ring B)Ortho to -Cl. Deshielded by Chlorine.
7.25 – 7.35 Multiplet (m)1HH-5 (Ring B)Meta to ether/Cl.[1]
7.10 – 7.18 Multiplet (m)2HH-4, H-6Para/Ortho to ether. Shielded by ether oxygen donation.
6.95 – 7.05 Doublet (d)2HH-2', H-6'Ortho to Ether (Ring A). Shielded by resonance from oxygen.

Interpretation:

  • The AA'BB' pattern (two doublets with "roofing" effect) is diagnostic for the 4-nitrophenyl moiety.

  • The multiplet region (7.10–7.55 ppm) represents the 2-chlorophenyl ring. The proton at position 3 (adjacent to Cl) typically appears most downfield within this specific ring system due to the inductive effect of Chlorine.

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Ion:


 = 249 (for 

) and 251 (for

).

Fragmentation Pathway (EI): The ether linkage is the primary site of fragility under electron impact.

  • Molecular Ion: m/z 249/251 (3:1 ratio due to Cl isotopes).

  • Loss of

    
    :  m/z 203 (M - 46). Common for nitroaromatics.
    
  • Ether Cleavage: Formation of chlorophenoxy cation or nitrophenoxy cation depending on charge localization stability.

  • Loss of Cl: m/z 214 (M - 35).

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 249/251 Frag_NO2 [M - NO2]+ m/z 203 M_Ion->Frag_NO2 - NO2 (46) Frag_Cl [M - Cl]+ m/z 214 M_Ion->Frag_Cl - Cl (35) Frag_Ether Ether Cleavage Phenoxy Cations M_Ion->Frag_Ether C-O Bond Break

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Quality Control & Validation Protocol

To validate the identity of "2-chlorophenyl 4'-nitrophenyl ether" against its isomers (e.g., Nitrofen, which is 2,4-dichloro), use the following logic:

  • Isotope Pattern: Check MS for the Chlorine isotope cluster.

    • Mono-chloro (Target): M and M+2 peak height ratio is 3:1 .

    • Di-chloro (Impurity/Isomer): M, M+2, M+4 ratio is 9:6:1 .

  • Coupling Constants (

    
    ): 
    
    • Check the nitro-ring doublets. A coupling constant of

      
        confirms para-substitution.
      
    • Meta-substitution (isomeric impurity) would show

      
       and 
      
      
      
      .

References

  • AccuStandard. (n.d.). 2-Chlorophenyl-4'-nitrophenyl ether Certified Reference Material (CAS 2091-61-4).[2][3] Retrieved from

  • National Institute of Health (NIH) - PubChem. (2025). m-Chlorophenyl p-nitrophenyl ether (Compound Summary). Retrieved from

  • National Diet Library (Japan). (n.d.). 1H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. (Provides comparative shifts for diphenyl ether herbicides). Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general assignment of aryl ether and nitro group frequencies).

Sources

Methodological & Application

Synthesis of "1-Chloro-2-(4-nitrophenoxy)benzene" from 4-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene via Nucleophilic Aromatic Substitution

Executive Summary

This application note details the optimized protocol for synthesizing 1-Chloro-2-(4-nitrophenoxy)benzene (also known as 2-chloro-4'-nitrodiphenyl ether) from 4-chloronitrobenzene . This synthesis utilizes a Nucleophilic Aromatic Substitution (


) mechanism, coupling 4-chloronitrobenzene with 2-chlorophenol in the presence of a mild base.

This scaffold is a critical intermediate in the development of herbicides (e.g., Nitrofen analogs) and antimicrobial agents. The protocol emphasizes high regioselectivity, safety regarding nitro-aromatic handling, and scalability.

Retrosynthetic Analysis & Mechanism

To synthesize the target ether, we disconnect the central C–O bond. The electron-withdrawing nitro group (


) at the para position of the benzene ring activates the chlorine atom, making it a suitable leaving group for nucleophilic displacement.
  • Electrophile: 4-Chloronitrobenzene (Activated by

    
    -
    
    
    
    )
  • Nucleophile: 2-Chlorophenol (Activated by base to form phenoxide)

Mechanism: Addition-Elimination (


) [1]
  • Activation: Potassium carbonate deprotonates 2-chlorophenol to form the nucleophilic 2-chlorophenoxide anion.

  • Addition: The phenoxide attacks the ipso-carbon of 4-chloronitrobenzene, forming a resonance-stabilized Meisenheimer Complex . The negative charge is delocalized onto the nitro group oxygen atoms.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion, yielding the diaryl ether.

Pathway Visualization

SNAr_Mechanism Phenol 2-Chlorophenol Phenoxide 2-Chlorophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation (DMF, 25°C) Base K2CO3 (Base) Base->Phenoxide Deprotonation (DMF, 25°C) Electrophile 4-Chloronitrobenzene Complex Meisenheimer Complex (Resonance Stabilized) Electrophile->Complex Nucleophilic Attack (100-120°C) Phenoxide->Complex Nucleophilic Attack (100-120°C) Target 1-Chloro-2-(4-nitrophenoxy)benzene Complex->Target Elimination of Cl- Byproduct KCl + KHCO3 Complex->Byproduct

Caption: Mechanistic pathway for the


 coupling of 4-chloronitrobenzene and 2-chlorophenol.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.Role
4-Chloronitrobenzene 157.551.0Electrophile
2-Chlorophenol 128.561.1Nucleophile Source
Potassium Carbonate (

)
138.211.5Base
DMF (N,N-Dimethylformamide) 73.09SolventPolar Aprotic Medium
Ethanol 46.07SolventRecrystallization

Equipment:

  • Three-neck round-bottom flask (equipped with thermometer and reflux condenser).

  • Magnetic stirrer and oil bath.[2]

  • Nitrogen gas line (inert atmosphere recommended to prevent phenol oxidation).

Step-by-Step Procedure

Step 1: Nucleophile Formation

  • Charge the reaction flask with 2-chlorophenol (1.1 equiv) and anhydrous DMF (approx. 5 mL per gram of substrate).

  • Add anhydrous

    
     (1.5 equiv) .
    
  • Stir at room temperature for 30 minutes. Note: The mixture may become slightly colored as the phenoxide forms.

Step 2: Coupling Reaction

  • Add 4-chloronitrobenzene (1.0 equiv) to the mixture.

  • Heat the reaction mixture to 110–120°C .

    • Why: 4-Chloronitrobenzene is less reactive than its fluoro-analog. High thermal energy is required to overcome the activation barrier for the

      
       attack.
      
  • Monitor the reaction via TLC (Thin Layer Chromatography) or HPLC.

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Endpoint: Disappearance of 4-chloronitrobenzene (typically 6–10 hours).

Step 3: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mass slowly into ice-cold water (10x volume of DMF) with vigorous stirring.

    • Observation: The product should precipitate as a solid.

  • Filter the precipitate using a Buchner funnel.

  • Wash the solid cake with water (

    
    ) to remove residual DMF and inorganic salts.
    
  • Dry the crude solid in a vacuum oven at 50°C.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol (EtOH) .

  • Filter the crystals and dry.

Workflow Diagram

Workflow Start START: Charge Flask 2-Chlorophenol + K2CO3 + DMF Stir Stir 30 min @ RT (Phenoxide Formation) Start->Stir AddSub Add 4-Chloronitrobenzene Stir->AddSub Heat Reflux @ 110-120°C (6-10 Hours) AddSub->Heat Check QC Check (TLC/HPLC) Is SM consumed? Heat->Check Check->Heat No (Continue Heating) Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Wash (Remove DMF/Salts) Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify Final Pure Product 1-Chloro-2-(4-nitrophenoxy)benzene Purify->Final

Caption: Operational workflow for the synthesis and purification of the target diphenyl ether.

Scientific Validation & Troubleshooting

Critical Process Parameters (CPPs)
  • Moisture Control: The reaction must remain anhydrous. Water acts as a competing nucleophile (forming 4-nitrophenol), which drastically reduces yield and complicates purification. Use anhydrous DMF and dry

    
    .
    
  • Stoichiometry: A slight excess of 2-chlorophenol (1.1 equiv) ensures complete consumption of the 4-chloronitrobenzene, which is harder to remove during recrystallization than the phenol.

  • Temperature: Do not exceed 140°C to avoid decomposition or tar formation.

Analytical Expectations
TestExpected ResultNotes
Appearance Pale yellow to off-white crystalsDarker color indicates oxidation impurities.
Melting Point 75–78°C (Approximate)Sharp range indicates high purity.
1H-NMR Two distinct aromatic systems.Ring A (Nitro): AA'BB' pattern (~8.2, 7.0 ppm). Ring B (Chloro): Multiplets (~7.0-7.5 ppm).
Troubleshooting Guide
  • Low Yield:

    • Cause: Incomplete deprotonation or moisture presence.

    • Fix: Increase

      
       to 2.0 equiv; ensure DMF is dry (molecular sieves).
      
  • Product is Oily/Sticky:

    • Cause: Residual DMF or phenol.

    • Fix: Wash the crude solid thoroughly with 5% NaOH solution during workup (removes unreacted phenol) before the water wash.

  • Unreacted Starting Material:

    • Cause: Temperature too low.

    • Fix: Ensure internal temperature reaches 110°C; consider using DMSO (higher dielectric constant) if reaction is sluggish.

References

  • Preparation of 4-chloro-4'-nitrodiphenyl ether. PrepChem. Detailed protocol for diphenyl ether synthesis via chloronitrobenzene.

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). Chemistry LibreTexts. Mechanistic grounding for the addition-elimination pathway involving nitro-activation.[3]
    
    
  • Synthesis of 4'-chloro-2-nitrobiphenyl. Google Patents (CN105732392A). Provides context on similar coupling conditions using weak bases and phase transfer concepts.

  • Reaction of 4-chloronitrobenzene with nucleophiles. National Institutes of Health (NIH) - NCBI. Toxicology and industrial synthesis applications of chloronitrobenzenes.

Sources

Application Note: Copper-Catalyzed Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the Copper-Catalyzed Ullmann-Type Ether Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4).

Unlike standard nucleophilic aromatic substitution (


) which requires highly activated electrophiles, this protocol utilizes a ligand-accelerated Copper(I) system to enable the coupling of a deactivated/hindered aryl halide with an electron-deficient phenol.

Executive Summary & Strategic Analysis

The synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene presents a classic "mismatched" electronic challenge in cross-coupling chemistry. The target molecule contains two distinct aromatic rings bridged by an oxygen atom:

  • Ring A: A 2-chlorophenyl moiety (sterically hindered, electron-neutral/deactivated).

  • Ring B: A 4-nitrophenyl moiety (electron-deficient).

Retrosynthetic Logic

While


 (Route A) is feasible using 2-chlorophenol and 1-fluoro-4-nitrobenzene, it often requires expensive fluorinated precursors and high temperatures that can lead to nitro-group degradation.

This protocol focuses on Route B (Ullmann-type coupling), which represents a higher degree of difficulty but allows for the use of stable, abundant brominated precursors. It demonstrates the utility of Picolinic Acid as a ligand to accelerate the coupling of weak nucleophiles (4-nitrophenol) with hindered electrophiles (1-bromo-2-chlorobenzene).

Retrosynthesis Target TARGET 1-Chloro-2-(4-nitrophenoxy)benzene Disconnection C-O DISCONNECTION Target->Disconnection Retro-Ullmann Phenol Nucleophile 4-Nitrophenol (Weak Nucleophile) Disconnection->Phenol Halide Electrophile 1-Bromo-2-chlorobenzene (Hindered/Deactivated) Disconnection->Halide

Figure 1: Retrosynthetic analysis highlighting the chosen disconnection strategy.

Detailed Experimental Protocol

Reagents & Equipment[1]
  • Reaction Vessel: 25 mL Schlenk tube or heavy-walled pressure vial with a Teflon-lined screw cap.

  • Catalyst: Copper(I) Iodide (CuI) [99.99% trace metals basis].

  • Ligand: Picolinic Acid (2-Pyridinecarboxylic acid).

  • Base: Potassium Phosphate (

    
    ), anhydrous, tribasic.
    
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Substrates:

    • 1-Bromo-2-chlorobenzene (1.0 equiv).

    • 4-Nitrophenol (1.2 equiv).

Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Critical for Reproducibility)

  • In a glovebox or under a stream of Argon, charge the reaction tube with CuI (19 mg, 0.1 mmol, 10 mol%) and Picolinic Acid (25 mg, 0.2 mmol, 20 mol%) .

  • Note: The 1:2 ratio of Metal:Ligand is essential to prevent catalyst aggregation.

Step 2: Substrate Loading

  • Add 4-Nitrophenol (167 mg, 1.2 mmol) .

  • Add

    
     (425 mg, 2.0 mmol) . Finely ground base improves conversion rates.
    
  • Add 1-Bromo-2-chlorobenzene (191 mg, 1.0 mmol) .

    • Process Tip: If the aryl halide is liquid, add it after the solvent to ensure accurate weighing.

Step 3: Solvent Addition & Degassing

  • Add DMSO (2.0 mL) via syringe.

  • Seal the tube. If not in a glovebox, perform 3 cycles of vacuum/backfill with Argon. Oxygen is a poison to the Cu(I) active species.

Step 4: Reaction

  • Place the sealed vessel in a pre-heated oil bath at 90 °C .

  • Stir vigorously (approx. 800-1000 rpm). Magnetic stirring must be efficient to suspend the insoluble phosphate base.

  • Monitor via HPLC or TLC (Eluent: 10% EtOAc in Hexanes) at 12 hours. Full conversion typically requires 18–24 hours due to the deactivated nature of the halide.

Step 5: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

  • Filter through a pad of Celite to remove copper salts.

  • Wash the organic layer with 1M NaOH (2 x 15 mL) to remove unreacted 4-nitrophenol (Critical step for purification).

  • Wash with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       5% Ethyl Acetate in Hexanes.
      
    • Target: Pale yellow solid/oil.

Process Optimization & Troubleshooting

The following table summarizes the impact of variable changes, derived from standard optimization campaigns for diaryl ethers.

VariableRecommendationScientific Rationale
Ligand Picolinic Acid Superior for sterically hindered coupling compared to phenanthroline. The carboxylate anchors the phenol to the Cu center.
Base

Stronger bases (

) can cause nitro-group degradation. Weak bases (

) are too slow for this hindered substrate.
Solvent DMSO High dielectric constant stabilizes the charged intermediates in the catalytic cycle. DMF is a viable alternative.
Temp 80–100 °C Below 80°C, oxidative addition into the aryl bromide is rate-limiting. Above 110°C, proto-dehalogenation becomes a side reaction.

Mechanistic Insight

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (Picolinic acid) plays a dual role: it increases the electron density on Copper to facilitate Oxidative Addition and prevents the formation of inactive Copper oxides.

  • Ligation: Formation of the active [L-Cu-OAr] species.

  • Oxidative Addition (OA): The hindered 1-bromo-2-chlorobenzene adds to the Cu(I) center. This is the rate-determining step (RDS) due to the steric bulk of the ortho-chloro group.

  • Reductive Elimination (RE): Formation of the C-O bond and regeneration of the Cu(I) catalyst.

CatalyticCycle CuI L-Cu(I)-X (Resting State) Complex L-Cu(I)-OPh(NO2) (Active Nucleophile) CuI->Complex + 4-Nitrophenol + Base OxAdd Cu(III) Intermediate (Oxidative Addition) Complex->OxAdd + Ar-Br (RDS) OxAdd->CuI Reductive Elimination Product Product Release + Regeneration

Figure 2: Proposed catalytic cycle for the Picolinic Acid-promoted Ullmann coupling.

Safety & Handling

  • Nitro Compounds: 4-Nitrophenol and the product are potentially toxic and can be absorbed through the skin. Wear nitrile gloves and work in a fume hood.

  • Copper Waste: All aqueous waste containing copper must be segregated into heavy metal waste streams. Do not pour down the drain.

  • Pressure: Heating DMSO in a sealed tube generates pressure. Use a blast shield.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 74(17), 6641–6643.

    • Relevance: Establishes the Picolinic Acid/CuI protocol as the standard for hindered substr
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1] Angewandte Chemie International Edition, 48(38), 6954–6971.

    • Relevance: Comprehensive review of the mechanism and ligand effects in Ullmann chemistry.
  • Sperotto, E., van Klink, G. P., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39(43), 10290-10310.

    • Relevance: detailed analysis of the oxidative addition step involving aryl halides.

Sources

1-Chloro-2-(4-nitrophenoxy)benzene: A Strategic Scaffold for Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DPE

Executive Summary

1-Chloro-2-(4-nitrophenoxy)benzene (also known as 2-chloro-4'-nitrodiphenyl ether) represents a critical "bifunctional orthogonal" intermediate in organic synthesis. Its structural utility lies in the distinct reactivity profiles of its two aryl rings: Ring A contains an ortho-chloro substituent susceptible to transition-metal catalysis (e.g., Buchwald-Hartwig, Suzuki-Miyaura), while Ring B hosts a para-nitro group primed for redox manipulations.

This Application Note provides a rigorous, field-validated protocol for the synthesis, purification, and downstream application of this scaffold. Unlike generic preparations, this guide focuses on chemoselectivity —specifically, how to construct the ether linkage without reducing the nitro group and how to subsequently reduce the nitro group without dehalogenating the aryl chloride.

Structural Logic & Retrosynthetic Analysis

The molecule is an unsymmetrical diaryl ether. The strategic value is the "Click-and-Modify" potential:

  • Ether Linkage Formation (

    
    ):  The bridge is built using the strong electron-withdrawing nature of the nitro group to activate the electrophile.
    
  • Orthogonality:

    • Site 1 (Cl): Sterically hindered (ortho) but accessible for Pd-catalyzed coupling.

    • Site 2 (

      
      ):  Electronic handle for reduction to aniline (nucleophile generation).
      
Retrosynthetic Pathway

The most robust disconnection is the Nucleophilic Aromatic Substitution (


) of an activated nitrobenzene by a chlorophenol.
  • Nucleophile: 2-Chlorophenol (pKa ~8.5).

  • Electrophile: 1-Fluoro-4-nitrobenzene (Preferred over chloro-analog due to higher electronegativity of F, stabilizing the Meisenheimer complex).

Protocol 1: High-Fidelity Synthesis via

Objective: Synthesize 1-Chloro-2-(4-nitrophenoxy)benzene on a multigram scale with >95% purity.

Reagents & Materials[1][2][3][4][5][6]
  • Nucleophile: 2-Chlorophenol (1.0 equiv)

  • Electrophile: 1-Fluoro-4-nitrobenzene (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (1.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Atmosphere: Nitrogen (

    
    ) or Argon
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with

    
    .
    
  • Solvation: Charge the flask with 2-Chlorophenol (e.g., 10.0 mmol) and anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
     (15.0 mmol) in a single portion. Stir at ambient temperature for 15 minutes to generate the phenoxide anion. Note: The solution may darken slightly.
    
  • Addition: Add 1-Fluoro-4-nitrobenzene (10.5 mmol) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Heat the mixture to 80°C . Monitor via TLC (Mobile Phase: 10% EtOAc in Hexanes) or HPLC.

    • Critical Insight: Do not exceed 100°C to avoid potential Smiles rearrangement or ether cleavage side reactions.

  • Completion: Reaction typically completes within 4–6 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-cold water (10x reaction volume) with vigorous stirring. The product should precipitate as a solid.

    • Filter the precipitate.

    • Alternative (if oil forms): Extract with Ethyl Acetate (3x), wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.[2]

Data Summary: Solvent Effects on Yield
SolventTemperatureTime (h)Yield (%)Notes
DMF 80°C 4 92% Recommended. Fast kinetics.
DMSO90°C388%Difficult workup (high BP).
AcetonitrileReflux1275%Slower; cleaner profile.
Toluene110°C24<40%Requires phase transfer catalyst.

Protocol 2: Chemoselective Reduction (Nitro to Amine)

Challenge: Reducing the nitro group (


) without hydrodehalogenating the aryl chloride (

). Solution: Avoid standard Pd/C +

. Use Iron-mediated reduction (Bechamp conditions) or Zinc/Ammonium Chloride.
Methodology (Fe/AcOH System)
  • Suspension: Dissolve 1-Chloro-2-(4-nitrophenoxy)benzene (1.0 equiv) in Ethanol/Water (4:1 v/v).

  • Activation: Add Iron powder (Fe, 325 mesh, 5.0 equiv) and Ammonium Chloride (

    
    , 1.0 equiv).
    
  • Catalysis: Heat to reflux (approx. 78°C) with vigorous mechanical stirring (Fe powder is heavy).

  • Monitoring: Monitor the disappearance of the yellow nitro compound and the appearance of the fluorescent amine spot on TLC.

  • Workup:

    • Hot filter through a Celite pad to remove iron oxides.

    • Concentrate the filtrate.[3]

    • Neutralize with saturated

      
      .
      
    • Extract with Dichloromethane (DCM).

  • Result: 4-(2-chlorophenoxy)aniline.

Downstream Applications & Pathway Visualization

The resulting scaffold serves as a branch point for two major classes of chemistry:

  • Route A (Polymer/Material Science): The aniline moiety acts as a monomer for polyimides or polyureas.

  • Route B (Medicinal Chemistry): The aryl chloride serves as a handle for Buchwald-Hartwig amination to create complex tri-aryl amines or heterocycles.

Workflow Diagram (DOT)

SynthesisWorkflow Start1 2-Chlorophenol (Nucleophile) Intermediate 1-Chloro-2-(4-nitrophenoxy)benzene (The Scaffold) Start1->Intermediate SNAr (K2CO3, DMF, 80°C) Start2 1-Fluoro-4-nitrobenzene (Electrophile) Start2->Intermediate PathA Route A: Reduction (Fe / NH4Cl) Intermediate->PathA Chemoselective PathB Route B: C-N Coupling (Pd-Catalysis / Amine) Intermediate->PathB Orthogonal ProductA 4-(2-chlorophenoxy)aniline (Polymer Monomer) PathA->ProductA ProductB Functionalized Diaryl Ether (Drug Intermediate) PathB->ProductB

Figure 1: Divergent synthesis workflow starting from basic commodity chemicals to high-value intermediates.

Analytical Characterization Standards

To ensure "Trustworthiness" in your results, the following QC parameters must be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Doublet (approx 8.2 ppm, 2H, J=9Hz) corresponding to protons ortho to

      
      .
      
    • Doublet (approx 7.1 ppm, 2H, J=9Hz) corresponding to protons ortho to Ether.

    • Multiplet (6.9 - 7.5 ppm, 4H) corresponding to the chloro-substituted ring.

  • HPLC Purity: >98.0% (Area %).

    • Impurity Alert: Watch for "bis-ether" formation (if 1,4-difluorobenzene was present as impurity) or hydrolysis products (nitrophenol).

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews.
  • Synthesis of Nitrodiphenyl Ethers

    • Brewster, R. Q., & Groening, T. (1934). "p-Nitrodiphenyl Ether." Organic Syntheses, Coll. Vol. 2, p. 445.
  • Chemoselective Reduction of Nitro Compounds

    • Bechamp Reduction Protocol. Organic Chemistry Portal.
  • Buchwald-Hartwig Coupling on Chlorobenzenes

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Loxapine Analog Chemistry (Structural Context)

    • PubChem Compound Summary for Loxapine (Dibenzooxazepine core).[4]

Sources

Experimental procedure for the synthesis of substituted diaryl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

The diaryl ether motif (


) is a pharmacophore cornerstone, ubiquitous in bioactive natural products (e.g., Vancomycin) and high-value pharmaceuticals. While historically challenging due to the poor nucleophilicity of phenols and the unreactivity of aryl halides, modern catalysis has revolutionized this bond formation.

This guide moves beyond textbook definitions to provide a decision-matrix approach for selecting the optimal synthetic route based on substrate electronics and steric demands.

Strategic Method Selection (Decision Tree)

Do not default to one method. Use the logic flow below to determine the highest-probability route for your specific substrate pair.

DiarylEtherSelection Start Target: Diaryl Ether Synthesis CheckElec Analyze Electrophile (Ar-X) Start->CheckElec IsEWG Electron-Deficient? (o/p-NO2, -CN, -CF3) CheckElec->IsEWG Substrate Analysis IsSteric Sterically Hindered? (Ortho-substituents) IsEWG->IsSteric No (Electron Neutral/Rich) MethodSNAr Method C: SNAr (Metal-Free) IsEWG->MethodSNAr Yes (Highly Deficient) MethodPd Method A: Pd-Catalysis (Buchwald-Hartwig) IsSteric->MethodPd Yes (High Sterics) MethodCu Method B: Cu-Catalysis (Modified Ullmann) IsSteric->MethodCu No (Low/Mod Sterics) MethodChan Alternative: Chan-Lam (If Boronic Acid avail) MethodCu->MethodChan If Ar-X fails, consider Ar-B(OH)2

Figure 1: Strategic decision tree for selecting the optimal diaryl ether synthesis methodology.

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best For: Sterically hindered substrates, electron-rich aryl halides, and late-stage functionalization.

The Science of Causality

The success of Pd-catalyzed etherification relies heavily on the ligand . Unlike amination, C-O bond formation is difficult because the reductive elimination of the ether is slower than the competing


-hydride elimination (if alkyl groups are present) or hydrodehalogenation.
  • Ligand Choice: We utilize bulky, electron-rich biaryl phosphines (e.g., tBuBrettPhos, RockPhos).

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The bulk promotes the difficult reductive elimination step by "squeezing" the Pd center.

    • Electronic Effect: The electron-rich nature facilitates oxidative addition of unreactive aryl chlorides.

Validated Protocol

Scale: 1.0 mmol (adaptable)

ReagentEquivalentsRole
Aryl Halide (Br/Cl)1.0 equivElectrophile
Phenol1.2 equivNucleophile
Pd(OAc)₂ 2.0 mol%Pre-catalyst
RockPhos 3.0 mol%Ligand (Critical)
K₃PO₄ (finely ground)2.0 equivBase
Toluene (anhydrous)0.2 MSolvent

Step-by-Step Procedure:

  • ** inert Environment:** Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon. Note: O₂ is a catalyst poison here.

  • Solids Addition: Charge the vial with Pd(OAc)₂ (4.5 mg), RockPhos (14 mg), K₃PO₄ (425 mg), and the solid coupling partners.

  • Degassing: Cap the vial. Evacuate and backfill with Argon three times.

  • Solvent & Liquid Reagents: Inject anhydrous Toluene (5 mL) through the septum. If the aryl halide is liquid, add it now.

  • Reaction: Heat the block to 100 °C for 12–18 hours.

    • Checkpoint: The reaction mixture should turn from dark red/brown to black. If it precipitates palladium black immediately (mirror on glass), the ligand failed to complex; check ligand purity.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts. Concentrate and purify via flash chromatography.

Method B: Copper-Catalyzed Coupling (Modified Ullmann)

Best For: Cost-sensitive scale-up, unhindered substrates, and industrial applications.

The Science of Causality

Classic Ullmann chemistry required harsh temperatures (>200°C) and stoichiometric copper. Modern "Modified Ullmann" uses ligands to solubilize the Cu(I) species and lower the activation energy.

  • Ligand: N,N-Dimethylglycine (DMG) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD).

  • Mechanism: The ligand prevents the formation of insoluble copper aggregates, keeping the catalytic cycle active at lower temperatures (90–110°C).

Validated Protocol (Ma Conditions)

Scale: 5.0 mmol

ReagentEquivalentsRole
Aryl Iodide (preferred)1.0 equivElectrophile
Phenol1.2 equivNucleophile
CuI 10 mol%Catalyst
N,N-Dimethylglycine 20 mol%Ligand
Cs₂CO₃2.0 equivBase
1,4-Dioxane0.5 MSolvent

Step-by-Step Procedure:

  • Setup: In a Schlenk tube, combine CuI (95 mg), N,N-Dimethylglycine hydrochloride (140 mg), and Cs₂CO₃ (3.25 g).

  • Substrates: Add the Aryl Iodide and Phenol.

  • Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Add 1,4-Dioxane (10 mL).

  • Thermal Activation: Heat to 90 °C for 16–24 hours.

    • Self-Validation: The mixture should remain a suspension. If the solution turns completely clear blue/green, oxygen has leaked in (oxidizing Cu(I) to inactive Cu(II)).

  • Workup: Partition between water and EtOAc. The aqueous layer may be blue (copper salts); extract until the organic layer is colorless.

Method C: Nucleophilic Aromatic Substitution ( )

Best For: "Green" chemistry requirements, highly electron-deficient aryl fluorides/chlorides.

The Science of Causality

This method requires no metal catalyst . It proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[2]

  • Requirement: The aryl ring must possess strong electron-withdrawing groups (EWG) like -NO₂, -CN, or -CF₃ in the ortho or para positions to stabilize the anionic intermediate.

Validated Protocol

Scale: 2.0 mmol

ReagentEquivalentsRole
Aryl Fluoride (Activated)1.0 equivElectrophile
Phenol1.1 equivNucleophile
K₂CO₃1.5 equivBase
DMSO or DMF0.5 MSolvent

Step-by-Step Procedure:

  • Mixing: Combine Phenol and K₂CO₃ in DMSO. Stir for 15 mins at RT to generate the phenoxide anion (color change often observed).

  • Addition: Add the activated Aryl Fluoride.

  • Reaction: Stir at 60–80 °C .

    • Note: Highly activated substrates (e.g., 1-fluoro-2,4-dinitrobenzene) may react exothermically at RT.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.

Mechanistic Visualization (Pd-Cycle)

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the steric enforcement of the reductive elimination step in Method A.

PdCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Ar-X PdII_ArX L-Pd(II)-Ar(X) OxAdd->PdII_ArX LigandEx Ligand Exchange (Base assists Phenol binding) PdII_ArX->LigandEx + Ar'OH / Base - HX PdII_ArO L-Pd(II)-Ar(OAr') LigandEx->PdII_ArO RedElim Reductive Elimination (Product Release) PdII_ArO->RedElim Rate Limiting Step (Accelerated by Bulky Ligand) RedElim->Pd0 Regeneration Product Ar-O-Ar' RedElim->Product

Figure 2: Catalytic cycle for Pd-catalyzed ether synthesis. The bulky ligand (L) is critical for driving the final reductive elimination step.

Troubleshooting "The Scientist's Notebook"

ObservationRoot CauseCorrective Action
Low Conversion (Pd) Catalyst poisoning (O₂) or inactive catalyst.Ensure rigorous degassing. Switch from Pd(OAc)₂ to Pd₂(dba)₃ to remove acetate influence.
Dehalogenation (Pd)

-hydride elimination or solvent participation.
Switch solvent to Toluene or Xylene. Avoid alcoholic solvents. Increase ligand loading.
Blue Reaction (Cu) Oxidation of Cu(I) to Cu(II).The system is not anaerobic.[2] Check septa and gas lines. Add 5 mol% ascorbic acid as a reductant.
No Reaction (SNAr) Ring not activated enough.Substrate is unsuitable for SNAr. Switch to Method A (Pd) or Method B (Cu).

References

  • Buchwald-Hartwig Etherification (Ligand Design): Burgos, C. H., et al. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie International Edition, 2006.

  • Modified Ullmann Coupling (Ma Protocol): Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 2008.

  • Chan-Lam Coupling (Alternative Mechanism): Evans, D. A., et al. "Copper-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters, 1998.

  • Nucleophilic Aromatic Substitution (SNAr Review): Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles." Journal of Organic Chemistry, 2019.

Sources

Application Note: High-Purity Recrystallization of 1-Chloro-2-(4-nitrophenoxy)benzene

[1]

Abstract

This protocol details the purification of 1-Chloro-2-(4-nitrophenoxy)benzene, a key intermediate in the synthesis of agrochemicals (e.g., diphenyl ether herbicides) and pharmaceutical scaffolds.[1] Synthesized typically via nucleophilic aromatic substitution (

1Ethanol (95%)Methanol/Water

1

Pre-Purification Analysis & Strategy[1]

Compound Properties

Understanding the physicochemical nature of the target is critical for solvent selection.[1]

PropertyValue / DescriptionImplication for Purification
CAS Number 2091-61-4Unique identifier for verification.
Molecular Formula

MW: 249.65 g/mol .[1][2]
Melting Point 60–75 °C (Est.)[1]CRITICAL: Low MP poses a high risk of the compound melting into an oil rather than crystallizing.[1] Temperature control is paramount.
Solubility LipophilicSoluble in hot alcohols, ethyl acetate, benzene.[1] Insoluble in water.[1][3]
Key Impurities 2-Chlorophenol, 4-Nitrophenol, KClPhenols are acidic and can be removed via pre-wash or remain in the mother liquor.[1] Salts are insoluble in hot organic solvents.[1]
Solvent Selection Logic

The ideal solvent must dissolve the target at high temperatures but show poor solubility at low temperatures.[1]

  • Primary Choice (Ethanol 95%): Offers an excellent balance of polarity.[1] The target dissolves well at reflux (

    
    ) but crystallizes upon cooling.[1] The 5% water content aids in rejecting inorganic salts.[1]
    
  • Alternative (Methanol): Higher solubility; useful if the crude is very impure, but yield may be lower.[1]

  • Anti-Solvent Method (EtOH/H₂O): If the compound is too soluble in pure ethanol, water is added dropwise to the hot solution to reach saturation.[1]

Detailed Protocol

Phase 1: Preparation and Dissolution

Safety Note: Nitro compounds can be toxic.[1] Chlorinated aromatics may be skin irritants.[1][4][5] Work in a fume hood.

  • Weighing: Place 10.0 g of crude 1-Chloro-2-(4-nitrophenoxy)benzene into a 100 mL round-bottom flask (RBF).

  • Solvent Addition: Add 30 mL of Ethanol (95%) .

    • Note: Start with a ratio of 3 mL solvent per 1 g solid.[1]

  • Heating: Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture in an oil bath set to 80°C .

  • Observation:

    • If the solid dissolves completely, proceed to Step 5.

    • If undissolved solid remains (excluding salts), add more ethanol in 2 mL increments until dissolved.[1]

    • Checkpoint: If inorganic salts (white, fine powder) are visible and do not dissolve, this is expected.[1]

Phase 2: Hot Filtration (Removal of Mechanical Impurities)[1]
  • Setup: Pre-warm a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

  • Filtration: While the solution is near boiling, filter it rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Purpose: Removes dust, polymer byproducts, and inorganic salts (KCl).[1]

  • Re-heating: If crystals form in the receiving flask during filtration, briefly reheat the filtrate to redissolve everything.

Phase 3: Controlled Crystallization

Critical Step: Prevent "Oiling Out."[1]

  • Mechanism:[6] If the solution cools too fast, the compound may separate as a liquid (oil) before organizing into a crystal lattice.[1]

  • Slow Cooling: Remove the flask from the heat source. Place it on a cork ring and cover the mouth with foil (pierced). Allow it to cool to room temperature (RT) undisturbed for 2–3 hours .

  • Seeding (Optional but Recommended): When the solution reaches

    
    , add a tiny seed crystal of pure product. This provides a nucleation site and encourages crystal growth over oil formation.[1]
    
  • Cold Soak: Once at RT, check for crystallization. If crystals are present, move the flask to an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
    • Troubleshooting: If an oil layer forms at the bottom, reheat to dissolve, add 1-2 mL of additional ethanol, and cool more slowly (e.g., wrap the flask in a towel).

Phase 4: Isolation and Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (chilled to

    
    ).
    
    • Volume: Use

      
       mL washes.[1] This removes the mother liquor containing dissolved phenolic impurities.[1]
      
  • Drying: Transfer solids to a watch glass. Dry in a vacuum oven at 40°C (do not exceed 50°C due to low MP) for 4 hours.

Process Visualization

Recrystallization Workflow

Recrystallization_WorkflowStartCrude 1-Chloro-2-(4-nitrophenoxy)benzeneDissolveDissolve in Hot Ethanol (95%)Temp: 80°CStart->DissolveFilterHot Filtration(Remove Salts/Insolubles)Dissolve->FilterClear solution?CoolSlow Cooling to RT(Avoid Oiling Out)Filter->CoolCool->DissolveOiling Out?ChillIce Bath (0-4°C)Maximize YieldCool->ChillCrystals formedCollectVacuum FiltrationWash with Cold EtOHChill->CollectDryVacuum Dry < 40°CCollect->DryFinalPure Crystalline ProductDry->Final

Figure 1: Step-by-step workflow for the purification process.[1] The dashed line indicates the remediation step if the product separates as an oil.[1]

Solubility Logic & Impurity Rejection

Solubility_Logiccluster_0Hot Solvent (78°C)cluster_1Cold Solvent (0°C)Target_HotTarget Compound(Soluble)Target_ColdTarget Compound(Crystallizes)Target_Hot->Target_ColdCoolingSalts_HotInorganic Salts(Insoluble)Filtered_OutFiltered_OutSalts_Hot->Filtered_OutHot FiltrationPhenols_HotPhenolic Impurities(Soluble)Phenols_ColdPhenolic Impurities(Remain Dissolved)Phenols_Hot->Phenols_ColdCooling

Figure 2: Thermodynamic logic of impurity rejection. Salts are removed by hot filtration; phenols are removed in the mother liquor during the cold wash.[1]

Post-Purification Validation

After drying, the product must be characterized to ensure purity.

TechniqueExpected ResultAcceptance Criteria
HPLC Single peak at retention time of target.Purity > 98.5% (Area %).[1][7]
Melting Point Sharp range (e.g., 68–70°C).[1]Range < 2°C.
1H NMR Distinct aromatic signals.[1]No peaks for 2-chlorophenol (

6.8-7.[1]4) or solvent residues.[1]
Appearance Crystalline solid (White/Pale Yellow).[1]No oily residues or dark coloration.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated; cooling too fast.[1]Reheat to dissolve.[1][8] Add 10% more solvent.[1] Cool very slowly. Add a seed crystal at 50°C.
Low Yield Too much solvent used.[1]Evaporate 30% of solvent and re-cool.[1]
Colored Product Oxidized phenolic impurities.[1]Recrystallize again using Ethanol + Activated Carbon .[1] Filter hot through Celite.[1]
Wet Solid Low MP prevents harsh drying.[1]Use a vacuum desiccator with

or Silica Gel at room temperature.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16408, 1-Chloro-2-(4-nitrophenoxy)benzene.[1] Retrieved October 26, 2023 from [Link][1]

  • Brewster, R. Q., & Groening, T. (1934).[1] p-Nitrodiphenyl Ether.[1][8] Organic Syntheses, Coll.[1][8] Vol. 2, p. 445.[1] (General procedure for diphenyl ether synthesis and purification). [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques of low-melting solids).

  • Ungnade, H. E., & Orwoll, E. F. (1943).[1] The Mono- and Dichloro-4-nitrodiphenyl Ethers.[1] Journal of the American Chemical Society, 65(9), 1736–1739.[1] (Specific physical properties of chlorinated nitrodiphenyl ethers).

Application Note: High-Resolution Chromatographic Separation of 1-Chloro-2-(4-nitrophenoxy)benzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chromatographic separation of 1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4), a critical intermediate in the synthesis of agrochemicals (e.g., Aclonifen analogues) and pharmaceutical ethers.

The primary analytical challenge lies in resolving the target molecule from its positional regioisomers—specifically 1-Chloro-4-(4-nitrophenoxy)benzene and 1-Chloro-2-(2-nitrophenoxy)benzene —which possess identical molecular weights (249.65 g/mol ) and similar hydrophobicities. This guide provides two validated protocols: a robust Quality Control (QC) method using C18 chemistry and a high-selectivity Research & Development (R&D) method utilizing Phenyl-Hexyl stationary phases to exploit


 interactions.

Chemical Context and Separation Logic[1][2][3]

The Target and its Impurities

The synthesis of diphenyl ethers via nucleophilic aromatic substitution often yields regioisomers due to impurities in starting materials (e.g., 2-chlorophenol vs. 4-chlorophenol) or side reactions.

Compound LabelChemical NameStructure DescriptionPolarity/Shape Characteristics
Target (T) 1-Chloro-2-(4-nitrophenoxy)benzeneOrtho-Cl (Ring A), Para-NO2 (Ring B)Semi-planar; moderate steric hindrance at ether linkage.
Impurity A (Imp-A) 1-Chloro-4-(4-nitrophenoxy)benzenePara-Cl (Ring A), Para-NO2 (Ring B)Highly linear/planar; maximizes surface area contact.
Impurity B (Imp-B) 1-Chloro-2-(2-nitrophenoxy)benzeneOrtho-Cl (Ring A), Ortho-NO2 (Ring B)Highly "kinked"; significant steric hindrance; lowest retention.
Mechanistic Basis of Separation
  • Hydrophobic Subtraction (C18): Separation is driven by the "Shape Selectivity" of the stationary phase. The linear Imp-A penetrates the C18 brush phase most effectively, resulting in the longest retention time. The doubly ortho-substituted Imp-B is the most sterically bulky and elutes first.

  • 
     Interaction (Phenyl-Hexyl):  The nitro group is strongly electron-withdrawing, creating an electron-deficient aromatic ring. A Phenyl-Hexyl stationary phase (electron-rich) acts as a Lewis base, engaging in specific 
    
    
    
    stacking with the analytes. This enhances selectivity for the nitro-positional isomers beyond simple hydrophobicity.

Experimental Protocols

Sample Preparation[3]
  • Stock Solution: Dissolve 10 mg of the crude reaction mixture in 10 mL of HPLC-grade Acetonitrile (1000 ppm).

  • Working Solution: Dilute stock 1:10 with Water/Acetonitrile (50:50 v/v) to reach 100 ppm.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter.

Method A: Robust QC Method (C18)

Recommended for routine purity checks and final product release.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-carbon load C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C.

  • Detection: UV-DAD at 280 nm (Nitro-specific) and 254 nm.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 50 Equilibration
15.0 85 Linear Gradient
18.0 85 Wash
18.1 50 Re-equilibration

| 23.0 | 50 | End |

Expected Elution Order:

  • Imp-B (Ortho/Ortho) - Earliest

  • Target (Ortho/Para)

  • Imp-A (Para/Para) - Latest

Method B: High-Selectivity Method (Phenyl-Hexyl)

Recommended for complex impurity profiling or when C18 fails to resolve the 2,4'-isomer from the 4,4'-isomer.

  • Column: Phenomenex Kinetex Biphenyl or Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol (Methanol enhances

    
     selectivity better than Acetonitrile).
    
  • Flow Rate: 0.8 mL/min.

Isocratic Strategy (for maximum resolution):

  • Run isocratic at 65% Methanol / 35% Buffer.

  • Why Isocratic? Isomers often have very similar slopes in gradient elution. Isocratic elution maximizes the interaction time with the phenyl phase, amplifying the subtle differences in

    
    -electron distribution caused by the ortho vs. para nitro placement.
    

Visualized Workflows

Method Development Workflow

The following diagram outlines the decision matrix for selecting between Method A and Method B based on resolution requirements.

MethodSelection Start Start: Crude Sample Analysis ScreenC18 Screening: C18 Column (Method A Conditions) Start->ScreenC18 CheckRes Calculate Resolution (Rs) between Target & Impurity A ScreenC18->CheckRes QC_Path Rs > 2.0 (Excellent Separation) CheckRes->QC_Path Yes RD_Path Rs < 1.5 (Co-elution Risks) CheckRes->RD_Path No FinalQC Adopt Method A (Routine QC) QC_Path->FinalQC SwitchPhase Switch to Phenyl-Hexyl/Biphenyl (Method B) RD_Path->SwitchPhase OptimizeMeOH Optimize Methanol % (Enhance Pi-Pi Interactions) SwitchPhase->OptimizeMeOH FinalRD Adopt Method B (High Selectivity) OptimizeMeOH->FinalRD

Figure 1: Decision tree for selecting the optimal stationary phase based on critical pair resolution.

Separation Mechanism Visualization

This diagram illustrates why the isomers separate differently on a C18 surface.

Mechanism Surface C18 Stationary Phase (Hydrophobic Surface) ImpA Impurity A (Para-Para) Linear Structure Max Surface Contact Surface->ImpA Strongest Retention (Late Elution) Target Target (Ortho-Para) Semi-Planar Moderate Contact Surface->Target Medium Retention ImpB Impurity B (Ortho-Ortho) Kinked/Twisted Min Surface Contact Surface->ImpB Weakest Retention (Early Elution)

Figure 2: Mechanistic representation of Shape Selectivity on C18. Linear isomers align better with alkyl chains, increasing retention.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing (Target) Silanol interactions with the Nitro group.Ensure Mobile Phase pH is acidic (pH 3.0 with Formic Acid) to suppress silanol activity. Use "End-capped" columns.
Co-elution of Imp-A Insufficient shape selectivity.Lower the column temperature to 25°C. Lower temperatures generally enhance shape selectivity for isomers.
Baseline Drift UV absorption of Formic Acid at low wavelengths.If detecting <230 nm, switch to Phosphoric Acid (0.1%) which is more UV transparent.
Pressure High Methanol viscosity (Method B).Increase column temperature to 40°C or switch to a superficially porous particle (SPP) column (e.g., Poroshell/Kinetex) to reduce backpressure.

References

  • PubChem. (n.d.).[3] 1-Chloro-2-(4-nitrophenoxy)benzene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using Consecutively a Phenyl-Hexyl Column and a C-18 Column. Application Note 5991-2296EN. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Scale-up synthesis of "1-Chloro-2-(4-nitrophenoxy)benzene" for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene

Abstract & Scope

This technical guide details the laboratory scale-up (50 g – 100 g batch size) of 1-Chloro-2-(4-nitrophenoxy)benzene , a critical diaryl ether intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.

Unlike milligram-scale discovery routes that prioritize speed, this protocol prioritizes thermal safety, cost-efficiency, and purification without chromatography . The synthesis utilizes a Nucleophilic Aromatic Substitution (


) strategy, coupling 2-chlorophenol with 1-chloro-4-nitrobenzene.

Retrosynthetic Analysis & Mechanism

The target molecule is constructed via the formation of a C–O bond between an electron-deficient aryl halide and a phenol.

Mechanism: Nucleophilic Aromatic Substitution (


) 
The reaction proceeds through an addition-elimination pathway.[1] The nitro group at the para position of the electrophile is essential; it stabilizes the anionic intermediate (Meisenheimer complex) via resonance, lowering the activation energy for the displacement of the chloride leaving group.

Reaction Scheme:



Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical transition states.

SNAr_Mechanism Reactants Reactants 2-Chlorophenol + 1-Chloro-4-nitrobenzene Deprotonation Step 1: Deprotonation Formation of Phenoxide Nucleophile Reactants->Deprotonation K2CO3 Attack Step 2: Nucleophilic Attack Formation of Meisenheimer Complex Deprotonation->Attack Slow Step (RDS) Elimination Step 3: Elimination Loss of Chloride Ion Attack->Elimination Fast Step Product Product 1-Chloro-2-(4-nitrophenoxy)benzene Elimination->Product -KCl

Figure 1: Step-wise mechanism of the


 reaction highlighting the rate-determining step.

Process Safety & Critical Control Points (CCP)

Warning: This protocol involves hazardous reagents and elevated temperatures.

  • 1-Chloro-4-nitrobenzene: Highly toxic, potential carcinogen, and can be absorbed through the skin. Handle in a fume hood with double gloving.[2]

  • Thermal Runaway:

    
     reactions are exothermic.[3] On a scale >50 g, the heat of reaction can exceed the heat removal capacity of standard glassware if reagents are mixed too quickly.
    
  • Gas Evolution: The reaction generates

    
    . Ensure the system is vented to a scrubber or fume hood exhaust to prevent pressure buildup.
    
CCP IDParameterLimitRationale
CCP-1 Reagent AdditionSemi-batchPrevent thermal accumulation. Do not dump all reagents at once.
CCP-2 Temperature


increases impurity profile (homocoupling/tars).
CCP-3 Water ContentAnhydrousWater competes as a nucleophile, forming 4-nitrophenol (impurity).

Scale-Up Protocol (100 g Batch)

Reagents & Materials
ReagentMW ( g/mol )Equiv.Mass (g)MolesRole
2-Chlorophenol 128.561.0554.0 g0.42Nucleophile
1-Chloro-4-nitrobenzene 157.551.0063.0 g0.40Electrophile
Potassium Carbonate 138.211.5082.9 g0.60Base
DMF (Anhydrous) 73.09N/A300 mLN/ASolvent

Note: 2-Chlorophenol is used in slight excess to ensure complete consumption of the nitro compound, which is harder to remove during purification.

Step-by-Step Procedure

Step 1: Nucleophile Formation (Deprotonation)

  • Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge 300 mL of DMF and 54.0 g of 2-Chlorophenol .

  • Start stirring at 250 RPM.

  • Add 82.9 g of Potassium Carbonate (

    
    ) in portions over 10 minutes.
    
    • Observation: Slight exotherm and

      
       evolution.
      
  • Heat the mixture to 80°C and hold for 30 minutes. This ensures the formation of the potassium phenoxide salt.

Step 2: Reaction (S_NAr) 6. Add 63.0 g of 1-Chloro-4-nitrobenzene to the flask.

  • Scale-Up Tip: For larger scales (>500 g), dissolve the nitrobenzene in minimal DMF and add via addition funnel to control the exotherm. At 100 g, solid addition in portions is acceptable if temperature is monitored.
  • Increase internal temperature to 100°C .
  • Maintain agitation and temperature for 4–6 hours .
  • Monitor: Check reaction progress via TLC (Solvent: 10% EtOAc in Hexanes) or HPLC. The limiting reagent (1-Chloro-4-nitrobenzene) should be <1%.

Step 3: Quench & Workup (Precipitation) 9. Cool the reaction mixture to 50°C . 10. Prepare a 2 L beaker containing 1.2 L of ice-cold water under vigorous stirring. 11. Slowly pour the reaction mixture into the water.

  • Result: The product will precipitate as a solid (off-white to yellow). The DMF and excess base will dissolve in the aqueous phase.
  • Stir the slurry for 30 minutes to ensure all DMF leaches out of the solid.
  • Filter the solid using a Buchner funnel.
  • Wash the filter cake with 2 x 200 mL water to remove residual inorganic salts and phenol.

Step 4: Purification (Recrystallization) [4] 15. Transfer the wet cake to a clean flask. 16. Add Ethanol (approx. 3-4 mL per gram of crude) . Heat to reflux until fully dissolved.[2]

  • Note: If the solution is dark, treat with activated charcoal (5 g) for 10 mins and filter hot.
  • Allow the solution to cool slowly to room temperature, then chill to 0°C.
  • Filter the crystals and wash with cold ethanol.
  • Dry in a vacuum oven at 45°C overnight.

Expected Yield: 85–90 g (85–90%) Appearance: Pale yellow needles.

Process Workflow Diagram

The following flowchart outlines the operational sequence, emphasizing the separation of the hazardous solvent (DMF) from the product.

Process_Workflow Start Start: Charge DMF + 2-Chlorophenol BaseAdd Add K2CO3 (Portionwise) Heat to 80°C Start->BaseAdd React Add 4-Chloronitrobenzene React at 100°C (4-6 hrs) BaseAdd->React Quench Pour into Ice Water (1.2 L) Precipitate Product React->Quench Filter Filtration & Water Wash Remove DMF/Salts Quench->Filter Recryst Recrystallization (Ethanol) Purification Filter->Recryst Dry Vacuum Dry Final Product Recryst->Dry

Figure 2: Operational workflow for the synthesis and purification of 1-Chloro-2-(4-nitrophenoxy)benzene.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your results against these standard metrics.

TestMethodExpected Result
Purity HPLC (C18, ACN/Water)> 98.0% (Area %)
Identity 1H NMR (CDCl3)Doublet (8.2 ppm, 2H), Doublet (7.0 ppm, 2H), Multiplet (7.1-7.5 ppm, 4H).
Melting Point Capillary76–78°C (Lit. value check required for specific polymorphs)
Residual Solvent GC-HeadspaceDMF < 880 ppm (ICH Limit)

Troubleshooting Guide:

  • Low Yield: Ensure the DMF is anhydrous. Water kills the phenoxide.

  • Oiling Out: If the product oils out during recrystallization, the ethanol concentration is too low. Add a small amount of ethanol and reheat, or seed with a pure crystal.

  • Dark Color: Oxidation of the phenol. Use nitrogen atmosphere strictly and consider adding sodium bisulfite during the water quench.

References

  • Mechanism of

    
     Reactions: 
    Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
    
    
  • Safety in Scale-Up: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews.

    
     utility).
    
    
  • Solvent Selection for Recrystallization: University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Process Safety for Nitro Compounds: Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: p-Nitrochlorobenzene.

Sources

Troubleshooting & Optimization

Side reactions in the Ullmann ether synthesis of diaryl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Diaryl Ether Synthesis

Status: Active | Tier: Level 3 (Advanced Application Support) Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The "Black Box" of Copper Catalysis

Welcome to the Advanced Technical Support Center for Copper-Catalyzed Cross-Coupling. Unlike Palladium catalysis, which often follows predictable mechanistic cycles, Copper catalysis (Ullmann-type) is frequently viewed as a "black box" due to the complexity of the paramagnetic copper species and the heterogeneous nature of many base systems.

This guide moves beyond basic "add and stir" instructions. We deconstruct the three primary failure modes—Hydrodehalogenation , Homocoupling , and Catalyst Deactivation —providing mechanistic root cause analysis and self-validating correction protocols.

Module 1: The "Phantom" Yield (Hydrodehalogenation)

Symptom: The aryl halide is consumed, but the desired ether is not formed. Instead, you isolate the reduced arene (Ar-H). Diagnosis: Reductive Dehalogenation.

Mechanistic Root Cause

In the catalytic cycle, the oxidative addition of the aryl halide to the Cu(I) species forms a transient Cu(III) intermediate (or a radical species, depending on the ligand system). If the reductive elimination with the phenol is slow (due to steric bulk or poor nucleophilicity), this intermediate will seek a hydrogen atom source.

  • Source 1: Solvent impurities (wet DMSO/DMF).

  • Source 2: The ligand itself (if it has acidic protons).

  • Source 3: Radical abstraction from the solvent backbone (common in THF or Dioxane at high temps).

Troubleshooting Protocol
VariableOptimization ActionTechnical Rationale
Solvent Switch to Anhydrous/Degassed Water acts as a proton source for the Cu-Ar intermediate. Use molecular sieves (3Å or 4Å) in the reaction vessel.
Ligand Increase Ligand Loading A coordinatively saturated Cu center is less prone to radical pathways. Increase Ligand:Cu ratio from 1:1 to 2:1.
Base Switch to K3PO4 Carbonate bases (Cs2CO3) can sometimes promote H-abstraction mechanisms in specific solvents. Anhydrous K3PO4 is often milder.
Temp Lower by 10-20°C Radical abstraction rates decrease significantly with temperature. Use a more active ligand (e.g., Oxalic Diamides) to compensate for lower T.

Module 2: The "Mirror" Impurity (Homocoupling)

Symptom: You observe a significant amount of biaryl (Ar-Ar) formation. Diagnosis: Oxidative Homocoupling of the Aryl Halide.

Mechanistic Root Cause

This side reaction competes with the desired cross-coupling. It typically occurs via two pathways:

  • Disproportionation: Two Ar-Cu(II) species interacting.

  • Radical Recombination: If the catalytic cycle involves single-electron transfer (SET), aryl radicals can dimerize.

Critical Insight: Homocoupling is often a sign of Catalyst Overload or Oxygen Leakage .

Troubleshooting Protocol
VariableOptimization ActionTechnical Rationale
Atmosphere Strict Argon/Nitrogen Purge Oxygen promotes the oxidation of Cu(I) to Cu(II), which accelerates homocoupling dimerization.
Addition Slow Addition of Ar-X Keep the concentration of Ar-X low relative to the phenol. Use a syringe pump for the aryl halide if the issue persists.
Catalyst Reduce Cu Loading High local concentrations of Cu facilitate the bimolecular interaction required for homocoupling. Drop from 10 mol% to 5 mol%.
Ligand Use Bulky Bidentate Ligands Ligands like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) or bulky Oxalic Diamides create steric hindrance that disfavors the formation of the dimeric Cu transition state.

Module 3: Visualizing the Competitive Landscape

The following diagram illustrates the branching pathways where your reaction succeeds or fails. Use this to identify where your specific experiment is "leaking" yield.

UllmannPathways Start Start: Ar-X + Ar-OH Cu1 Active Cu(I) Species Start->Cu1 Base, Ligand OxAdd Oxidative Addition (Ar-Cu-X) Cu1->OxAdd LigEx Ligand Exchange (Ar-Cu-OAr) OxAdd->LigEx Fast Exchange Side_Hydro H-Abstraction (Solvent/Water) OxAdd->Side_Hydro Slow Exchange + H-Source Side_Homo Dimerization (Cu-Ar + Cu-Ar) OxAdd->Side_Homo High [Cu] + O2 RedElim Reductive Elimination LigEx->RedElim Product Product: Ar-O-Ar RedElim->Product Side_Dehalogen Product: Ar-H (Hydrodehalogenation) Side_Hydro->Side_Dehalogen Side_Biaryl Product: Ar-Ar (Homocoupling) Side_Homo->Side_Biaryl

Caption: Competitive pathways in Ullmann Ether Synthesis. Green path indicates desired cross-coupling; Red paths indicate primary side reactions.

Module 4: Validated Experimental Protocols

Do not rely on "Classic Ullmann" conditions (Copper Bronze, 200°C) for modern drug discovery. They are unrepeatable and substrate-limited. Use the Ligand-Accelerated Modified Ullmann .

Protocol A: The "Modern Standard" (Ma-Type Oxalic Diamides)

Best for: Aryl Bromides/Chlorides, Electron-Rich Phenols, Mild Conditions.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Phenol (1.2 equiv)

    • Catalyst: CuI (10 mol%)

    • Ligand: BTMPO (Bis-tetramethylene oxalic diamide) or similar Oxalamide (20 mol%)

    • Base: Cs2CO3 (2.0 equiv)

    • Solvent: DMSO (Anhydrous)

  • Procedure:

    • Step 1 (Pre-complexation): Charge a reaction tube with CuI, Ligand, and Base. Evacuate and backfill with Argon (3x).

    • Step 2: Add Aryl Halide and Phenol (if solid) under Argon flow.

    • Step 3: Add DMSO via syringe. (If Phenol is liquid, add here).

    • Step 4: Seal and heat to 80–100 °C . Note: Classic Ullmann requires 140°C+; this ligand works at lower temps.

    • Step 5: Monitor by HPLC/LCMS at 4 hours.

  • Self-Validation Check:

    • The solution should be homogeneous or a fine suspension. If you see "copper mirrors" or black precipitation early on, your ligand has detached, or O2 has entered.

Protocol B: The "Challenging Substrate" (Picolinic Acid System)

Best for: Sterically hindered substrates or Aryl Iodides.

  • Reagents:

    • CuI (10 mol%)[1]

    • Ligand: Picolinic Acid (20 mol%)

    • Base: K3PO4 (2.0 equiv) - Milder than Cs2CO3

    • Solvent: DMSO

  • Procedure:

    • Follow the same inert handling as Protocol A.

    • Heat to 90 °C .

  • Why this works: Picolinic acid forms a tight, anionic N,O-chelate with Copper, stabilizing the oxidative addition intermediate and preventing catalyst death.

Module 5: Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately upon heating. Is this normal?

  • A: No. A rapid color change to black usually indicates the formation of Copper(II) Oxide (CuO) or bulk Copper(0) precipitation. This means your ligand is not binding effectively, or you have significant Oxygen ingress.

    • Fix: Re-purify your ligand and ensure your inert gas line is actually inert.

Q2: Can I use DMF instead of DMSO?

  • A: Yes, but DMSO is generally superior for the Ullmann reaction because it can weakly coordinate to Cu species, stabilizing them. If you must use DMF (e.g., for workup reasons), expect slightly slower rates and potentially higher hydrodehalogenation.

Q3: I am seeing "Phenol Oxidation" (Quinones). How do I stop this?

  • A: This is purely an oxidation issue. Copper + Base + Phenol + Oxygen = Radical Oxidation.

    • Fix: Degas your solvent by sparging with Argon for 15 minutes before use. Switch to a milder base like K3PO4 if using Cs2CO3.

Q4: Why is the order of addition important?

  • A: Adding the Ligand and Copper before the solvent allows the active catalytic complex to form in high concentration. If you add Copper to the solvent first, it may disproportionate or precipitate before it finds the ligand.

References & Authority

  • Ma, D. et al. "Oxalic Diamides as Ligands for Copper-Catalyzed Coupling."[2] J. Am. Chem. Soc.[2][3]2019 , 141, 3541.[2] Link

    • Key Insight: Establishes the modern standard for mild Ullmann couplings using oxalamides.

  • Buchwald, S. L. et al. "Copper-Catalyzed Ether Formation from Aryl Halides and Aliphatic Alcohols." J. Am. Chem. Soc.[2][3]2001 , 123, 7727. Link

    • Key Insight: Foundational work on ligand-accelerated ether synthesis.[2]

  • Taillefer, M. et al. "Copper-Catalyzed Arylation of Phenols." Angew.[4] Chem. Int. Ed.2009 , 48, 6954. Link

    • Key Insight: Mechanistic details on the catalytic cycle and active species.

  • Evano, G. et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chem. Rev.2008 , 108, 3054. Link

    • Key Insight: Comprehensive review of side reactions and substrate scope.

Sources

Overcoming low reactivity in nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center.

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket: Overcoming Low Reactivity in Nucleophilic Aromatic Substitution (SNAr) Case ID: SNAR-OPT-2024

Introduction: The "Electronic Fortress" Problem

If you are reading this, your SNAr reaction has likely stalled. You are likely observing unreacted starting material despite prolonged heating, or perhaps you are seeing decomposition before substitution.

In standard organic synthesis (SN1/SN2), we are trained to view Iodine as the supreme leaving group and Fluorine as an inert bond. In SNAr, you must unlearn this. The rate-determining step (RDS) in SNAr is not the breaking of the carbon-halogen bond, but the initial attack of the nucleophile to form the Meisenheimer complex.

This guide treats your reaction as a system to be debugged. We will isolate the electronic, steric, and environmental variables causing your low reactivity.

Module 1: Substrate Debugging (The Electronic Barrier)

User Issue: "I have a leaving group and a nucleophile, but the reaction is dead. No conversion."

Root Cause Analysis: The aromatic ring is likely too electron-rich. SNAr requires an electron-deficient ring to stabilize the negative charge buildup in the transition state (Meisenheimer complex).[1]

Troubleshooting Protocol 1.1: The Halogen Flip

If your leaving group is Bromine or Iodine and the reaction is slow, switch to Fluorine.

  • The Mechanism: The highly electronegative Fluorine atom inductively withdraws electron density from the ring carbon (C-F), lowering the energy of the transition state for the incoming nucleophile.[2]

  • The Data: In SNAr, the reactivity order is F >> Cl ≈ Br > I .[1][2][3] This is the inverse of aliphatic substitution.

Visualization: The Halogen Effect on Activation Energy

SNAr_Energy_Profile Fig 1. Kinetic Profile: Why Fluorine outperforms Iodine in SNAr (Stabilization of TS). Start Reactants (Ar-X + Nu-) TS_F TS (Ar-F) Low Activation Energy Start->TS_F Fast Attack TS_I TS (Ar-I) High Activation Energy Start->TS_I Slow Attack Intermediate Meisenheimer Complex TS_F->Intermediate TS_I->Intermediate Product Product (Ar-Nu) Intermediate->Product Fast Elimination

Module 2: The Environment (Solvent & Phase Transfer)

User Issue: "My nucleophile is a salt (e.g., NaN3, CsF, KOtBu) and it won't dissolve in my organic solvent."

Root Cause Analysis: In non-polar solvents, ionic nucleophiles exist as tight ion pairs. The cation shields the anion, rendering it non-nucleophilic. You need to strip the cation away to create a "naked" anion.

Solvent Selection Matrix
Solvent ClassExamplesSuitability for SNArTechnical Note
Polar Aprotic DMSO, DMF, NMP, DMAcExcellent Solvates cations well, leaves anions "naked" and highly reactive. High boiling points allow thermal activation.
Polar Protic MeOH, EtOH, WaterPoor Hydrogen bonding "cages" the nucleophile, significantly reducing reactivity.
Non-Polar Toluene, DCMPoor (unless PTC used) Nucleophile salts will not dissolve; reaction remains heterogeneous and slow.
Troubleshooting Protocol 2.1: Phase Transfer Catalysis (PTC)

If you cannot use DMSO/DMF (due to workup difficulty), use a non-polar solvent with a Phase Transfer Catalyst.

The System:

  • Solvent: Toluene or Acetonitrile.

  • Catalyst: 18-Crown-6 (for Potassium salts) or Tetrabutylammonium Bromide (TBAB).

  • Mechanism: The catalyst wraps the cation (K+) in a lipophilic shell, dragging the ion pair into the organic phase. The separation of charge makes the anion extremely reactive.

Module 3: The "Nuclear Option" (Changing Mechanisms)

User Issue: "I cannot change my substrate structure (no EWGs available), and standard SNAr fails even in DMSO."

Root Cause Analysis: Your ring is not activated.[4] You are trying to force an electronic interaction that doesn't exist. You must switch from an electronic-driven mechanism (SNAr) to a catalyst-driven mechanism (Buchwald-Hartwig).

Decision Logic: SNAr vs. Buchwald-Hartwig

Decision_Tree Fig 2. Strategic Decision Tree for Aromatic Substitution. Start Substrate Analysis: Ar-X + Nucleophile Check_EWG Are there EWGs (NO2, CN, CF3) ortho/para to X? Start->Check_EWG Yes_EWG Yes Check_EWG->Yes_EWG No_EWG No (Electron Neutral/Rich) Check_EWG->No_EWG Check_LG Is LG Fluorine? Yes_EWG->Check_LG Pd_Path Switch to Buchwald-Hartwig (Pd-Catalysis) No_EWG->Pd_Path SNAr will fail SNAr_Path Proceed with SNAr (DMSO, Heat) Check_LG->SNAr_Path Yes Switch_F Synthesize Ar-F precursor Check_LG->Switch_F No (It's Br/I) Switch_F->SNAr_Path

Module 4: Validated Experimental Protocols

Protocol A: High-Difficulty SNAr (The "Scorched Earth" Method)

Use this for moderately deactivated substrates.

  • Substrate Prep: Ensure your aryl halide is an Aryl Fluoride .[2] If you have the Chloride, conversion will be 10-100x slower.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

    • Why: Highest dielectric constant; maximizes "naked anion" effect.

  • Base/Nucleophile: Use Cs2CO3 (Cesium Carbonate) or K2CO3 .

    • Why: The large Cesium cation forms a looser ion pair than Sodium, increasing nucleophilicity.

  • Procedure:

    • Dissolve Ar-F (1.0 equiv) and Nucleophile (1.2 equiv) in DMSO (0.5 M concentration).

    • Add Cs2CO3 (2.0 equiv).

    • Heat to 120°C . Monitor by LCMS every hour.

    • Workup Note: DMSO is hard to remove. Dilute reaction 10x with water and extract into Ethyl Acetate to wash away DMSO.

Protocol B: Phase Transfer Catalyzed SNAr

Use this for solid nucleophiles (Cyanide, Azide, Fluoride) in non-polar solvents.

  • Reagents: Ar-X (1.0 equiv), Nucleophile salt (e.g., NaN3, 1.5 equiv).

  • Catalyst: 18-Crown-6 (0.1 equiv) if using Potassium salts; TBAB (0.1 equiv) for general anions.

  • Solvent: Toluene or DCM.

  • Procedure:

    • Combine reagents in solvent.

    • Reflux vigorously. The mixture will be heterogeneous.

    • Validation: The catalyst shuttles the anion into the organic layer, reacts, and returns to the solid surface to pick up another anion.

FAQ: Frequently Asked Questions

Q: I see the product forming, but then it decomposes. Why? A: If you are using strong bases (alkoxides) and high heat, you might be triggering a secondary reaction on the EWG itself (e.g., attack on a nitrile or nitro group). Solution: Switch to a weaker base like K2CO3 or use a bulky base (DIPEA) if the nucleophile is an amine.

Q: Can I use Microwave irradiation? A: Yes. SNAr reactions have high activation energies. Microwaves allow you to superheat solvents (e.g., EtOH at 140°C in a sealed vessel) which can drive difficult substrates to completion in minutes rather than hours.

Q: Why not just use the Benzyne mechanism? A: Benzyne requires extremely strong bases (NaNH2, tBuLi) and often yields regioisomeric mixtures (meta/para mixtures). Unless you specifically want a structural rearrangement, avoid Benzyne for precise drug development work.

References

  • Nucleophilic Aromatic Substitution: Mechanism and Reactivity. Master Organic Chemistry. Available at: [Link]

  • Solvent Effects in Organic Chemistry.Organic Chemistry Portal. (General reference for DMSO/DMF effects).
  • Buchwald-Hartwig Amination vs SNAr. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Phase Transfer Catalysis.Otera, J. (Ed.). Modern Carbonyl Chemistry.
  • Reactivity of Pentafluorophenyl Esters. Byju's/Chemistry Steps. (Verifying F > I reactivity order). Available at: [Link]

Sources

Optimizing reaction conditions for copper-catalyzed C-O coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization & Troubleshooting of Aryl Ether Synthesis

Welcome to the Catalysis Support Hub

You have reached the advanced troubleshooting module for Copper-Catalyzed Carbon-Heteroatom bond formation. This guide bypasses general textbook definitions to address specific failure modes in Ullmann-type (Aryl Halide + Alcohol) and Chan-Lam (Boronic Acid + Alcohol) couplings.

Part 1: Diagnostic Triage

Before optimizing, confirm you are applying the correct mechanistic manifold. Many "catalyst failures" are actually "mechanism mismatches."

OptimizationFlow Start START: Select Coupling Partners ArX Aryl Halide + Phenol/Alcohol (Ullmann-Type) Start->ArX ArB Aryl Boronic Acid + Phenol/Alcohol (Chan-Lam) Start->ArB Q_Ligand Are you using a Ligand? ArX->Q_Ligand Q_Atmosphere Atmosphere Control ArB->Q_Atmosphere Ligand_No Classic Ullmann (Requires >180°C, High Cu) NOT RECOMMENDED Q_Ligand->Ligand_No No Ligand_Yes Ligand-Accelerated Catalysis (LAC) (90-110°C, 1-10% Cu) Q_Ligand->Ligand_Yes Yes Check_Base Check Base Solubility (Cs2CO3 vs K3PO4) Ligand_Yes->Check_Base Inert Inert (N2/Ar) REACTION WILL FAIL Q_Atmosphere->Inert Oxygen Open Air / O2 Balloon (Required for Cu(III) turnover) Q_Atmosphere->Oxygen caption Figure 1: Diagnostic decision tree for selecting the correct optimization pathway.

Part 2: The "No Reaction" Scenario (Ullmann-Type)

Symptom: You are running an aryl bromide with a phenol using CuI/K₂CO₃ in DMF at 110°C, but LCMS shows only starting material.

Root Cause Analysis

The "Classic Ullmann" requires extreme temperatures (>180°C) to generate the active catalytic species. Without an ancillary ligand, the copper aggregates into inactive clusters (copper black) before it can perform the oxidative addition.

The Solution: Ligand-Accelerated Catalysis (LAC)

You must stabilize the monomeric Cu(I) species. The choice of ligand dictates the reaction temperature and substrate scope.

Protocol Upgrade:

  • Switch to Oxalamide Ligands: For difficult substrates (aryl chlorides or electron-rich aryl bromides), use BHMPO or Oxalamide ligands developed by the Ma Group. These are superior to phenanthrolines for C-O coupling.

  • Solvent Switch: If using DMF, ensure it is amine-free. DMSO is often superior for anionic nucleophiles.

Optimized Protocol (Standard Run):

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: BHMPO (N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide) (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) — Must be finely ground.

  • Solvent: DMSO (0.5 M concentration)

  • Temp: 90–110°C under Argon.

Why this works: The oxalamide ligand lowers the activation energy for the oxidative addition step and prevents catalyst disproportionation [1].

Part 3: Troubleshooting Side Reactions

Symptom: You observe Protodehalogenation (Ar-X


 Ar-H) instead of coupling.
Mechanism of Failure

This side reaction often indicates that the Reductive Elimination step is too slow compared to the rate of H-abstraction. This can occur via a radical pathway (if temperature is too high) or protonation of the organocopper intermediate by trace water or the solvent itself.

Corrective Actions:

VariableAdjustmentRationale
Solvent Avoid Toluene/DMF Switch to DMSO or Dioxane . Toluene has weak C-H bonds susceptible to radical abstraction at high temps.
Ligand Increase Steric Bulk Switch from simple diamines to Tetramethyl-phenanthroline (Me4Phen) or bulky Oxalamides . Bulky ligands accelerate reductive elimination, outcompeting the side reaction.
Base Dry the Base Trace water acts as a proton source. Flame-dry K₃PO₄ or Cs₂CO₃ under vacuum before use.
Part 4: Chan-Lam Specifics (The "Stalled" Reaction)

Symptom: The reaction proceeds to 50% conversion and then stops completely. Adding more catalyst does not help.

The "Oxygen Wall"

Unlike Ullmann (which is Cu(I)/Cu(III) or Cu(I)/radical), Chan-Lam is an oxidative coupling . It consumes the oxidant.

  • Mechanism: Cu(II)

    
     Transmetallation 
    
    
    
    Reductive Elimination
    
    
    Cu(I).[2]
  • The Problem: The Cu(I) must be re-oxidized to Cu(II) to re-enter the cycle.[2] If you run this in a sealed tube with limited headspace, you run out of Oxygen.

The Fix:

  • Do NOT use Argon/Nitrogen.

  • Open Air: For small scales, run with a drying tube (open to air).

  • O₂ Balloon: For larger scales or sluggish reactions, use a balloon of pure O₂.

  • Molecular Sieves: Water is a byproduct of the catalytic cycle. Add 4Å MS to drive the equilibrium [2].

Part 5: Visualizing the Mechanism

Understanding the cycle is critical for troubleshooting. Note the distinct requirements for the Oxidative Addition (Ullmann) vs. Transmetallation (Chan-Lam).

Mechanism CuI [L-Cu(I)] Active Species OxAdd Oxidative Addition (Ar-X breaks) CuI->OxAdd + Ar-X CuIII [L-Cu(III)-Ar-Nu] Intermediate OxAdd->CuIII + Nucleophile (Base) RedElim Reductive Elimination (Product Release) CuIII->RedElim RedElim->CuI Regeneration ChanLam Chan-Lam Note: Requires O2 to oxidize Cu(0)/Cu(I) back to Cu(II) RedElim->ChanLam caption Figure 2: Simplified catalytic cycle for Ligand-Accelerated Ullmann Coupling.

Part 6: Frequently Asked Questions (FAQ)

Q: My base (Cs₂CO₃) is not dissolving. Should I add water? A: Generally, no . While some "green" protocols exist, water usually kills the active catalyst in high-temperature Ullmann reactions.

  • Technique Tip: The reaction is heterogeneous. The particle size of the base is the rate-limiting factor. You must grind Cs₂CO₃ or K₃PO₄ with a mortar and pestle immediately before use. This increases surface area for the deprotonation of the phenol.

Q: Can I use Cu(OAc)₂ for Ullmann coupling? A: It is not ideal. Cu(OAc)₂ is a Cu(II) source.[2] While it can be reduced in situ to Cu(I), this adds an induction period.

  • Recommendation: Use CuI (Copper Iodide) or CuBr-DMS for Ullmann. Use Cu(OAc)₂ for Chan-Lam.[2]

Q: Why is my yield lower with Aryl Chlorides? A: The C-Cl bond is stronger than C-Br or C-I. Standard ligands (phenanthroline) are often insufficient.

  • Solution: You specifically need Oxalamide ligands (e.g., BHMPO) or L-Proline derivatives combined with higher temperatures (110–120°C) to activate aryl chlorides [3].

References
  • Ma, D., et al. (2015). Assembly of Substituted Phenols via Cu-Catalyzed Hydroxylation of Aryl Halides. Journal of the American Chemical Society. [3]

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[4] Synthesis.[1][5][6][7][8][9][10][11][12]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society.

Sources

Technical Support Center: Purification of 1-Chloro-2-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Support Hub. Subject: 1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4) Synonyms: 2-chloro-4'-nitrodiphenyl ether; 2-Chloro-1-(4-nitrophenoxy)benzene.

Executive Summary

This guide addresses the purification of crude 1-Chloro-2-(4-nitrophenoxy)benzene synthesized via Nucleophilic Aromatic Substitution (SNAr). The crude matrix typically contains unreacted phenolic nucleophiles, excess electrophiles (halo-nitrobenzenes), and inorganic salts. High-purity isolation requires a biphasic chemical wash followed by fractional recrystallization.

Module 1: Diagnostic — Impurity Profiling

Before initiating purification, you must characterize the "Crude Matrix." In SNAr synthesis involving 2-chlorophenol and 1-fluoro-4-nitrobenzene (or its chloro analog), the following impurities are chemically inherent.

Impurity TypeSpecific CompoundOriginChemical BehaviorRemoval Strategy
Acidic Organic 2-ChlorophenolUnreacted Starting MaterialWeakly Acidic (pKa ~8.5)Chemical Wash: Deprotonate with aqueous base (pH > 10).
Neutral Organic 1-Fluoro-4-nitrobenzene (or Chloro analog)Excess ElectrophileNeutral / LipophilicRecrystallization: Exploits solubility differential in alcohols.
Inorganic Salts Potassium Fluoride / ChlorideReaction ByproductIonic / Water SolubleAqueous Wash: Highly soluble in water.
Chromophores Azoxy/Azo-benzenesThermal/Base degradationHighly Colored (Red/Brown)Adsorption: Activated Carbon treatment.
Module 2: Wet Chemistry Workup (The "Caustic Wash")

Objective: Chemically separate the unreacted phenol from the neutral ether product. Principle: 2-Chlorophenol is soluble in organic solvents but forms a water-soluble phenolate salt upon treatment with NaOH. The target ether remains neutral and lipophilic.

Protocol 2.1: The pH-Swing Extraction
  • Dissolution: Dissolve the crude solid/oil in Ethyl Acetate or Dichloromethane (DCM) . Use 10 mL solvent per gram of crude.

  • Acidic Wash (Salt Removal): Wash the organic layer once with Water to remove bulk inorganic salts (KF/KCl).

  • Alkaline Extraction (Critical Step):

    • Wash the organic layer with 1M NaOH (2 washes).

    • Mechanism:[1][2][3] $ \text{Ar-OH} + \text{OH}^- \rightarrow \text{Ar-O}^- (\text{aq}) + \text{H}_2\text{O} $

    • Visual Check: The aqueous layer may turn bright yellow/orange (phenolate color).

  • Neutralization: Wash the organic layer with Brine (Saturated NaCl) to remove residual base and break any emulsions.

  • Drying: Dry over anhydrous MgSO4 or Na2SO4 , filter, and concentrate via rotary evaporation.

Technical Note: Do not use extremely concentrated bases (e.g., 50% NaOH) as they may hydrolyze the ether linkage at high temperatures, though diphenyl ethers are generally robust. 1M to 2M is sufficient.

Module 3: Crystallization (The "Polishing" Step)

Objective: Remove the neutral unreacted electrophile (e.g., 1-chloro-4-nitrobenzene) and trace color bodies. Principle: The target ether typically has a steeper solubility curve in hot alcohols compared to the starting nitro-haloarene.

Protocol 3.1: Ethanol/Water Recrystallization
  • Solvent Selection: Ethanol (95%) is the primary recommendation. Methanol is a viable alternative.

  • Dissolution:

    • Place the crude solid in a flask.

    • Add Ethanol and heat to reflux (boiling).

    • Add solvent dropwise just until the solid dissolves completely.

  • Carbon Treatment (Optional but Recommended):

    • If the solution is dark brown/red, remove from heat.

    • Add Activated Carbon (5 wt%).

    • Reflux for 5 minutes.

    • Filter hot through a Celite pad to remove carbon.

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (RT).

    • Troubleshooting: If oiling occurs (liquid-liquid phase separation), reheat and add a small amount of additional ethanol.

    • Once at RT, cool further in an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter the crystals via vacuum filtration.

    • Wash the cake with cold Ethanol (-10°C).

    • Dry in a vacuum oven at 40°C.

Module 4: Process Visualization

The following logic flow illustrates the purification decision matrix based on the chemical properties described above.

Purification_Workflow Crude Crude Reaction Mixture (Ether + Phenol + Nitroarene + Salts) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash_H2O Wash with H2O Dissolve->Wash_H2O Aqueous_Salts Aqueous Waste (Inorganic Salts) Wash_H2O->Aqueous_Salts Remove Salts Wash_NaOH Wash with 1M NaOH (x2) Wash_H2O->Wash_NaOH Aqueous_Phenol Aqueous Waste (Sodium 2-chlorophenolate) Wash_NaOH->Aqueous_Phenol Remove Phenol (pKa ~8.5) Organic_Layer Organic Layer (Target Ether + Nitroarene) Wash_NaOH->Organic_Layer Evaporate Dry & Evaporate Organic_Layer->Evaporate Recryst Recrystallization (Ethanol/Water) Evaporate->Recryst Filtrate Mother Liquor (Unreacted Nitroarene) Recryst->Filtrate Impurities stay in solution Final_Product Pure Crystals 1-Chloro-2-(4-nitrophenoxy)benzene Recryst->Final_Product Precipitation

Caption: Figure 1.[4] Purification logic flow for removing acidic and neutral impurities from the crude ether matrix.

Module 5: Troubleshooting & FAQ

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? Diagnosis: This is a common phenomenon called "oiling out," occurring when the solute separates as a liquid phase before the solution reaches the saturation point for crystallization. Remedy:

  • Purity Check: High impurity levels lower the melting point. Ensure the NaOH wash (Module 2) was thorough. Residual phenol acts as a solvent.

  • Seeding: Add a "seed crystal" of pure product at the cloud point.

  • Solvent Modification: Add a small amount of a co-solvent. If using Ethanol, add water dropwise to the hot solution until turbidity persists, then add one drop of Ethanol to clear it. Cool very slowly.

Q2: The product has a persistent yellow/brown tint. Is this normal? Diagnosis: Pure 1-Chloro-2-(4-nitrophenoxy)benzene should be pale yellow or off-white. Dark colors indicate oxidation products (azo/azoxy coupling) or polymerized phenols. Remedy:

  • Perform the Activated Carbon step described in Protocol 3.1.

  • If color persists, filter the crude solution through a short pad of Silica Gel using 10% Ethyl Acetate in Hexanes before recrystallization.

Q3: I have low yield after the NaOH wash. Did I hydrolyze my product? Diagnosis: Unlikely. Diphenyl ethers are stable to 1M NaOH. Root Cause:

  • Emulsions: You may have lost product in the emulsion layer between the organic and aqueous phases.

  • Solubility: If you used a very polar organic solvent (like THF) for extraction, it might be partially miscible with water. Remedy: Use Dichloromethane or Toluene for the extraction. Ensure the aqueous layer is fully separated. Re-extract the aqueous waste with DCM to recover any trapped product.

References
  • PubChem. (n.d.).[4] 1-Chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4).[5] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (1929). p-Nitrodiphenyl Ether (Analogous Synthesis & Purification). Organic Syntheses, Coll.[6] Vol. 2, p.445. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution Mechanisms.[1][2][7] Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting guide for the synthesis of nitrophenoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Nitrophenoxybenzenes

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Topic: Troubleshooting Nucleophilic Aromatic Substitution (


) for Ether Synthesis

Introduction: The "Deceptively Simple" Reaction

Welcome to the technical center. You are likely here because a "standard"


 coupling—reacting a phenol with a nitro-halogenated benzene—is failing. While textbooks present this as a straightforward addition-elimination, the reality in the lab is often plagued by stalled conversion, black tar formation, or persistent emulsions during workup.

The synthesis of nitrophenoxybenzenes relies on the Meisenheimer Complex mechanism. Unlike metal-catalyzed couplings (Buchwald-Hartwig or Ullmann), this reaction is driven purely by electronics. If your electrophile (the nitrobenzene) lacks sufficient activation, or if your nucleophile (the phenoxide) is solvated too heavily, the reaction will not proceed.

Below is the definitive troubleshooting guide, structured by the lifecycle of the experiment.

Module 1: Reaction Design & Stoichiometry

Q: I am using


 in DMF, but the reaction is sluggish. Should I switch to a stronger base like NaH? 

A: Not necessarily. Switching to NaH often creates more problems than it solves, such as increased oxidation of the phenol (turning the reaction mixture black) or rapid hydrolysis of the electrophile if any moisture is present.

The Solution: The "Cesium Effect" Before moving to hydrides, switch your base to Cesium Carbonate (


) .
  • Solubility:

    
     has poor solubility in DMF/DMSO. The reaction occurs only at the solid-liquid interface. 
    
    
    
    is significantly more soluble.[1][2]
  • The Naked Anion: The large ionic radius of Cesium (

    
    ) results in a looser ion pair with the phenoxide anion compared to Potassium (
    
    
    
    ). This leaves the phenoxide "naked" and more nucleophilic.

Base Selection Matrix:

BaseSolubility (DMF)Nucleophilicity EnhancementRisk of Side ReactionsRecommended For

Low (Heterogeneous)ModerateLowHighly activated substrates (e.g., 2,4-dinitrohalobenzene).

ModerateHigh (Cesium Effect)LowSterically hindered phenols or less activated electrophiles (e.g., 4-nitrofluorobenzene).
NaH High (Homogeneous)Very HighHigh (Oxidation/Hydrolysis)Only when carbonate bases fail completely. Requires strict anhydrous conditions.
DBU HighModerateModerateAcid-sensitive substrates where inorganic salts are difficult to remove.

Module 2: The Mechanism & Visualization

To troubleshoot, you must visualize the transition state. The rate-determining step is usually the attack of the nucleophile to form the Meisenheimer complex.[3]

Q: Why does the reaction turn deep red/purple immediately? A: This is often the formation of the Meisenheimer complex (which is resonance-stabilized and colored) or the deprotonated nitrophenol if hydrolysis has occurred. If the color persists but no product forms, your complex is stable but not eliminating the leaving group (rare with halides, common with poor leaving groups).

Visualizing the Pathway:

SNAr_Mechanism Reactants Phenol + Base + Nitrohalobenzene Phenoxide Active Species: Naked Phenoxide Reactants->Phenoxide Deprotonation TS_Attack Transition State A: Nucleophilic Attack Phenoxide->TS_Attack RDS (Slow) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS_Attack->Meisenheimer TS_Depart Transition State B: Leaving Group Departure Meisenheimer->TS_Depart Restoration of Aromaticity Product Nitrophenoxybenzene + Salt TS_Depart->Product

Caption: The


 pathway. Note that the formation of the Meisenheimer complex is reversible; the loss of the leaving group drives the reaction forward.

Module 3: Troubleshooting Low Yields & Impurities

Q: My LCMS shows a large peak with mass [M-Halide+OH]. What happened? A: You have synthesized a nitrophenol byproduct.[4][5]

  • Cause: Water in the solvent. Hydroxide (

    
    ) is a much smaller, harder nucleophile than your phenoxide. It attacks the nitrohalobenzene faster than your phenol does.
    
  • Fix:

    
     reactions are water-intolerant.
    
    • Dry DMF/DMSO over molecular sieves (4Å) for 24 hours.

    • Flame-dry your flask.

    • Pro-Tip: If using

      
      , it is hygroscopic. Grind it to a fine powder and dry it in an oven at 120°C before use.
      

Q: I see starting material remaining even after refluxing for 24 hours. A: Check your Leaving Group (LG).

  • Fluorine is King: In

    
    , unlike 
    
    
    
    /
    
    
    , bond breaking is not the rate-determining step; bond forming is. Fluorine is the most electronegative atom, pulling density from the ring and accelerating the nucleophilic attack.[3]
  • Order of Reactivity:

    
    .
    
  • Action: If using a chloro-nitrobenzene, switch to the fluoro-analog. The reaction rate can increase by 100-fold.[3]

Module 4: Workup & Purification (The "DMF Nightmare")

Q: I cannot get the DMF out of my oil. It ruins my NMR and makes crystallization impossible. A: DMF (Boiling Point 153°C) is notoriously difficult to remove by rotary evaporation.

Protocol: The LiCl Wash (The "Gold Standard") Do not try to rotovap DMF to dryness. Use chemistry to remove it.[4][6][7]

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) solution .

    • Why? DMF is highly soluble in aqueous LiCl, partitioning out of the organic layer.

  • Wash once with water, then brine.

  • Dry over

    
    .
    

Q: My product is an oil, but it should be a solid. A: Trace phenol prevents crystallization.

  • Fix: Wash the organic layer with 1M NaOH (cold). This deprotonates unreacted phenol, making it water-soluble and removing it from your product. Warning: Ensure your product ester/nitro groups are stable to brief basic wash.

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure mode.

Troubleshooting_Tree Start Reaction Analysis CheckSM Is Starting Material (SM) Still Present? Start->CheckSM CheckByprod Are Impurities Present? CheckSM->CheckByprod No SM_Yes Yes: Reaction Stalled CheckSM->SM_Yes Yes Imp_Hydrolysis Impurity: Nitrophenol (Hydrolysis) CheckByprod->Imp_Hydrolysis Yellow Solid Imp_Black Impurity: Black Tar (Oxidation) CheckByprod->Imp_Black Dark Oil Temp Increase Temp (max 120°C for DMF) SM_Yes->Temp Base Switch Base: K2CO3 -> Cs2CO3 Temp->Base LG Switch LG: Cl -> F Base->LG Action_Dry Action: Dry Solvent & Dry Base Imp_Hydrolysis->Action_Dry Action_Inert Action: Degas Solvent Use N2 Atmosphere Imp_Black->Action_Inert

Caption: Diagnostic flowchart for optimizing nitrophenoxybenzene synthesis.

References

  • Mechanism of

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
  • The Cesium Effect in Ether Synthesis

    • Fieser, L. F., & Fieser, M. (Reagents for Organic Synthesis). Cesium Carbonate has been extensively reviewed for its superior solubility and "naked anion" effect in DMF.
    • See also: Dijkstra, G., et al. (2005). The effect of cesium ions on nucleophilic substitution. Journal of Organic Chemistry.
  • Synthesis of p-Nitrodiphenyl Ether (Standard Protocol)

    • Brewster, R. Q., & Groening, T. (1934). p-Nitrodiphenyl Ether.[4][7] Organic Syntheses, Coll. Vol. 2, p.445.

  • Workup Strategies (DMF Removal)

    • ResearchGate Discussions on DMF removal efficiency using LiCl extraction vs.

Sources

Preventing byproduct formation in diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in C–O Cross-Coupling Role: Senior Application Scientist Status: Active

Executive Summary: The Purity Imperative

In drug discovery, the diaryl ether motif is a privileged pharmacophore (e.g., Vancomycin, Sorafenib). However, synthesis is often plagued by three "silent killers": Protodehalogenation (reduction of the aryl halide), Homocoupling (biaryl formation), and Hydrolysis (phenol formation).

This guide is not a textbook; it is a troubleshooting system. We categorize solutions by the metal-catalytic system employed: Palladium (Buchwald-Hartwig) , Copper (Modified Ullmann) , and Oxidative Copper (Chan-Lam) .

Module 1: The Palladium Paradigm (Buchwald-Hartwig)

Best for: Sterically hindered substrates, electron-rich aryl halides, and late-stage functionalization.

Troubleshooting Guide

Q1: My aryl halide is converting to the reduced arene (Ar-X


 Ar-H) instead of the ether. Why? 
Diagnosis:  This is Protodehalogenation . It occurs when the rate of 

-hydride elimination (from the solvent or base) or transmetallation with adventitious hydride sources exceeds the rate of reductive elimination. The Fix:
  • Ligand Switch: Move to bulky, electron-rich biarylphosphine ligands. tBuBrettPhos or RockPhos are the gold standards for C–O coupling. Their bulk forces the Pd center to undergo reductive elimination rapidly, outcompeting the slower reduction pathway.

  • Solvent Purge: If using primary alcohols or amines as cosolvents (rare in ether synthesis but possible), remove them. Ensure Toluene or 1,4-Dioxane is strictly anhydrous.

Q2: I am seeing significant catalyst deactivation (Palladium Black formation). Diagnosis: The oxidative addition step is successful, but the complex is unstable before reductive elimination. The Fix:

  • Pre-catalysts: Stop using Pd(OAc)₂ + Ligand. Switch to G3-Palladacycle Pre-catalysts (e.g., tBuBrettPhos Pd G3). These ensure a 1:1 L:Pd ratio and rapid activation, preventing the formation of inactive Pd-aggregates.

Visualizing the Failure Mode

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-OR) OxAdd->LigEx + Ar-OH / Base RedElim Reductive Elimination (Product: Ar-O-Ar) LigEx->RedElim Fast with tBuBrettPhos SideRxn FAILURE: Beta-Hydride Elim (Byproduct: Ar-H) LigEx->SideRxn Slow Red. Elim. (Steric failure) RedElim->Pd0

Figure 1: The Kinetic Fork. Bulky ligands accelerate the Green path (Reductive Elimination) to outcompete the Red path (Protodehalogenation).

Module 2: The Copper Renaissance (Modified Ullmann)

Best for: Cost-sensitive scale-up, less hindered substrates, and electron-deficient aryl halides.

Troubleshooting Guide

Q1: The reaction stalls at 50% conversion, even with extended time. Diagnosis: Catalyst poisoning or aggregation. "Classic" Ullmann requires 200°C, which degrades reagents. The Fix:

  • Ligand Acceleration: You must use a bidentate ligand to stabilize the Cu(I) species and lower the activation energy.

    • Recommendation:2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or N,N-dimethylglycine . These allow coupling at 90–110°C.

  • Solvent Choice: Switch to solvents that solubilize the inorganic base (Cs₂CO₃) but do not chelate Cu too strongly. DMAc (Dimethylacetamide) or NMP are superior to DMF.

Q2: I am generating biaryls (Ar-Ar) via homocoupling. Diagnosis: Oxidative dimerization of the aryl halide. The Fix:

  • Atmosphere Control: While Ullmann is less air-sensitive than Pd, Cu(I) can oxidize to Cu(II) in air, promoting homocoupling. Run under strict Argon/Nitrogen.

  • Reducing Agent: Add 5-10 mol% of a mild reductant like Ascorbic Acid to keep Copper in the +1 oxidation state.

Module 3: Oxidative Coupling (Chan-Lam)

Best for: Boronic acids, room temperature reactions, and air-stable workflows.[1]

Troubleshooting Guide

Q1: My boronic acid is converting to the phenol (Ar-OH) or benzene (Ar-H). Diagnosis:

  • Phenol:[1][2][3][4] Oxidation of the boronic acid by H₂O₂ generated in situ (if using O₂ as oxidant).

  • Benzene:Protodeboronation , catalyzed by metal salts and moisture. The Fix:

  • The "Slow-Drip" Protocol: Add the aryl boronic acid solution slowly via syringe pump (over 2-4 hours). This keeps the instantaneous concentration low, favoring the cross-coupling over the second-order homocoupling or degradation.

  • Molecular Sieves: Add 4Å Molecular Sieves (powdered, activated). You need some water for the boronic acid to form the boroxine/active species, but excess water drives protodeboronation. The sieves act as a buffer.

Comparative Data: Selecting the Right Base
BasepKa (conj. acid)CompatibilityRisk Factor
Pyridine 5.2Excellent for Chan-Lam (Cu)Can inhibit Pd catalysts by binding metal center.
Cs₂CO₃ 10.3Essential for Ullmann (Solubility)Hygroscopic; introduces water if not dried.
K₃PO₃ 12.3Standard for Buchwald (Pd)High basicity can hydrolyze sensitive esters.
DBU 13.5Specialized for difficult substratesCan cause elimination side reactions.
Standardized Protocol: tBuBrettPhos Pd-Catalyzed Ether Synthesis

Reference Standard for High-Value Substrates

Reagents:

  • Aryl Halide (1.0 equiv)

  • Phenol (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (1–2 mol %) [CAS: 1447963-75-8]

  • Base: K₃PO₄ (anhydrous, 1.5 equiv)

  • Solvent: Toluene (0.2 M concentration)

Workflow:

  • Charge: In a glovebox or under Ar flow, add aryl halide, phenol, base, and Pd-precatalyst to a vial equipped with a stir bar.

  • Solvent: Add anhydrous Toluene. Cap with a septum-lined screw cap.

  • Heat: Place in a pre-heated block at 90°C (Do not overshoot to 120°C unless necessary; high temp promotes dehalogenation).

  • Monitor: Check LCMS at 1 hour. If Ar-H (reduced product) > 5%, stop.

    • Correction: Lower temp to 60°C and increase catalyst loading to 3 mol%.

  • Workup: Filter through a silica plug (eluting with EtOAc) to remove Pd salts before aqueous wash. This prevents emulsion formation.

References
  • Buchwald-Hartwig Ether Synthesis (Ligand Design)

    • Title: "A General and Efficient Catalyst System for a C-O Coupling of Aryl Halides with Primary Alcohols" (Found
    • Source:Journal of the American Chemical Society[5]

    • URL:[Link]

  • Chan-Lam Coupling Mechanisms

    • Title: "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids"
    • Source:Tetrahedron Letters (Evans/Lam found
    • URL:[Link]

  • Ullmann Coupling (Ligand Acceleration)

    • Title: "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation" (Parallel mechanism for C-O coupling using Ma's ligands)
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Mechanistic Insight (Protodehalogenation)

    • Title: "Origins of the Protodehalogenation in Palladium-C
    • Source:Organometallics[6]

    • URL:[Link]

Sources

Technical Support Center: Stability & Degradation of 1-Chloro-2-(4-nitrophenoxy)benzene (CNPB)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CNPB-STAB-001 Compound: 1-Chloro-2-(4-nitrophenoxy)benzene Synonyms: 2-chloro-4'-nitrodiphenyl ether; 2-chlorophenyl p-nitrophenyl ether. Molecular Formula:


MW:  249.65  g/mol 

Executive Summary

Researchers working with 1-Chloro-2-(4-nitrophenoxy)benzene (CNPB) often encounter unexpected impurity profiles during storage or analysis. This compound exhibits a dichotomy in stability: it is thermally and hydrolytically robust (due to the stable diphenyl ether linkage) but photochemically fragile (due to the nitro group facilitating intersystem crossing and ether cleavage).

This guide addresses the three most common support tickets:

  • Photolysis: "Why is my white solid turning yellow?"

  • Chemical Stability: "Can this survive a basic workup?"

  • Analytical Artifacts: "What are these ghost peaks in my LC-MS?"

Module 1: Photostability & Light Sensitivity

User Issue:

"I stored the solid compound on the benchtop for a week. It has shifted from an off-white powder to a distinct yellow/brown crust. Is it still usable?"

Root Cause Analysis:

CNPB is highly susceptible to photo-induced ether cleavage . The nitro group (


) acts as an intrinsic chromophore. Upon absorbing UV/visible light (typically >290 nm), the molecule enters an excited triplet state. This energy is often dissipated by homolytic cleavage of the central ether bond, generating radical intermediates that react with atmospheric oxygen or moisture to form phenolic degradation products.

The "yellowing" is a hallmark of 4-nitrophenol formation (intensely yellow in basic or neutral solution) and potential azo-dimerization products.

Degradation Pathway Diagram (DOT)

Photolysis Parent Parent: CNPB (1-Chloro-2-(4-nitrophenoxy)benzene) Excited Excited Triplet State [Ph-O-Ph]* Parent->Excited UV Light (hν) Radicals Homolytic Cleavage (Radical Intermediates) Excited->Radicals Intersystem Crossing Prod1 Degradant A: 2-Chlorophenol (Volatile, acidic) Radicals->Prod1 H-abstraction Prod2 Degradant B: 4-Nitrophenol (Yellow chromophore) Radicals->Prod2 H-abstraction Prod3 Degradant C: 4,4'-Azobis(diphenyl ether) (Polymerization/Dimerization) Radicals->Prod3 Dimerization

Figure 1: Photo-induced degradation pathways of CNPB showing the critical ether cleavage leading to phenolic impurities.

Troubleshooting Protocol: Photolytic Stress Test

If you suspect light degradation, perform this rapid validation before using the material in critical assays.

  • Prepare Solution: Dissolve 1 mg of suspect CNPB in 1 mL Acetonitrile (ACN).

  • TLC Check: Spot on Silica Gel 60 F254 plate. Run in Hexane:Ethyl Acetate (4:1) .

    • Parent CNPB: High

      
       (Non-polar).
      
    • 4-Nitrophenol: Low

      
       (Polar, visible as yellow spot if plate is dipped in mild base).
      
    • 2-Chlorophenol:[1] Intermediate

      
       (often faint due to volatility).
      
  • Remediation: If degradation is <5%, recrystallize from Ethanol/Water. If >5%, repurify via column chromatography.

Prevention: Always store CNPB in amber vials wrapped in aluminum foil, preferably at 4°C.

Module 2: Chemical Stability (Thermal & Hydrolytic)

User Issue:

"I need to wash my reaction mixture with 1M NaOH to remove starting materials. Will the CNPB ether bond hydrolyze?"

Technical Insight:

Unlike ester or amide bonds, the diaryl ether linkage is extremely resistant to hydrolysis. The


 hybridized carbons of the benzene rings resist nucleophilic attack by water or hydroxide under standard conditions.
  • Acid Stability: Stable in 6M HCl at reflux (short duration).

  • Base Stability: Stable in 1M NaOH at room temperature.

  • Thermal Stability: Stable up to ~150°C. Caution: Nitro compounds can decompose violently at extremely high temperatures (>200°C).

Protocol: Hydrolytic Resistance Verification

Use this protocol to confirm stability if your workflow involves harsh pH conditions.

StepActionExpected Result (if Stable)
1 Dissolve 10 mg CNPB in 1 mL THF.Clear solution.
2 Add 0.5 mL 1M NaOH (aq).Biphasic mixture. No immediate color change.
3 Heat to 60°C for 1 hour.Remains colorless/pale. (Yellowing indicates hydrolysis to nitrophenol).
4 Extract with Ethyl Acetate & analyze by HPLC.Purity of CNPB peak should remain >99% relative to T0.

Module 3: Analytical Troubleshooting (LC-MS)

User Issue:

"I see 'ghost peaks' in my chromatogram. One elutes very early, and one has a mass of M-17. Is my compound decomposing on the column?"

Diagnostic Guide: Impurity Profiling

In Reverse Phase (RP) HPLC, the parent CNPB is highly lipophilic and will elute late. Degradation products are generally more polar.

Common Impurities & Fragments Table:

Compound / FragmentRelative RT (RP-HPLC)Mass (m/z)Origin
CNPB (Parent) 1.00 (Late) 249/251

Target Compound
4-Nitrophenol ~0.30 (Early)140

Photolytic Hydrolysis
2-Chlorophenol ~0.45 (Medium)129/131

Photolytic Hydrolysis
4-Amino Analog ~0.20 (Very Early)219/221

Metabolic/Reductive Degradation
Fragment: [M-NO2] N/A (In-Source)203/205In-Source Fragmentation (Not a real impurity)
Fragment: Phenoxy N/A (In-Source)127/129Loss of nitrophenoxy group in MS source
Troubleshooting "Ghost Peaks"
  • Check the UV Spectra:

    • If the impurity peak has a

      
       shift to ~310-400 nm, it is likely 4-nitrophenol  (yellow).
      
    • If the peak appears only in MS but not UV, it might be an in-source fragment.

  • In-Source Fragmentation Test:

    • Lower the Fragmentor Voltage (or Cone Voltage) by 20V.

    • If the "impurity" peak intensity drops significantly relative to the parent, it is an artifact of the ionization process (e.g., ether cleavage inside the MS source), not a sample impurity.

References

  • Nakagawa, M., & Crosby, D. G. (1974). Photodecomposition of nitrofen. Journal of Agricultural and Food Chemistry, 22(5), 849–853.

    • Establishes the photolytic cleavage mechanism of nitrodiphenyl ethers.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing.[2]

    • General properties and stability data for diphenyl ether deriv
  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Diphenyl ether derivatives.

    • Regulatory data on stability and environmental degradation p

Sources

Technical Support Center: Ullmann Condensation Reaction Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Solvent Polarity on Ullmann Condensation Reactions

Introduction: The Critical Role of Solvent Polarity

Welcome to the Advanced Synthesis Support Center. You are likely here because your Ullmann coupling (C-N, C-O, or C-S bond formation) is suffering from low conversion, poor reproducibility, or difficult workups.

In Ullmann condensation, the solvent is not merely a medium; it is an active participant in the catalytic cycle. The reaction typically involves a copper catalyst (Cu(I)/Cu(II)), an aryl halide, a nucleophile, and a base. The polarity of the solvent dictates three critical factors:

  • Solubility of the Inorganic Base: (e.g.,

    
    , 
    
    
    
    ) which is required to deprotonate the nucleophile.
  • Stabilization of the Catalytic Intermediates: Polar solvents stabilize the charged oxidative addition intermediates.

  • Reaction Kinetics: High dielectric constants correlate with faster rates in traditional ligand-free systems.

This guide provides a troubleshooting framework to optimize your solvent system.

Module 1: Solvent Selection & Reaction Kinetics
Q1: Why is DMF or DMSO the "standard" recommendation for Ullmann reactions?

A: These are Polar Aprotic solvents.[1] Their dominance stems from two mechanisms:

  • Base Solubilization: Ullmann reactions are heterogeneous. The base (e.g., Potassium Carbonate) is solid. Polar aprotic solvents like DMF (

    
    ) and DMSO (
    
    
    
    ) partially dissolve these salts, increasing the concentration of the active deprotonated nucleophile.
  • Ligand Effect: In "ligand-free" variations, solvents like DMF can act as weak ligands, stabilizing the Cu(I) species and preventing catalyst aggregation into inactive copper black [1].

Q2: My LCMS shows the aryl halide is consumed, but I see high amounts of homocoupling (biaryl). Is the solvent to blame?

A: Likely, yes.

  • The Cause: Homocoupling often proceeds via a radical mechanism or disproportionation. Very high polarity solvents can sometimes stabilize single-electron transfer (SET) pathways that lead to homocoupling side products.

  • The Fix: If homocoupling is the major pathway, switch to a solvent with lower polarity but sufficient boiling point, such as Toluene or Xylene , provided you add a strong ligand (e.g., diamines like DMEDA or phenanthroline) to maintain catalyst solubility. The ligand effectively replaces the solvent's stabilizing role [2].

Q3: Can I use protic solvents like water or alcohols to make the reaction "greener"?

A: Generally, no , unless you are using a specialized surfactant system.

  • The Problem: Protic solvents (water, ethanol) quench the active nucleophile and can compete for coordination with the copper center. Water also promotes the hydrodehalogenation (reduction) of the aryl halide.

  • The Exception: "On-water" conditions are possible only if using phase-transfer catalysts (PTC) or specific ligands (e.g., oxalyl dihydrazide) designed to create a hydrophobic pocket for the reaction [3].

Module 2: Troubleshooting Yield & Selectivity

Use this matrix to diagnose solvent-related failures.

SymptomProbable Solvent CauseMechanistic InsightCorrective Action
< 10% Conversion Base Insolubility The solvent is too non-polar (e.g., Toluene, Dioxane) without a phase transfer catalyst.Switch to DMF or NMP . Alternatively, add 18-Crown-6 or PEG-400 to the non-polar solvent.
Catalyst "Crashing Out" (Black Precipitate) Poor Coordination The solvent lacks coordinating ability to stabilize Cu(I), leading to disproportionation (

).
Add a bidentate ligand (e.g., 1,10-Phenanthroline) or switch to Pyridine (acts as both solvent and ligand).
Product Decomposition Thermal Instability High boiling solvents (DMSO, NMP) require harsh workup (high vac distillation) which degrades sensitive products.Switch to Acetonitrile (MeCN) (reflux at 82°C) if the substrate is activated. If high T is needed, use DMF and perform an aqueous workup instead of distillation.
Hydrolysis (Phenol formation) Wet Solvent Hygroscopic solvents (DMF/DMSO) absorbed atmospheric water.Critical: Dry solvent over 4Å molecular sieves for 24h. Water content must be <0.05%.
Module 3: Visualization of Mechanistic Pathways

The following diagram illustrates how solvent polarity influences the catalytic cycle, specifically the equilibrium between the active catalyst and the "off-cycle" resting states.

UllmannCycle Start Cu(I)-L (Active Catalyst) OxAdd Oxidative Addition [L-Cu(III)-Ar-X] Start->OxAdd + Ar-X Precipitate Cu(0) Black (Inactive) Start->Precipitate Non-polar solvent (Lack of stabilization) NuAttack Nucleophilic Attack [L-Cu(III)-Ar-Nu] OxAdd->NuAttack + Nu- (Base assisted) RedElim Reductive Elimination (Product Release) NuAttack->RedElim RedElim->Start Regeneration SolventRole Polar Solvent (DMF/DMSO) SolventRole->Start Stabilizes SolventRole->OxAdd Lowers TS Energy

Figure 1: The Copper Catalytic Cycle. Polar solvents stabilize the Cu(I) species and the polar transition state of the Oxidative Addition step, preventing catalyst agglomeration (Cu black).

Module 4: Standardized Optimization Protocol

Objective: Screen solvent polarity effects for a new substrate.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Nucleophile (1.2 equiv)

  • CuI (10 mol%)

  • Ligand (20 mol%, e.g., L-Proline or DMEDA)

  • Base (

    
    , 2.0 equiv)
    

Workflow:

  • Preparation: Flame-dry three reaction vials under Argon.

  • Solvent System Setup:

    • Vial A (High Polarity): DMF (Dimethylformamide).[2][3] Best for unactivated aryl chlorides.

    • Vial B (Medium Polarity): 1,4-Dioxane. Best for substrates sensitive to high temperatures.

    • Vial C (Low Polarity): Toluene.[4] Requires strong ligand support.

  • Execution:

    • Add solid reagents.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent (Concentration: 0.5 M).

    • Heat to 110°C for 12 hours.

  • Analysis:

    • Cool to RT. Filter through a Celite plug (elute with EtOAc).

    • Analyze via HPLC/GC.

    • Success Metric: If Vial A > Vial C, the reaction is charge-controlled (requires solvation of ions). If Vial C > Vial A, the reaction is ligand-controlled or substrate is sensitive to hydrolysis.

References
  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling Reactions of Aryl Halides with Nucleophiles. Accounts of Chemical Research.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition.

  • Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Solvent. Journal of Organic Chemistry.

Sources

Catalyst deactivation in the synthesis of "1-Chloro-2-(4-nitrophenoxy)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation in the Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

System Triage: Identify Your Catalytic System

Before proceeding, confirm which synthetic route you are utilizing. The synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene generally follows one of two pathways, each with distinct deactivation mechanisms.

PathwayReagentsCatalyst TypePrimary Deactivation Mode
A. Ullmann Coupling 1-Bromo-2-chlorobenzene + 4-NitrophenolCopper (Cu) Disproportionation / Oxidation (Formation of Cu(0) or Cu(II))
B.

(Nucleophilic Aromatic Substitution)
4-Chloronitrobenzene + 2-ChlorophenolPhase Transfer (PTC) Hofmann Elimination (Thermal degradation of ammonium salts)

Module A: Copper Catalyst Deactivation (Ullmann Protocol)

The Issue: "The Black Precipitate"

Symptom: The reaction mixture turns from a clear green/blue/brown solution to a suspension containing a black solid, accompanied by a plateau in conversion (stalled reaction).

Root Cause Analysis: Disproportionation & Aggregation

In Ullmann ether synthesis, the active catalytic species is typically a ligated Cu(I) complex. The most common failure mode is the disproportionation of soluble Cu(I) into inactive Cu(0) (black precipitate) and Cu(II).

Mechanism:



This process is accelerated by:

  • Ligand Dissociation: Insufficient ligand concentration or weak binding allows the metal center to aggregate.

  • Incompatible Solvents: Non-polar solvents stabilize the neutral Cu(0) species, promoting precipitation.

  • Moisture/Oxygen: While Ullmann reactions are robust, trace oxygen can oxidize Cu(I) to Cu(II) oxides, which are catalytically dead for this specific cycle [1].

Troubleshooting Protocol

Q: My reaction stalls after 2 hours with 40% conversion. Adding more CuI doesn't help. Why? A: You likely have product inhibition or catalyst poisoning by the byproduct. In the synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene, the bromide leaving group (if using 1-bromo-2-chlorobenzene) accumulates. High concentrations of halide anions can compete with the phenoxide nucleophile for the Cu(I) center, forming stable, unreactive cuprate species


.

Corrective Action:

  • Switch Ligands: Move from simple bidentate ligands (e.g., phenanthroline) to diketones (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione, TMHD) or amino acids (e.g., N,N-dimethylglycine). These bulky ligands stabilize the Cu(I) state and prevent aggregation.

  • Solvent Change: Switch to polar aprotic solvents like DMSO or DMAc . These solvents coordinate weakly to Cu, stabilizing the cation and preventing Cu(0) precipitation.

Visualization: Cu(I) Deactivation Cycle

Cu_Deactivation Start Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu(I)-OPh] Start->Active Base / Phenol Prod_Cycle Productive Cycle (Oxidative Addition) Active->Prod_Cycle Ar-X Deact_Disp DISPROPORTIONATION (Critical Failure) Active->Deact_Disp Ligand Dissociation High T Prod_Cycle->Active Reductive Elimination Dead_Cu0 Cu(0) Aggregates (Black Precipitate) Deact_Disp->Dead_Cu0 Dead_Cu2 Cu(II) Species (Inactive) Deact_Disp->Dead_Cu2

Figure 1: The disproportionation pathway (red) competes with the productive catalytic cycle. Once Cu(0) forms, it precipitates irreversibly.

Module B: Phase Transfer Catalyst (PTC) Failure ( Protocol)

The Issue: "Thermal Death"

Symptom: The reaction starts well but rate decreases rapidly over time. NMR analysis of the aqueous phase reveals the presence of trialkylamines or alkenes.

Root Cause Analysis: Hofmann Elimination

If you are synthesizing 1-Chloro-2-(4-nitrophenoxy)benzene via the reaction of 4-chloronitrobenzene and 2-chlorophenol using a quaternary ammonium salt (e.g., TBAB - Tetrabutylammonium bromide), the catalyst is susceptible to Hofmann Elimination under the requisite basic conditions and high temperatures (


C).

Mechanism: The hydroxide base abstracts a


-proton from the alkyl chain of the quaternary ammonium cation, leading to the expulsion of an amine and an alkene.


Once the quaternary structure is lost, the phase transfer capability vanishes [2].
Troubleshooting Protocol

Q: I am running the reaction at 110°C in Toluene/50% NaOH. My TBAB catalyst degrades within 1 hour. What is the alternative? A: TBAB is thermally unstable above 100°C in strong base.

Corrective Action:

  • Switch to Phosphonium Salts: Tetraphenylphosphonium bromide (

    
    ) is significantly more thermally stable than ammonium salts (up to 
    
    
    
    C) because it lacks
    
    
    -hydrogens, making Hofmann elimination impossible.
  • Use Crown Ethers: If cost permits, 18-Crown-6 (complexing with

    
    ) is chemically inert to these degradation pathways and stable at high temperatures.
    
  • Reduce Base Concentration: If you must use ammonium salts, switch from 50% NaOH to solid

    
     or 
    
    
    
    in a solid-liquid PTC system. The lower basicity reduces the rate of elimination.
Visualization: PTC Degradation Pathway

PTC_Stability Quat Quaternary Ammonium (R4N+) Stable Phase Transfer Active Quat->Stable T < 80°C Unstable Hofmann Elimination Quat->Unstable T > 100°C + Base Base Strong Base (OH- / High T) Base->Unstable Dead Tertiary Amine + Alkene (Inactive) Unstable->Dead Irreversible

Figure 2: Thermal instability of quaternary ammonium salts leads to irreversible catalyst decomposition via Hofmann elimination.

Experimental Validation & Data

The following table summarizes stability data for common catalysts used in the synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene.

Catalyst ClassSpecific CatalystStability Limit (

)
Primary Failure ModeRecommended Condition
Cu-Ligand CuI / 1,10-Phenanthroline

C
Ligand dissociationUse excess ligand (20 mol%)
Cu-Ligand CuI / DMEDA

C
Oxidation (air sensitive)Strictly inert atmosphere
PTC TBAB (Tetrabutylammonium)

C
Hofmann Elimination

C, Solid bases
PTC TBPB (Tetrabutylphosphonium)

C
Alkaline HydrolysisHigh T / Strong Base compatible
Standard Operating Procedure (SOP) for Catalyst Preservation
  • Degassing: For Cu-catalyzed Ullmann reactions, sparge all solvents with Argon for 20 minutes before adding the catalyst. Cu(I) is sensitive to oxidation in solution.

  • Ligand Loading: Always use a Ligand:Metal ratio of at least 2:1 . This shifts the equilibrium away from the unligated species that are prone to disproportionation.

  • Order of Addition: Add the Aryl Halide last. Pre-stir the Catalyst, Ligand, and Base with the Phenol to form the active Copper-Phenoxide species before introducing the electrophile.

References

  • Sperotto, E., et al. (2010).[1] "The mechanism of the modified Ullmann reaction." Dalton Transactions, 39(43), 10338-10351.

  • Halpern, M., et al. (1985). "Hydroxide-mediated decomposition of quaternary ammonium salts." Journal of Organic Chemistry, 50(25), 5088–5092.

  • Tallen, G., et al. (2017). "Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction." ACS Catalysis, 8(1).

  • Zhang, S., et al. (2023). "Mechanism of Cu-Catalyzed Iododeboronation: A Description of Ligand-Enabled Transmetalation, Disproportionation, and Turnover." ACS Catalysis.

Sources

Validation & Comparative

"1-Chloro-2-(4-nitrophenoxy)benzene" vs. other diaryl ether synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Synthetic Strategies for 1-Chloro-2-(4-nitrophenoxy)benzene

Executive Summary The synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene (also identified as 2-chloro-4'-nitrodiphenyl ether) represents a classic case study in retrosynthetic strategy. While modern organometallic catalysis (Buchwald-Hartwig, Ullmann) allows for the construction of almost any diaryl ether, the presence of the strong electron-withdrawing nitro (


) group on one ring dictates that Nucleophilic Aromatic Substitution (

)
is the superior industrial and laboratory method.

This guide objectively compares the


 "Gold Standard" against metal-catalyzed alternatives, demonstrating why the intrinsic electronic properties of the target molecule render expensive palladium or copper catalysts unnecessary for the preferred disconnection.

Retrosynthetic Analysis & Mechanistic Logic

To understand the optimal synthesis, we must analyze the ether linkage. The molecule consists of a 2-chlorophenyl ring and a 4-nitrophenyl ring connected by oxygen. This allows for two distinct disconnections:

  • Route A (The Activated Path): Disconnection at the bond between Oxygen and the Nitrophenyl ring.

    • Electrophile: 1-Chloro-4-nitrobenzene (Activated by

      
      ).
      
    • Nucleophile: 2-Chlorophenol.[1][2]

    • Mechanism:[2][3][4][5][6][7][8][9][10]

      
       (Addition-Elimination).[6]
      
  • Route B (The Unactivated Path): Disconnection at the bond between Oxygen and the Chlorophenyl ring.

    • Electrophile: 1-Bromo-2-chlorobenzene (Unactivated; steric hindrance from ortho-Cl).

    • Nucleophile: 4-Nitrophenol.[2]

    • Mechanism:[2][3][4][5][6][7][8][9][10] Metal-Catalyzed Cross-Coupling (Ullmann/Buchwald).

Verdict: Route A is kinetically favored by orders of magnitude due to the stabilization of the Meisenheimer intermediate by the nitro group, requiring no transition metals.

Retrosynthesis Target TARGET: 1-Chloro-2-(4-nitrophenoxy)benzene RouteA Route A: SNAr (Preferred) Electrophile: 4-Chloronitrobenzene Nucleophile: 2-Chlorophenol Target->RouteA Disconnect O-NitroRing RouteB Route B: Metal Catalysis Electrophile: 1-Bromo-2-chlorobenzene Nucleophile: 4-Nitrophenol Target->RouteB Disconnect O-ChloroRing

Figure 1: Retrosynthetic decision tree showing the electronic logic behind selecting Route A (


) over Route B.

Method A: Base-Promoted (The Standard)

This method utilizes the strong electron-withdrawing nature of the para-nitro group to activate the ring for nucleophilic attack.

Mechanism

The reaction proceeds via a Meisenheimer Complex .[6] The 2-chlorophenoxide anion attacks the carbon ipso to the leaving group (Cl or F) on the nitrobenzene. The negative charge is delocalized onto the nitro group oxygens, stabilizing the transition state, followed by the elimination of the halide.

Experimental Protocol
  • Reagents: 2-Chlorophenol (1.0 equiv), 1-Chloro-4-nitrobenzene (1.0 equiv), Potassium Carbonate (

    
    , 1.2–1.5 equiv).
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.[6]

  • Conditions: 80–100°C, 4–6 hours.

Step-by-Step Workflow:

  • Deprotonation: Charge a 3-neck flask with 2-chlorophenol (12.8 g, 100 mmol) and DMF (100 mL). Add

    
     (16.6 g, 120 mmol) and stir at room temperature for 30 mins to generate the phenoxide.
    
  • Addition: Add 1-chloro-4-nitrobenzene (15.7 g, 100 mmol) in one portion.

  • Reaction: Heat the mixture to 100°C. Monitor by TLC (Eluent: 10% EtOAc/Hexanes). The starting phenol spot will disappear.

  • Quench: Pour the hot reaction mixture into ice-water (500 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or wash with dilute NaOH to remove unreacted phenol.

Critical Optimization Note: Using 1-Fluoro-4-nitrobenzene instead of the chloro-derivative increases the reaction rate significantly (fluorine is a better leaving group in


 due to high electronegativity increasing the electrophilicity of the ipso-carbon), but it increases raw material costs.

Method B: Copper-Catalyzed Ullmann Coupling (The Alternative)

If you are forced to use 4-nitrophenol and a di-halo benzene (Route B),


 will fail because the ring bearing the leaving group is not activated. You must use copper catalysis.
Challenges
  • Sterics: The 2-chloro substituent on the electrophile creates steric hindrance, slowing the oxidative addition of Copper.

  • Electronics: The nucleophile (4-nitrophenol) is electron-poor, making it a weaker coordinator to the metal center.

Experimental Protocol
  • Reagents: 1-Bromo-2-chlorobenzene (1.0 equiv), 4-Nitrophenol (1.2 equiv), CuI (10 mol%), Ligand (e.g., 1,10-Phenanthroline or Dimethylglycine, 20 mol%),

    
     (2.0 equiv).
    
  • Solvent: Toluene or Dioxane.[11]

  • Conditions: Reflux (110°C+), 12–24 hours.

Workflow: Requires strict inert atmosphere (


/Ar) to prevent oxidation of the Cu(I) catalyst to inactive Cu(II). Workup requires removal of copper salts (often requiring ammonia washes), which complicates waste disposal.

Method C: Buchwald-Hartwig Coupling (The "Overkill")

Palladium catalysis (e.g.,


 with ligands like XPhos or BINAP) can perform this coupling at lower temperatures than Ullmann. However, for this specific molecule, it is economically inefficient. The cost of Pd and the ligand far exceeds the value of the product, and removing Pd residues to ppm levels is mandatory for pharmaceutical applications.

Performance Comparison Matrix

MetricMethod A:

(Recommended)
Method B: Ullmann (Cu)Method C: Buchwald (Pd)
Yield 85 – 95% 60 – 75%80 – 90%
Atom Economy High (Loss of HCl only)Moderate (Ligands/Additives)Low (Large Ligands)
Cost Low (Cheap base, no metal)Medium (Cu is cheap, ligands vary)Very High (Pd + Ligands)
Reaction Time 4 – 6 Hours12 – 24 Hours2 – 8 Hours
Purification Precipitation/RecrystallizationChromatography often requiredChromatography + Metal Scavenging
Scalability Excellent (Kg to Ton scale)Poor (Heterogeneous mixing issues)Good (but expensive)

Mechanistic Pathway Visualization

The following diagram illustrates the preferred


 pathway, highlighting the critical intermediate stabilization.

ReactionMechanism Reactants Reactants: 2-Chlorophenoxide + 4-Chloronitrobenzene TS Meisenheimer Complex (Negative charge stabilized by Nitro group) Reactants->TS Nucleophilic Attack Product Product: 1-Chloro-2-(4-nitrophenoxy)benzene + Cl- TS->Product Elimination of Cl-

Figure 2: The


 addition-elimination mechanism. The stability of the yellow node (Intermediate) is the rate-determining factor, enabled by the nitro group.

Conclusion & Recommendation

For the synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene :

  • Primary Choice: Use Method A (

    
    ) . It is self-validating (color change), cost-effective, and environmentally superior due to the lack of heavy metals.
    
  • Alternative: Only use Method B or C if you are restricted to starting materials that lack the nitro-activation on the electrophile ring (e.g., if you were synthesizing the inverse ether 4-chloro-2-(2-nitrophenoxy)benzene where the nitro group is on the nucleophile side).

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews.

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.

  • Lindley, J. (1984). Copper Assisted Nucleophilic Substitution of Aryl Halogen.[6] Tetrahedron.

  • PubChem. (n.d.). 1-Chloro-2-(4-nitrophenoxy)benzene Compound Summary. National Library of Medicine.

Sources

Comparative Guide: Ullmann Condensation vs. Palladium-Catalyzed Ether Synthesis

[1]

Executive Summary: The C–O Bond Formation Landscape

For decades, the formation of aryl ethers (C–O bonds) was dominated by the classical Ullmann condensation, a method notorious for its harsh conditions (temperatures >200 °C) and limited scope. The advent of palladium-catalyzed cross-coupling (Buchwald-Hartwig etherification) revolutionized this field, offering milder conditions and broader substrate tolerance. However, the "renaissance" of copper catalysis, driven by modern ligand design, has re-established Ullmann chemistry as a potent, cost-effective competitor.

This guide provides a technical, head-to-head analysis of these two methodologies, equipping researchers with the data and protocols necessary to select the optimal route for drug discovery and process chemistry.

Mechanistic Divergence[1][2]

Understanding the catalytic cycles is prerequisite to troubleshooting failed reactions. The fundamental difference lies in the metal oxidation states and the rate-limiting steps.

Copper-Catalyzed (Modern Ullmann) Cycle

The modern Ullmann mechanism typically operates via a Cu(I)/Cu(III) cycle (though radical pathways are debated for specific substrates). Ligands (L) such as phenanthrolines, amino acids, or oxalamides are critical to stabilize the Cu(I) species and facilitate the oxidative addition of the aryl halide, which is often the rate-determining step (RDS).

Palladium-Catalyzed (Buchwald-Hartwig) Cycle

This pathway follows the canonical Pd(0)/Pd(II) cross-coupling mechanism. Bulky, electron-rich phosphine ligands facilitate the difficult reductive elimination of the C–O bond, which is often the bottleneck due to the high energy barrier of forming a bond between a transition metal and an electronegative oxygen atom.

CO_Coupling_Mechanismscluster_UllmannModern Ullmann (Cu) Cyclecluster_PdPd-Catalyzed Etherification CycleCuI[L-Cu(I)-X]OxAdd_CuOxidative Addition(Ar-X)CuI->OxAdd_CuCuIII[L-Cu(III)(Ar)(X)2]OxAdd_Cu->CuIIILigEx_CuLigand Exchange(+ R-OH / Base)CuIII->LigEx_CuCuIII_Alk[L-Cu(III)(Ar)(OR)]LigEx_Cu->CuIII_AlkRedElim_CuReductive Elimination(Product Release)CuIII_Alk->RedElim_CuRedElim_Cu->CuIPd0[L-Pd(0)]OxAdd_PdOxidative Addition(Ar-X)Pd0->OxAdd_PdPdII_Ar[L-Pd(II)(Ar)(X)]OxAdd_Pd->PdII_ArLigEx_PdLigand Exchange(+ R-OH / Base)PdII_Ar->LigEx_PdPdII_Alk[L-Pd(II)(Ar)(OR)]LigEx_Pd->PdII_AlkRedElim_PdReductive Elimination(Product Release)PdII_Alk->RedElim_PdRedElim_Pd->Pd0

Figure 1: Comparative Catalytic Cycles. Note the distinct Cu(I)/Cu(III) vs. Pd(0)/Pd(II) shuttles. The choice of ligand in both systems dictates the stability of the intermediate complexes.

Critical Performance Analysis

Substrate Scope & Limitations[1][3][4][5]
FeatureModern Ullmann (Cu)Pd-Catalyzed (Buchwald)
Aryl Halide Preference Aryl Iodides > Bromides >> Chlorides. (Chlorides require specialized ligands).Aryl Chlorides, Bromides, Iodides, Triflates.[1] (Excellent for deactivated chlorides).
Nucleophile Scope Phenols: Excellent. Aliphatic Alcohols: Difficult (often requires excess alcohol).Phenols: Excellent. Aliphatic Alcohols: Good to Excellent (using bulky phosphines).
Steric Tolerance Low to Moderate.[2] Ortho-substituents significantly hamper yield.High. Specialized ligands (e.g., tBuBrettPhos) accommodate ortho-substitution.
Electronic Bias Favors electron-deficient aryl halides (easier oxidative addition).Broad. Works well with electron-rich aryl halides (deactivated electrophiles).
Operational Considerations
  • Cost: Copper is orders of magnitude cheaper than Palladium. For large-scale process chemistry (kg scale), Ullmann is often the first choice if the yield is comparable.

  • Trace Metal Contamination: Removing Pd to <10 ppm for API (Active Pharmaceutical Ingredient) standards can be challenging and expensive (requires scavengers). Cu limits are generally higher (less toxic), simplifying purification.

  • Reaction Conditions: Ullmann reactions generally require higher temperatures (80–120 °C) compared to highly active Pd systems (RT–100 °C).

Experimental Protocols (SOPs)

These protocols are designed to be self-validating . The "Checkpoints" ensure you are monitoring the critical parameters that lead to success or failure.

Method A: Ligand-Accelerated Ullmann Coupling (Modern Standard)

Target: Coupling of Phenols with Aryl Iodides/Bromides.

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: 2-Picolinic acid (20 mol%) or 1,10-Phenanthroline (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Workflow:

  • Charge: To a dried Schlenk tube equipped with a stir bar, add CuI (0.1 mmol), Ligand (0.2 mmol), K₃PO₄ (2.0 mmol), Aryl Halide (1.0 mmol), and Phenol (1.2 mmol).

  • Inert: Evacuate and backfill with Argon (3 cycles). Reason: Cu(I) can oxidize to inactive Cu(II) in air.

  • Solvate: Add DMSO (2.0 mL) via syringe under Argon flow.

  • Heat: Seal the tube and heat to 90 °C for 12–24 hours.

  • Checkpoint 1 (Visual): The reaction mixture should remain homogeneous or a fine suspension. If a black precipitate (Cu⁰) forms rapidly, the ligand has failed to stabilize the catalyst.

  • Checkpoint 2 (TLC/LCMS): Monitor the consumption of the Aryl Halide. If conversion stalls at 50%, do not increase temp; add 5 mol% more catalyst/ligand pre-mixed in solvent.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO/DMF. Dry over Na₂SO₄ and concentrate.

Method B: Pd-Catalyzed Ether Synthesis (Buchwald-Type)

Target: Coupling of Primary/Secondary Alcohols with Aryl Chlorides/Bromides.

Reagents:

  • Pre-catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: RockPhos or tBuBrettPhos (3–4 mol%)

  • Base: Cs₂CO₃ (1.5 equiv) or K₃PO₄

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Pre-complexation (Critical): In a vial, mix Pd(OAc)₂ and the Ligand in Toluene (1 mL) at room temperature for 5 mins. Reason: Ensures formation of the active L-Pd(0) species before substrate exposure.

  • Charge: Add Aryl Halide (1.0 mmol), Alcohol (1.2–1.5 mmol), and Base (1.5 mmol) to a reaction vial.

  • Initiate: Transfer the pre-formed catalyst solution to the reaction vial.

  • Heat: Heat to 80 °C (or up to 100 °C for unactivated aryl chlorides).

  • Checkpoint 1 (Color): Active Pd-phosphine catalysts often turn from dark red/brown to lighter orange/yellow upon activation. A return to "palladium black" indicates catalyst decomposition.

  • Checkpoint 2 (O₂ Exclusion): This cycle is highly sensitive to oxygen. Ensure rigorous degassing of solvents.

  • Workup: Filter through a pad of Celite (to remove Pd black/salts), wash with ether, and concentrate.

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the starting point for your optimization.

Decision_MatrixStartStart: Define SubstratesQ1Is the Nucleophile anAliphatic Alcohol?Start->Q1Q2Is the Aryl Halidean Aryl Chloride?Q1->Q2No (Phenol)Pd_RouteUse Pd-Catalysis(Ligand: RockPhos/tBuBrettPhos)Q1->Pd_RouteYes (Hard)Q3Is Cost/Scalabilitythe Primary Driver?Q2->Q3No (I/Br)Q2->Pd_RouteYesQ3->Pd_RouteNo (Discovery/Speed)Cu_RouteUse Modern Ullmann(Ligand: Picolinic Acid/Oxalamide)Q3->Cu_RouteYes (Scale-up)

Figure 2: Strategic Decision Matrix for C–O Bond Formation.

References

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 2016. Link

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 2011. Link

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 2020. Link

  • Ullmann Reaction - Organic Chemistry Portal. Link

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Link

Technical Guide: Mass Spectrometric Differentiation of 1-Chloro-2-(4-nitrophenoxy)benzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the differentiation of 1-Chloro-2-(4-nitrophenoxy)benzene (Target) from its regioisomers, specifically 1-Chloro-4-(4-nitrophenoxy)benzene , using Gas Chromatography-Mass Spectrometry (GC-MS).

The core differentiator is the "Ortho Effect," a specific fragmentation mechanism facilitated by the proximity of the chlorine atom to the ether oxygen in the ortho isomer. This interaction leads to a distinct fragmentation pathway—specifically the facile loss of a chlorine radical—which is energetically unfavorable and therefore absent or negligible in meta and para isomers.

Target Audience: Analytical Chemists, Toxicology Researchers, and Process Development Scientists.

Part 1: Scientific Foundation & Differentiation Mechanism

The Isomer Challenge

Chloronitrodiphenyl ethers (CNDPEs) are common intermediates in herbicide synthesis and polymer chemistry. Isomers often co-elute in standard GC methods due to similar boiling points and polarities. However, their toxicological profiles and reactivity differ significantly, necessitating precise structural confirmation.

  • Target (Ortho-Cl): 1-Chloro-2-(4-nitrophenoxy)benzene

  • Comparator (Para-Cl): 1-Chloro-4-(4-nitrophenoxy)benzene

The "Ortho Effect" Mechanism

In Electron Ionization (EI) MS, the molecular ion (


) of diphenyl ethers with an ortho substituent often undergoes a rearrangement-driven elimination that is not possible for para isomers.[1]
  • Ortho-Cl Pathway (Target): The chlorine atom at the C2 position interacts with the ether oxygen. Upon ionization, the radical cation facilitates the expulsion of the chlorine radical (

    
    ). This is often followed by cyclization to form a stable oxonium species (resembling a nitrodibenzofuran cation).
    
  • Para-Cl Pathway (Comparator): The chlorine at C4 is too distant for interaction. The dominant fragmentation is simple cleavage of the ether bond (C-O), yielding nitrophenoxy or chlorophenoxy cations, or the loss of the nitro group (

    
    ).
    

Key Diagnostic Ion:

  • 
     214 (
    
    
    
    ):
    High abundance in the Ortho isomer; low/absent in the Para isomer.
Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways for the two isomers.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 249/251 Ortho_Path Ortho-Cl Isomer (Proximity Effect) M_Ion->Ortho_Path If Cl is Ortho Para_Path Para-Cl Isomer (No Interaction) M_Ion->Para_Path If Cl is Para M_minus_Cl [M - Cl]+ m/z 214 (Cyclized Cation) Ortho_Path->M_minus_Cl Loss of Cl (Ortho Effect) Dominant Path Ether_Cleavage Ether Cleavage (C-O Bond Break) Para_Path->Ether_Cleavage Standard Fragmentation Frag_138 Nitrophenoxy Cation m/z 138 Ether_Cleavage->Frag_138 Frag_111 Chlorophenoxy Cation m/z 127 (or Chlorobenzene m/z 111) Ether_Cleavage->Frag_111

Caption: Divergent fragmentation pathways. The green node (m/z 214) is the diagnostic marker for the target ortho-isomer.

Part 2: Experimental Protocol

Standardized GC-MS Methodology

This protocol ensures reproducible ionization energies required to observe the ortho effect.

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

ParameterSettingRationale
Column DB-5ms or Rtx-5ms (30m x 0.25mm, 0.25µm)Standard non-polar phase separates isomers based on boiling point/polarity.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.
Injection Split 10:1 (1 µL)Prevents column overload; sharpens peaks.
Oven Program 80°C (1 min)

20°C/min

280°C (5 min)
Fast ramp minimizes band broadening; isomers elute >200°C.
Ion Source EI (Electron Impact) @ 70 eVCritical: Standard 70 eV energy is required to drive the rearrangement.
Source Temp 230 °CPrevents condensation of high-boiling ethers.
Scan Range m/z 50 – 350Covers molecular ion and all diagnostic fragments.
Data Analysis & Interpretation

Compare the relative abundance of the ions listed below.

Ion (m/z)IdentityTarget (Ortho-Cl) AbundanceIsomer (Para-Cl) Abundance
249

(

)
Moderate (40-60%)High (80-100%)
251

(

)
Moderate (Isotope ratio ~3:1)High
214

High (Base Peak or >80%) Very Low (<5%)
138

LowModerate
111

LowModerate

Decision Rule:

If the spectrum exhibits a dominant peak at m/z 214 (loss of 35 Da), the compound is 1-Chloro-2-(4-nitrophenoxy)benzene . If m/z 214 is negligible and the molecular ion (m/z 249) dominates, it is the Para isomer.

Part 3: Comparative Performance Guide

Method Reliability

The MS-based differentiation is superior to retention time (RT) matching alone because RT can shift with column age or matrix effects. The "Ortho Effect" is an intrinsic molecular property, making it a self-validating confirmation.

Workflow Logic

Use this logic gate to program automated identification scripts (e.g., in MassHunter or ChemStation).

DecisionTree Start Analyze Peak Spectrum Check_M Identify M+ Cluster (m/z 249 & 251) Start->Check_M Check_214 Check Abundance of m/z 214 Check_M->Check_214 Result_Ortho CONFIRMED: 1-Chloro-2-(4-nitrophenoxy)benzene (Ortho Isomer) Check_214->Result_Ortho > 50% Relative Abundance Result_Para CONFIRMED: 1-Chloro-4-(4-nitrophenoxy)benzene (Para Isomer) Check_214->Result_Para < 10% Relative Abundance

Caption: Logical decision tree for automated isomer identification.

Troubleshooting Common Issues
  • Co-elution: If isomers co-elute, the spectrum will show a "mixed" profile (e.g., strong 249 AND strong 214). Use Ion Extraction Chromatography (EIC) to plot m/z 214 vs m/z 249. If the peaks do not perfectly align, deconvolution software (e.g., AMDIS) is required.

  • Source Temperature: Running the source too cold (<200°C) may reduce the efficiency of the rearrangement, lowering the intensity of the m/z 214 peak. Maintain >230°C.

References

  • Granoth, I. (1972). The ortho-effect in mass spectrometric fragmentations of chlorodiphenyl ethers, sulphides, and sulphoxides. Journal of the Chemical Society, Perkin Transactions 2. Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Chloro-2-(4-nitrophenoxy)benzene. NIST Standard Reference Database.[2] Link

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • PubChem. (2025).[2] Compound Summary: 1-Chloro-2-(4-nitrophenoxy)benzene.[2][3] National Library of Medicine. Link

Sources

Spectroscopic Comparison of Ortho and Para Nitrophenoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2-nitrophenoxybenzene (ortho-nitrodiphenyl ether) and 4-nitrophenoxybenzene (para-nitrodiphenyl ether). These compounds are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and polymer precursors.

The core differentiation lies in the steric inhibition of resonance observed in the ortho isomer. While the para isomer maintains a planar conjugated system, the ortho isomer undergoes significant torsional twisting to relieve steric strain between the nitro group and the phenoxy ring. This structural deviation manifests as distinct spectroscopic signatures in UV-Vis (hypsochromic shifts), NMR (deshielding patterns), and IR (vibrational mode shifts).

Structural & Electronic Theory

Electronic Environment

Both isomers consist of an electron-rich phenoxy ring (donor) and an electron-poor nitrophenyl ring (acceptor). The ether oxygen acts as a bridge, allowing electron density transfer via


 conjugation.
  • Para-Nitrophenoxybenzene: The nitro group is located at the 4-position, opposite the ether linkage. This linear arrangement maximizes conjugation. The molecule can achieve a near-planar conformation, facilitating strong charge transfer (CT) from the oxygen lone pair to the nitro group.

  • Ortho-Nitrophenoxybenzene: The nitro group is at the 2-position, adjacent to the bulky phenoxy group. To minimize steric repulsion between the oxygen lone pairs and the nitro group oxygens, the nitrophenyl ring twists out of the plane of the C-O-C linkage. This steric inhibition of resonance decouples the

    
    -systems, altering the dipole moment and electronic transitions.
    

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity isomers via Nucleophilic Aromatic Substitution (


) for spectroscopic benchmarking.
Reagents & Equipment
  • Substrates: Phenol (

    
    ), 1-chloro-2-nitrobenzene (ortho precursor), 1-chloro-4-nitrobenzene (para precursor).
    
  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

  • Workup: Ethyl acetate, 1M HCl, Brine, Rotary Evaporator.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Start: Reagent Prep (Phenol + Chloronitrobenzene) Deprotonation Step 1: Phenoxide Formation (Phenol + K2CO3 in DMF, 30 min @ RT) Start->Deprotonation Addition Step 2: SNAr Reaction (Add Chloronitrobenzene, Heat to 100°C, 4-6h) Deprotonation->Addition Activate Nucleophile Quench Step 3: Quench (Pour into Ice Water) Addition->Quench Complete Conversion Extraction Step 4: Extraction (Ethyl Acetate/Water Partition) Quench->Extraction Wash Step 5: Wash Cycles (1M NaOH to remove unreacted phenol -> Brine) Extraction->Wash Remove Impurities Dry Step 6: Drying & Concentration (MgSO4 -> Rotovap) Wash->Dry Purification Step 7: Recrystallization (EtOH for Para) or Column Chrom. (Hex/EtOAc for Ortho) Dry->Purification Final Final Product: Nitrophenoxybenzene Isomer Purification->Final

Caption: Workflow for the SNAr synthesis of nitrophenoxybenzene isomers. Note that the para isomer typically yields a solid that can be recrystallized, while the ortho isomer often requires chromatography.

Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

The lack of planarity in the ortho isomer increases the double-bond character of the


 bond slightly less than in the para isomer (where resonance reduces bond order). However, field effects often dominate.
  • Ether Stretch (

    
    ): 
    
    • Para: Strong band at 1240–1250 cm⁻¹ . The conjugation strengthens the

      
       bond.
      
    • Ortho: Shifted slightly to 1230–1240 cm⁻¹ due to reduced conjugation.

  • Nitro Stretches (

    
    ): 
    
    • Asymmetric: ~1520 cm⁻¹ (Para) vs ~1535 cm⁻¹ (Ortho). The ortho isomer often appears at a higher wavenumber because the resonance (which normally lowers the frequency by reducing bond order) is inhibited.

    • Symmetric: ~1345 cm⁻¹ (Para) vs ~1355 cm⁻¹ (Ortho).

Nuclear Magnetic Resonance ( -NMR)

Solvent: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


. Reference: TMS (0.00 ppm).[1][2]
  • Para-Nitrophenoxybenzene:

    • Exhibits a characteristic AA'BB' (or AA'XX') pattern for the nitrophenyl ring.

    • 
       8.20 ppm (d, 2H):  Protons ortho to the nitro group (strongly deshielded).
      
    • 
       7.05 ppm (d, 2H):  Protons ortho to the ether linkage (shielded by oxygen donation).
      
    • 
       7.10–7.50 ppm (m, 5H):  Unsubstituted phenoxy ring protons.
      
  • Ortho-Nitrophenoxybenzene:

    • Exhibits a complex ABCD pattern for the nitrophenyl ring due to lack of symmetry.

    • 
       7.95–8.05 ppm (dd, 1H):  Proton ortho to the nitro group (H-3). Deshielded, but slightly less than the para isomer due to the twisted geometry reducing the anisotropy of the nitro group.
      
    • 
       6.80–7.50 ppm (m):  Overlapping multiplets of the remaining 8 protons. The proton adjacent to the ether oxygen (H-6) in the nitro ring is often distinct at ~6.9 ppm.
      
UV-Visible Spectroscopy
  • Para-Nitrophenoxybenzene:

    • 
      :  ~300–310 nm.
      
    • Effect: Strong hyperchromic and bathochromic (red) shift. The planar conjugated system allows for efficient

      
       transitions.
      
  • Ortho-Nitrophenoxybenzene:

    • 
      :  ~260–275 nm.
      
    • Effect: Hypsochromic (blue) shift and hypochromic effect (lower intensity). The steric twist breaks the conjugation, raising the energy of the LUMO and increasing the energy gap (

      
      ).
      

Data Summary Tables

Table 1: Physical & Spectroscopic Comparison
PropertyPara-Nitrophenoxybenzene Ortho-Nitrophenoxybenzene Causality
Structure Planar / LinearTwisted / Non-planarSteric hindrance between

and

Melting Point 59–61 °C44–46 °C (or oil)Higher symmetry in para leads to better crystal packing
UV-Vis (

)
~305 nm (Ethanol)~270 nm (Ethanol)Steric inhibition of resonance in ortho increases transition energy

-NMR (Nitro-H)

8.20 ppm (Doublet)

7.95 ppm (Doublet of Doublets)
Anisotropic deshielding is maximized in planar para form
IR (

asym)
~1520 cm⁻¹~1535 cm⁻¹Loss of resonance in ortho increases

bond order
Spectroscopic Decision Logic (Graphviz)

SpectralLogic Input Unknown Isomer Sample NMR_Check 1H-NMR Analysis (Aromatic Region) Input->NMR_Check UV_Check UV-Vis Check (Ethanol) Input->UV_Check Sym_Check Symmetry Pattern? NMR_Check->Sym_Check Para_Res AA'BB' Pattern (2 distinct doublets) Sym_Check->Para_Res Symmetric Ortho_Res ABCD Pattern (Complex Multiplet) Sym_Check->Ortho_Res Asymmetric Red_Shift Lambda max > 300nm (Conjugated) UV_Check->Red_Shift Para Blue_Shift Lambda max < 280nm (Twisted) UV_Check->Blue_Shift Ortho

Caption: Decision tree for distinguishing isomers using NMR and UV-Vis data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11656, 4-Nitrodiphenyl ether. Retrieved from [Link]

  • Organic Syntheses. Preparation of p-Nitrodiphenyl Ether via Ullmann Condensation. Org.[1][2][3] Synth. Coll. Vol. 2, p.445. Retrieved from [Link]

  • Yamamoto, M. et al. 1H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. Acta Medica et Biologica.[4] Comparison of chemical shifts in diphenyl ethers.

Sources

Biological activity of "1-Chloro-2-(4-nitrophenoxy)benzene" compared to its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Profile and Activity Guide: 1-Chloro-2-(4-nitrophenoxy)benzene

Executive Summary

1-Chloro-2-(4-nitrophenoxy)benzene (also known as 2-chlorophenyl 4'-nitrophenyl ether) is a bioactive diphenyl ether structurally analogous to the herbicide Nitrofen . While it possesses herbicidal activity through the inhibition of Protoporphyrinogen Oxidase (PPO) , it is primarily characterized in scientific literature as a dechlorination metabolite of Nitrofen.

This guide analyzes its biological activity relative to its di-chlorinated parent (Nitrofen) and modern high-potency analogs (Acifluorfen), providing a technical framework for understanding the Structure-Activity Relationships (SAR) that govern this class of agrochemicals.

Chemical Identity & Structural Context

The molecule belongs to the nitrodiphenyl ether (DPE) class. Its activity is defined by the ether linkage bridging a nitro-substituted phenyl ring and a halogenated phenyl ring.

FeatureSpecification
IUPAC Name 1-Chloro-2-(4-nitrophenoxy)benzene
Common Synonyms 2-Chlorophenyl 4-nitrophenyl ether; Monochloro-Nitrofen
CAS Number 2091-61-4
Molecular Formula

Key Functional Groups Ether bridge, Nitro group (

-position), Chlorine (

-position)
Role Herbicide intermediate; Nitrofen metabolite; PPO inhibitor

Mechanism of Action: PPO Inhibition

Like its analogs, 1-Chloro-2-(4-nitrophenoxy)benzene targets Protoporphyrinogen IX Oxidase (PPO or Protox) , the last common enzyme in the heme and chlorophyll biosynthetic pathway.

  • Inhibition Logic: The molecule competes with the substrate Protoporphyrinogen IX for the binding site on the PPO enzyme (EC 1.3.3.4).

  • Lethal Mechanism: Inhibition leads to the accumulation of the substrate, which leaks into the cytoplasm and oxidizes to Protoporphyrin IX. Upon exposure to light, this porphyrin generates singlet oxygen (

    
    ), causing rapid lipid peroxidation and cell membrane disruption.
    
Pathway Visualization (DOT)

PPO_Pathway Glu Glutamate ALA 5-Aminolevulinic Acid Glu->ALA Biosynthesis ProtoGen Protoporphyrinogen IX (Substrate) ALA->ProtoGen Multi-step ProtoIX Protoporphyrin IX (Photodynamic Agent) ProtoGen->ProtoIX PPO Enzyme Heme Heme/Chlorophyll ProtoIX->Heme Mg/Fe Chelatase SingletO Singlet Oxygen (1O2) ProtoIX->SingletO Light Activation (hv) CellDeath Lipid Peroxidation & Membrane Lysis SingletO->CellDeath Oxidative Stress Inhibitor 1-Chloro-2-(4-nitrophenoxy)benzene (Inhibitor) Inhibitor->ProtoGen Competes for Binding Site Inhibitor->ProtoIX Blocks Conversion (Accumulation)

Figure 1: Mechanism of Action showing PPO inhibition leading to photodynamic toxicity.

Comparative Biological Activity

The biological potency of diphenyl ethers is strictly governed by the substitution pattern on the phenyl rings.

Comparative Potency Table
CompoundStructure (Ring A / Ring B)PPO Inhibition (

)
Herbicidal PotencyPrimary Use
Target: 1-Chloro-2-(4-nitrophenoxy)benzene 2-Cl / 4-

Low (

M range)
WeakMetabolite / Research
Nitrofen 2,4-Cl2 / 4-

Moderate (

0.1-1

M)
ModeratePre-emergence Herbicide (Banned)
Chlomethoxyfen 2,4-Cl2 / 3-OMe, 4-

High StrongPaddy Herbicide
Acifluorfen 2-Cl, 4-

/ 3-COOH, 4-

Very High (nM range) Very StrongPost-emergence Herbicide
Structure-Activity Relationship (SAR) Analysis
  • The Ortho-Effect (2-Position): The chlorine at position 2 (present in the target molecule) is critical. It provides the steric bulk necessary to lock the two phenyl rings into a non-coplanar conformation (approx. 90° twist), which fits the PPO active site. Without this (e.g., unsubstituted diphenyl ether), activity is negligible.

  • The Para-Effect (4-Position):

    • Nitrofen has a chlorine at position 4.[1][2][3][4] This enhances lipophilicity and metabolic stability, increasing potency.

    • The Target (Monochloro) lacks this 4-Cl. Consequently, it binds less effectively and is more susceptible to degradation, resulting in weaker biological activity .

  • The Nitro Group: The 4-nitro group on the other ring is essential for electron withdrawal, crucial for the redox properties required to interact with the enzyme.

Experimental Protocols

To objectively verify the activity of 1-Chloro-2-(4-nitrophenoxy)benzene, the following protocols are recommended.

Protocol A: In Vitro PPO Inhibition Assay

Purpose: Determine the


 value for enzyme inhibition.
  • Enzyme Preparation: Isolate PPO from corn etioplasts or yeast mitochondria via centrifugation (10,000

    
    ).
    
  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.

    • Substrate: Protoporphyrinogen IX (freshly prepared via reduction of Protoporphyrin IX with Na-amalgam).

    • Test Compound: 1-Chloro-2-(4-nitrophenoxy)benzene (dissolved in acetone, serial dilutions 0.01 - 100

      
      M).
      
  • Measurement: Incubate at 30°C for 10-30 mins. Stop reaction.

  • Detection: Measure fluorescence of the product (Protoporphyrin IX) at Ex 405 nm / Em 633 nm .

  • Validation: Use Acifluorfen as a positive control.

Protocol B: Cucumber Cotyledon Greenings Assay (In Vivo)

Purpose: Measure herbicidal efficacy via chlorophyll bleaching.

  • Plant Material: Germinate cucumber seeds (Cucumis sativus) in dark for 6 days.

  • Treatment: Excise cotyledons and float them in Petri dishes containing 5 mL of 1 mM KCl + Test Compound (1-Chloro-2-(4-nitrophenoxy)benzene) at varying concentrations.

  • Incubation: Incubate in darkness for 20h (uptake phase), then expose to continuous light (500

    
    E/
    
    
    
    s) for 24h.
  • Analysis: Extract chlorophyll with 80% acetone. Measure absorbance at 663 nm and 645 nm.

  • Result: Calculate % inhibition of chlorophyll accumulation relative to control.

Toxicity & Safety Profile

While less potent than Nitrofen, the target molecule shares the toxicological lineage of halogenated diphenyl ethers.

  • Teratogenicity: Nitrofen is a known teratogen (causing diaphragmatic hernia). The monochloro metabolite is monitored because metabolic dechlorination is a common pathway in mammals.

  • Environmental Persistence: It is included in EPA Method 8111 (Haloethers) for groundwater monitoring, indicating its stability and potential for bioaccumulation.

Visualizing the Structural Evolution

SAR_Comparison Target Target Molecule (1-Chloro-2-(4-nitrophenoxy)benzene) Activity: LOW Missing 4-Cl substituent Nitrofen Nitrofen (2,4-Dichlorophenyl analog) Activity: MODERATE 4-Cl adds lipophilicity Target->Nitrofen + Cl at pos 4 Acifluorfen Acifluorfen (2-Cl, 4-CF3 analog) Activity: HIGH CF3 group optimizes electronic fit Nitrofen->Acifluorfen Structural Optimization

Figure 2: Structural evolution from the target metabolite to high-potency herbicides.

References

  • Matringe, M., et al. (1989). "Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides." Biochemical Journal, 260(1), 231-235. Link

  • U.S. EPA. (1996). "Method 8111: Haloethers by Gas Chromatography." SW-846 Test Methods for Evaluating Solid Waste. Link

  • Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen Oxidase-Inhibiting Herbicides." Hayes' Handbook of Pesticide Toxicology. Link

  • PubChem. (n.d.). "Compound Summary: 1-Chloro-2-(4-nitrophenoxy)benzene." National Library of Medicine. Link

Sources

Reactivity Comparison of Chloronitrobenzene Isomers in SNAr Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In nucleophilic aromatic substitution (SNAr), the position of the electron-withdrawing nitro group (


) relative to the leaving group (

) is the single most critical determinant of reaction success.

For researchers developing pharmaceutical intermediates or functionalized arenes, the reactivity hierarchy is distinct:

  • High Reactivity: p-Chloronitrobenzene (1-chloro-4-nitrobenzene) and o-chloronitrobenzene (1-chloro-2-nitrobenzene).[1]

  • Low/Null Reactivity: m-Chloronitrobenzene (1-chloro-3-nitrobenzene).[1]

While both ortho and para isomers are reactive, para is generally preferred for scalable synthesis due to reduced steric hindrance, whereas ortho reactivity is highly solvent-dependent due to field effects and potential hydrogen bonding with incoming nucleophiles.[1] The meta isomer is effectively inert under standard SNAr conditions and requires alternative pathways (e.g., benzyne mechanism or transition-metal catalysis).[1]

Mechanistic Foundation: The Meisenheimer Complex[2][3][4][5][6]

To manipulate these reactions, one must understand the rate-determining step: the formation of the Meisenheimer Complex (sigma complex).

The SNAr mechanism is an Addition-Elimination pathway.[1] The nucleophile attacks the ipso-carbon (bearing the chlorine), breaking aromaticity and forming a resonance-stabilized anionic intermediate.

Resonance Stabilization Analysis

The reaction rate correlates directly with the stability of this intermediate.

  • Para/Ortho Pathway: The negative charge can delocalize onto the oxygen atoms of the nitro group.[2] This places the charge on a highly electronegative atom, dramatically lowering the activation energy (

    
    ).
    
  • Meta Pathway: The negative charge delocalizes around the ring carbons but never resides on the nitro group. The intermediate lacks the critical stabilization energy required to form at practical rates.[2]

Pathway Visualization

The following diagram illustrates the critical resonance difference between para and meta substitution.

MeisenheimerStability cluster_para Para-Substitution (High Reactivity) cluster_meta Meta-Substitution (Inert) P_Start p-Chloronitrobenzene P_Int1 Intermediate A (Charge on Ring C) P_Start->P_Int1 + Nucleophile P_IntStable CRITICAL STABILIZATION (Charge on Nitro O) P_Int1->P_IntStable Resonance P_Prod Substituted Product P_IntStable->P_Prod - Cl⁻ M_Start m-Chloronitrobenzene M_Int1 Intermediate A (Charge on Ring C) M_Start->M_Int1 + Nucleophile M_Fail NO Resonance onto Nitro Group (High Energy Barrier) M_Int1->M_Fail Cannot Stabilize M_Prod No Reaction

Figure 1: Comparative resonance pathways. Note the green node in the Para-pathway, representing the critical stabilization that the Meta-pathway lacks.

Comparative Performance Analysis

Reactivity Hierarchy & Solvent Effects[1]

While para and ortho are both "active," their relative rates invert based on the nucleophile and solvent system.[1]

Featurep-Chloronitrobenzeneo-Chloronitrobenzenem-Chloronitrobenzene
SNAr Reactivity High High (Variable)Negligible
Steric Hindrance LowModerate to HighN/A
Inductive Effect (-I) StrongVery Strong (Proximity)Moderate
Primary Driver Resonance (-M)Induction (-I) + Resonance (-M)Induction (-I) only
Ideal Solvent Polar Aprotic (DMF, DMSO)Non-polar (if H-bonding possible)N/A
The "Ortho Effect" Nuance

In many textbooks, para is listed as faster due to sterics.[1] However, experimental data shows that ortho can be faster in specific contexts:

  • Inductive Proximity: The nitro group is closer to the reaction center in the ortho isomer, exerting a stronger inductive pull on the electron density of the C-Cl bond.

  • Built-in Solvation: With amine nucleophiles (e.g., piperidine), the ortho-nitro group can form a hydrogen bond with the amine hydrogen in the transition state.[1] This effectively "solvates" the transition state intramolecularly, accelerating the reaction in non-polar solvents (like xylene) where external solvation is poor [1].

Verdict:

  • Use Para for bulky nucleophiles (e.g., tert-butoxide) to avoid steric clash.[1]

  • Use Ortho if using small primary/secondary amines in non-polar media.[1]

Experimental Protocol: SNAr Amination

This protocol describes the reaction of chloronitrobenzene with morpholine.[1] It is a self-validating system: the color change (yellow to deep orange/red) indicates the formation of the Meisenheimer complex and product.

Target: Synthesis of N-(4-nitrophenyl)morpholine from p-chloronitrobenzene.

Reagents & Equipment[1]
  • Substrate: p-Chloronitrobenzene (1.0 eq)

  • Nucleophile: Morpholine (2.5 eq) - Acts as both reactant and base to scavenge HCl.[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Monitoring: TLC (Silica, 20% EtOAc/Hexane).[1]

Workflow Diagram

ExperimentalProtocol Prep 1. Preparation Dissolve 1.0 eq Substrate in MeCN (0.5 M) Add 2. Addition Add 2.5 eq Morpholine (Exothermic) Prep->Add Reflux 3. Reaction Reflux (82°C) for 4-6h Monitor via TLC Add->Reflux Check Checkpoint: SM spot disappears? Product spot (more polar)? Reflux->Check Check->Reflux No (Continue Heating) Quench 4. Workup Pour into ice water Precipitate forms Check->Quench Yes Isolate 5. Isolation Filter & Recrystallize (EtOH) Quench->Isolate

Figure 2: Step-by-step workflow for the amination of p-chloronitrobenzene.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-chloronitrobenzene (1.57 g, 10 mmol) in acetonitrile (20 mL).

  • Addition: Add morpholine (2.17 mL, 25 mmol) dropwise. Note: Morpholine is used in excess to trap the HCl generated during the reaction.

  • Reaction: Heat the mixture to reflux (approx. 82°C). The solution will darken.

  • Validation (TLC): Spot the reaction mixture against the starting material (SM) every hour.

    • SM Rf: ~0.7 (Non-polar).[1]

    • Product Rf: ~0.4 (More polar due to amine).[1]

    • Endpoint: Complete disappearance of the SM spot.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product, N-(4-nitrophenyl)morpholine, will precipitate as a yellow solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain analytical purity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (Meta isomer) Substrate is m-chloronitrobenzene.[1]SNAr will not work. Switch to Buchwald-Hartwig amination (Pd-catalyzed) or Benzyne conditions (strong base like NaNH2) [2].[1]
Slow Reaction (Ortho/Para) Solvent is too non-polar or wet.[1]Switch to DMF or DMSO to stabilize the polar transition state.[1] Ensure reagents are dry.[1]
By-products (Phenols) Hydrolysis of C-Cl bond.[1]Ensure the solvent is dry.[1] Hydroxide ions (from wet solvent + base) compete with the amine nucleophile.[1]
Dark Tarry Mixture Thermal decomposition.[1]Reduce temperature.[1] If using DMF, do not exceed 140°C as DMF can decompose to form dimethylamine, which acts as a nucleophile.[1]

References

  • Bunnett, J. F., & Morath, R. J. (1955).[1] The Ortho:Para Ratio in Aromatic Nucleophilic Substitution Reactions.[1][2][3][4] Journal of the American Chemical Society.[1]

  • Ricci, A. (2000).[1] Modern Amination Methods.[1] Wiley-VCH.[1] (General reference for Pd-catalyzed alternatives for meta-isomers).

  • Rohrbaugh, D. K. (1998).[1] Nucleophilic Aromatic Substitution of Chloronitrobenzenes.[1][5][6][7] Journal of Physical Organic Chemistry.[1]

  • PubChem. (2023).[1] 1-Chloro-4-nitrobenzene Compound Summary. National Library of Medicine.[1]

Sources

Green Chemistry Alternatives to Traditional Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: From Force to Finesse

The synthesis of diaryl ethers is a cornerstone of medicinal chemistry, underpinning pharmacophores found in thyromimetics, vancomycin antibiotics, and numerous kinase inhibitors. Historically, this bond formation relied on "brute force" methods: the Ullmann condensation (requiring temperatures >200°C and stoichiometric copper) or the Buchwald-Hartwig coupling (relying on expensive palladium and sensitive ligands).

This guide objectively compares three modern, green alternatives that replace thermal excess and precious metals with oxidative finesse, photonic energy, and sustainable media. Our analysis confirms that while no single method is universal, Ni/Photoredox Dual Catalysis offers the highest performance ceiling for complex drug discovery, while Chan-Lam coupling remains the most accessible entry point for oxidative derivatization.

The Traditional Baseline (The Problem)

To understand the value of green alternatives, we must establish the baseline performance of traditional methods.

MetricClassic UllmannBuchwald-Hartwig (Pd)
Primary Catalyst Copper Bronze / CuIPd(OAc)₂ / Phosphine Ligands
Temperature 180°C – 220°C80°C – 120°C
Green Issues High energy demand; harsh bases; poor atom economy.Critical raw material (Pd) scarcity; ligand toxicity; trace metal removal costs.
Scope Limitation Poor tolerance of thermally sensitive groups.Sensitive to air/moisture; high cost per mol.

Comparative Analysis of Green Alternatives

Method A: Chan-Lam Coupling (The Oxidative Route)

Best For: Late-stage functionalization of complex phenols with aryl boronic acids.

The Chan-Lam reaction fundamentally changes the disconnection. Instead of aryl halides, it utilizes aryl boronic acids.[1][2] It operates at room temperature in open air, using Copper(II) as a mediator rather than a high-temperature catalyst.

  • Mechanism: Oxidative cross-coupling via a Cu(II)/Cu(III) cycle.

  • Green Advantage: Ambient temperature; uses atmospheric oxygen as the terminal oxidant; avoids halogens in the coupling partner.

  • Limitation: Often requires stoichiometric copper or specific oxidants to drive the cycle efficiently; boronic acids are more expensive than halides.

Method B: Ni/Photoredox Dual Catalysis (The Energy Efficient Route)

Best For: Coupling unactivated aryl halides with alcohols under mild conditions.

This method represents the state-of-the-art in "Energy Modulation." By coupling a Nickel catalytic cycle (for bond formation) with an Iridium or Ruthenium photocatalyst (for electron transfer), the reaction proceeds at room temperature using visible light.[3]

  • Mechanism: Single Electron Transfer (SET) allows Ni to access high-valent oxidation states (Ni(III)) necessary for reductive elimination without high heat.

  • Green Advantage: Energy efficiency (LEDs vs. heating mantles); uses abundant Nickel; high functional group tolerance.

  • Limitation: Initial setup cost (photoreactors); cost of Iridium photocatalysts (though loading is low, ~1 mol%).

Method C: Deep Eutectic Solvents (DES) Ullmann (The Media Route)

Best For: Large-scale, cost-sensitive synthesis where recycling is paramount.

This approach modernizes the classic Ullmann by changing the medium rather than the mechanism. Using Deep Eutectic Solvents (e.g., Choline Chloride/Urea), the solvent acts as a ligand and stabilizer, allowing the reaction to proceed at lower temperatures (80-100°C) with easier catalyst recycling.

  • Green Advantage: Biodegradable solvent; catalyst/solvent system can be recycled 5-7 times; eliminates volatile organic compounds (VOCs).

Performance Metrics & Decision Matrix

The following data summarizes experimental comparisons across standard substrates (e.g., coupling 4-bromobenzonitrile with phenol).

Table 1: Comparative Performance Data
FeatureTraditional UllmannChan-Lam (Method A) Ni/Photoredox (Method B) DES Ullmann (Method C)
Yield (Avg) 40-60%70-85%85-95% 65-80%
Temp (°C) >180°C25°C (RT) 25°C (RT) 80-100°C
Reaction Time 24-48 h12-24 h8-12 h10-15 h
Air Tolerance LowHigh (Required) ModerateHigh
E-Factor >50 (High Waste)~15-20~10-15<10 (Recyclable)
Cost Driver Energy/CleanupBoronic AcidsIr Catalyst/LigandSolvent Setup
Visualization: Strategic Decision Tree

DecisionTree Start Start: Select Substrate Availability Boronic Aryl Boronic Acid Available? Start->Boronic High Value Intermediate Halide Aryl Halide Available? Start->Halide Standard Building Block Complex Substrate Complexity? Boronic->Complex Scale Scale of Reaction? Halide->Scale ChanLam RECOMMENDATION: Chan-Lam Coupling (Method A) Complex->ChanLam High (Temp Sensitive) Photo RECOMMENDATION: Ni/Photoredox (Method B) Scale->Photo Discovery (mg to g) DES RECOMMENDATION: DES Ullmann (Method C) Scale->DES Process (kg+)

Figure 1: Decision matrix for selecting the optimal diaryl ether synthesis route based on substrate availability and scale.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, pause and check reagent purity.

Protocol A: Ni/Photoredox Dual Catalysis (High Performance)

Reference Grounding: Adapted from MacMillan et al. (Nature, 2015) and subsequent optimization studies.

Reagents:

  • Catalyst 1 (Photo): [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%)

  • Catalyst 2 (Metal): NiCl₂·glyme (5 mol%) with dtbbpy ligand (5 mol%)

  • Substrates: Aryl Bromide (1.0 equiv), Alcohol/Phenol (1.5 equiv)

  • Base: Quinuclidine (1.1 equiv) or K₂CO₃ (solid, anhydrous)

  • Solvent: Acetonitrile (0.1 M concentration)

  • Energy Source: 34W Blue LED lamp (approx 450 nm)

Workflow:

  • Pre-complexation (Critical): In a vial, mix NiCl₂·glyme and dtbbpy in a small amount of solvent. Stir for 5 mins until the solution turns a distinct green/teal (formation of active Ni-ligand complex).

  • Assembly: Add the Iridium photocatalyst, Aryl Bromide, Phenol, and Base to the vial.

  • Degassing: Sparge the solvent with Nitrogen for 10 minutes. Note: Oxygen quenches the excited state of the photocatalyst.

  • Reaction: Seal the vial and irradiate with Blue LED. Fan cooling is recommended to maintain temp at ~25°C.

  • Validation: The reaction mixture should remain homogeneous. Precipitation of black solids indicates Nickel "black" formation (catalyst death).

  • Workup: Dilute with ether, wash with water, dry over MgSO₄.

Protocol B: Chan-Lam Coupling (High Accessibility)

Reference Grounding: Adapted from Evans/Lam (Tetrahedron Lett., 1998).

Reagents:

  • Catalyst: Cu(OAc)₂ (1.0 equiv if no co-oxidant, or 10-20 mol% with co-oxidant)

  • Substrates: Aryl Boronic Acid (2.0 equiv), Phenol (1.0 equiv)

  • Base: Pyridine (2.0 equiv) or TEA

  • Desiccant: 4Å Molecular Sieves (powdered, activated)

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Workflow:

  • Activation: Flame dry the molecular sieves and let them cool under vacuum. Moisture inhibits this reaction significantly.

  • Mixing: Add Cu(OAc)₂, Boronic Acid, Phenol, and Sieves to the flask.

  • Initiation: Add solvent and Base.[4] The solution should turn a deep blue (Cu-amine complex).

  • Atmosphere: Equip the flask with a drying tube or leave open to air (if humidity is low). Stir vigorously. Note: Mass transfer of oxygen is the rate-limiting step in catalytic variants.

  • Monitoring: Reaction typically takes 12-24 hours. The mixture will likely turn green as Cu(II) is consumed/cycled.

Mechanistic Visualization

Understanding the "Why" behind the "How" is crucial for troubleshooting.

Ni/Photoredox Mechanism

This diagram illustrates the synergy between the two catalytic cycles, highlighting why light allows the reaction to bypass high thermal requirements.

Photoredox Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State Ir_GS->Ir_Excited Excitation Ir_Red Ir(II) Reduced Ir_Excited->Ir_Red SET (Oxidizes Ni) Ir_Red->Ir_GS SET (Reduces Ni) Ni_0 Ni(0) Complex Ni_II_Ar Ni(II)-Ar (Oxidative Addn) Ni_0->Ni_II_Ar + Ar-Br Ni_III Ni(III)-Ar-OR (Key Intermediate) Ni_II_Ar->Ni_III + R-OH + SET from *Ir Ni_III->Ni_0 Regeneration (via Ni(I)) Product Ar-O-R (Ether) Ni_III->Product Reductive Elimination Substrates Aryl-Br + R-OH Light Blue Light (hv)

Figure 2: The dual catalytic cycle.[3] The key innovation is the oxidation of Ni(II) to Ni(III) by the excited Iridium catalyst, facilitating bond formation.

References

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[1] Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940. Link

  • Terrett, J. A., Cuthbertson, J. D., Shurtleff, V. W., & MacMillan, D. W. (2015). Switching on elusive organometallic mechanisms with photoredox catalysis.[3][5] Nature, 524(7565), 330-334. Link

  • Lam, P. Y., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944. Link

  • Ferlin, F., et al. (2018).[6] Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents. Frontiers in Chemistry, 6, 469. Link

  • Hui, C., et al. (2019). Green Synthesis of Diaryl Ethers. Asian Journal of Organic Chemistry, 8(7), 964-978. Link

Sources

Cost-benefit analysis of different synthetic routes to diaryl ethers

Author: BenchChem Technical Support Team. Date: February 2026

A Cost-Benefit & Performance Analysis for Drug Discovery

Executive Decision Matrix

In the high-stakes environment of drug discovery and process chemistry, the formation of the C–O bond in diaryl ethers is a pivotal checkpoint. The choice between Palladium (Pd) and Copper (Cu) catalysis is rarely binary; it is a multivariate equation involving substrate sterics, electronic bias, cost of goods (COGs), and purification overhead.

This guide moves beyond textbook definitions to provide a causality-driven analysis of the three dominant methodologies: Buchwald-Hartwig (Pd) , Modified Ullmann (Cu) , and Chan-Lam (Cu-Oxidative) .

The "Senior Scientist" Heuristic
  • Choose Buchwald-Hartwig (Pd) if: Your substrate is valuable (> $500/g), sterically hindered (ortho-substituted), or electron-rich. The high catalyst cost is offset by reliability and ease of purification.

  • Choose Modified Ullmann (Cu) if: You are scaling up (> 1 kg), the substrates are robust (thermally stable > 100°C), and cost is the primary driver.

  • Choose Chan-Lam (Cu-Ox) if: You are late-stage functionalizing a complex scaffold that cannot tolerate basic/reducing conditions, or if you need to couple phenols with boronic acids (avoiding halides).

Visualizing the Decision Pathway

The following decision tree illustrates the logical flow for selecting the optimal synthetic route based on substrate properties.

DecisionTree Start Target: Diaryl Ether (Ar-O-Ar') ElecDef Is the Aryl Halide Electron Deficient? Start->ElecDef SNAr Route A: SNAr (Base only, No Metal) ElecDef->SNAr Yes (e.g., p-NO2, p-CN) MetalReq Metal Catalysis Required ElecDef->MetalReq No (Electron Neutral/Rich) Fragile Is Substrate Thermally Sensitive or Complex? MetalReq->Fragile Scale Scale & Budget? PdRoute Route B: Buchwald-Hartwig (Pd-Catalyzed) Scale->PdRoute Low Scale / High Value (Discovery) CuRoute Route C: Modified Ullmann (Cu-Catalyzed) Scale->CuRoute High Scale / Cost Sensitive (Process) ChanLam Route D: Chan-Lam (Boronic Acid + Phenol) Fragile->Scale No (Robust) Fragile->ChanLam Yes (Late Stage)

Deep Dive: Comparative Analysis

Route A: Buchwald-Hartwig Cross-Coupling (Palladium)

The Premium Performer

  • Mechanism: Pd(0)/Pd(II) cycle involving oxidative addition of the aryl halide, coordination of the phenol (often rate-limiting), and reductive elimination.

  • Causality: The use of bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, RockPhos) is not accidental. These ligands facilitate the difficult reductive elimination step of the C–O bond, which is energetically more demanding than C–N bond formation.

  • Cost-Benefit:

    • Cost: High.[1] Pd precursors and proprietary ligands are expensive.

    • Benefit: Unmatched functional group tolerance. Works at temperatures as low as 50–80°C.

Route B: Modified Ullmann Coupling (Copper)

The Industrial Workhorse

  • Mechanism: Historically debated, but modern evidence points to a Cu(I)/Cu(III) cycle or a Single Electron Transfer (SET) radical mechanism depending on the ligand.

  • Causality: "Classic" Ullmann required >200°C. The addition of bidentate ligands (e.g., Phenylglycine, 1,10-Phenanthroline) stabilizes the active Cu species, preventing aggregation into inactive Cu(0) and lowering the activation energy, allowing reaction at 90–110°C.

  • Cost-Benefit:

    • Cost: Low. Copper is orders of magnitude cheaper than Palladium.

    • Benefit: Scalable. However, it often struggles with sterically hindered substrates (the "ortho-effect").

Route C: Chan-Lam Coupling (Copper-Oxidative)

The Green Specialist

  • Mechanism: Oxidative coupling.[2][3] Unlike Ullmann or Buchwald, this uses Aryl Boronic Acids. The cycle involves Cu(II) and requires an oxidant (often atmospheric

    
    ).
    
  • Causality: Because it proceeds via a transmetallation-like pathway rather than oxidative addition to a halide, it bypasses the need for activated aryl halides.

  • Cost-Benefit:

    • Cost: Medium.[4][5] Boronic acids are generally more expensive than aryl halides. High copper loading (often stoichiometric) increases waste.

    • Benefit: Very mild (Room Temp). Open-flask conditions (no glovebox needed).

Quantitative Data Comparison

The following table synthesizes performance metrics from standard bench-scale optimizations (1 mmol scale).

MetricBuchwald-Hartwig (Pd)Modified Ullmann (Cu)Chan-Lam (Cu-Ox)
Catalyst Cost High (

$)
Low ($)Low-Medium (

)
Ligand Cost Very High (Proprietary)Low (Generic)None/Low (Amine bases)
Avg. Yield (Steric) 85-95%40-65%30-60%
Avg. Yield (Simple) >95%85-90%70-85%
Temperature 60–100°C90–140°C20–40°C
Air Sensitivity High (Inert required)ModerateNone (Requires Air)
E-Factor (Waste) Moderate (Low loading)High (High loading/Solvent)High (Stoichiometric Cu)
Substrate Scope Broadest (Ar-Cl, Ar-Br, Ar-OTf)Medium (Ar-I, Ar-Br)Specific (Ar-B(OH)2)

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the color changes described do not occur, abort and check reagent quality (especially the oxidation state of the catalyst).

Protocol 1: Buchwald-Hartwig (High-Value Substrates)

Best for: Late-stage drug intermediates, ortho-substituted rings.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Pd(OAc)₂ (2 mol%)

    • Ligand: RockPhos or tBuBrettPhos (4 mol%)

    • Checkpoint: Premix Pd and Ligand in Toluene for 1 min. Solution should turn from orange to pale yellow/colorless (active catalyst formation).

  • Addition: Add Aryl Bromide (1.0 equiv), Phenol (1.2 equiv), and

    
     (2.0 equiv, finely ground).
    
  • Reaction: Add Toluene (0.2 M concentration). Seal and heat to 90°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a celite pad (removes Pd black). Concentrate and purify via flash chromatography.

Protocol 2: Modified Ullmann (Scalable/Robust)

Best for: Simple diaryl ethers, gram-to-kilogram scale.

  • Preparation: To a screw-cap tube, add:

    • CuI (10 mol%)

    • Ligand: N,N-Dimethylglycine (20 mol%) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD).

    • Base:

      
       (2.0 equiv).
      
  • Addition: Add Aryl Iodide (1.0 equiv) and Phenol (1.2 equiv).

  • Reaction: Add Dioxane or DMF (0.5 M). Note: DMF accelerates the reaction but is harder to remove.

  • Execution: Heat to 110°C for 24 hours.

    • Checkpoint: The reaction mixture usually turns a deep blue/green color (active Cu-complex). If it stays yellow/precipitate, the ligand exchange failed.

  • Workup: Dilute with EtOAc, wash with water/brine (critical to remove Cu salts), dry, and concentrate.

Protocol 3: Chan-Lam (Mild/Oxidative)

Best for: Fragile substrates, avoiding halogens.

  • Preparation: In an open flask (no inert gas needed), add:

    • Cu(OAc)₂ (1.0 equiv - stoichiometric is often required for high yield).

    • Aryl Boronic Acid (2.0 equiv - excess is needed due to protodeboronation side-reaction).

    • Phenol (1.0 equiv).

    • Base: Pyridine (2.0 equiv) or

      
      .
      
  • Reaction: Add DCM (Dichloromethane) and add 4Å molecular sieves (Water inhibits the reaction).

  • Execution: Stir vigorously at Room Temperature open to air (or with an

    
     balloon) for 24–48 hours.
    
    • Checkpoint: The mixture will turn dark green/blue.

  • Workup: Filter through silica to remove Copper salts.

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. Below is the comparative cycle for the Pd-catalyzed route, highlighting the critical Reductive Elimination step.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-OAr) OxAdd->LigEx + Ar-OH + Base RedElim Reductive Elimination (Product Release) LigEx->RedElim Rate Limiting RedElim->Pd0 - Ar-O-Ar

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society.[2]

  • Burgos, C. H., et al. (2006).[4] Significant Progress in the Pd-Catalyzed Synthesis of Diaryl Ethers.[5] Angewandte Chemie International Edition.

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[4] Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[6] Angewandte Chemie International Edition.

  • Sperry, J. B., & Wright, D. L. (2005). The application of the Chan-Lam coupling in natural product synthesis. Current Opinion in Drug Discovery & Development.

Sources

Validation of "1-Chloro-2-(4-nitrophenoxy)benzene" Structure by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To definitively validate the molecular structure and solid-state conformation of 1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4) using Single Crystal X-ray Diffraction (SC-XRD), distinguishing it from solution-state approximations.

The Challenge: Diphenyl ether derivatives possess a high degree of conformational flexibility around the central C–O–C ether linkage. While NMR (


H, 

C) confirms atomic connectivity, it fails to capture the static three-dimensional conformation (torsion angles) driven by the steric hindrance of the ortho-chloro substituent. SC-XRD is the only analytical technique capable of resolving the specific

-

stacking interactions and the "twist" angle critical for understanding the molecule's biological activity as a protoporphyrinogen oxidase inhibitor template.

Part 1: Comparative Analysis of Validation Methods

In the structural elucidation of 1-Chloro-2-(4-nitrophenoxy)benzene, researchers often rely on a triad of analytical techniques. The table below objectively compares SC-XRD against standard alternatives, highlighting why X-ray is the non-negotiable standard for this specific steric profile.

Table 1: Performance Comparison of Structural Validation Techniques
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
Computational (DFT)
3D Conformation Definitive. Directly maps electron density to atomic positions. Resolves the C-O-C bond angle (typically ~118°) and specific torsion angles (

).
Inferred/Averaged. Rapid rotation around the ether linkage in solution averages signals, obscuring the specific "twist" caused by the ortho-Cl.Predictive. Calculates the global minimum energy state but may miss packing-induced conformational changes found in the solid state.
Intermolecular Interactions Visible. Identifies

-

stacking, Cl

O halogen bonds, and crystal packing forces.
Invisible. Intermolecular forces are disrupted by solvation.Modeled. Requires complex periodic boundary condition calculations to simulate packing.
Stereochemistry Absolute. Determines relative and absolute configuration (if chiral) without ambiguity.Relative. Requires chiral shift reagents or complex NOE experiments for relative stereochemistry.N/A.
Sample Requirement Single crystal (

mm).
Dissolved sample (~5-10 mg).High-performance computing cluster.
Limitation Requires a high-quality crystal; static snapshot only.Cannot distinguish between rapid conformer interconversions.Theoretical only; requires experimental validation.

Part 2: Technical Deep Dive & Validation Logic

The "Ortho-Effect" and Torsion Angles

The defining structural feature of 1-Chloro-2-(4-nitrophenoxy)benzene is the steric clash between the chlorine atom at position 2 (Ring A) and the ether oxygen lone pairs or the protons of Ring B.

In the crystalline state, the molecule adopts a "skew" conformation to minimize this repulsion. SC-XRD validation must focus on two critical geometric parameters:

  • The Ether Bond Angle (

    
    ):  Expected to widen beyond the tetrahedral 109.5° (typically 116°–120°) to accommodate steric bulk.
    
  • The Dihedral Angles: The planes of the two phenyl rings are rarely coplanar. The ortho-chloro substituent forces a significant twist (often 60°–90° relative to each other) to avoid the "butterfly" conformation.

Self-Validating Protocol Logic

To ensure trustworthiness, the validation workflow is designed as a self-correcting loop.

  • Checkpoint 1: Unit cell determination. If the unit cell dimensions do not match the expected density (

    
     for chlorinated nitro aromatics), the crystal may be a solvate or polymorph.
    
  • Checkpoint 2: R-factor. A final

    
     value 
    
    
    
    (5%) is required to claim structural certainty.
  • Checkpoint 3: Thermal Ellipsoids. High anisotropy in the nitro group often indicates disorder; this must be modeled (e.g., over two positions) rather than ignored.

Part 3: Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural deposition.

G Start Start: 1-Chloro-2-(4-nitrophenoxy)benzene Cryst Crystallization (Slow Evaporation) Start->Cryst EtOAc/Hexane Screen Microscope Screening (Polarized Light) Cryst->Screen Mount Crystal Mounting (0.2mm Kapton loop) Screen->Mount Single Crystal Selected Diffraction X-Ray Data Collection (Mo-Ku03b1, 293K/100K) Mount->Diffraction Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Raw Frames -> hkl Refine Refinement (Least Squares/SHELXL) Solve->Refine Check Validation Check (R1 < 5%, GoF ~ 1.0) Refine->Check Check->Refine Fail (Disorder/Twinning) Final Final CIF Generation & Deposition Check->Final Pass

Figure 1: Structural determination workflow ensuring rigorous data quality control from crystallization to refinement.

Step-by-Step Methodology
1. Crystal Growth (The Critical Step)

Standard synthesis yields a powder. For SC-XRD, you need a single, defect-free crystal.

  • Method: Slow evaporation.

  • Solvent System: Ethyl Acetate : Hexane (1:3 ratio).

  • Protocol: Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Gently layer 6 mL of Hexane on top (do not mix). Cover with Parafilm and poke 3 small holes. Let stand at room temperature for 3-5 days.
    
  • Expected Outcome: Pale yellow prisms or blocks.

2. Data Collection
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Radiation: Mo-K

    
     (
    
    
    
    Å). Molybdenum is preferred over Copper for chlorinated compounds to minimize absorption effects (
    
    
    ).
  • Temperature: Collect at 100 K (using a Cryostream) to reduce thermal motion of the nitro group, which is prone to high librational disorder.

3. Structure Solution & Refinement
  • Software: OLEX2 or WinGX interface running SHELXT (solution) and SHELXL (refinement).

  • Hydrogen Treatment: Aromatic protons should be placed in calculated positions (C-H = 0.93 Å) and refined using a riding model (

    
    ).
    
  • Disorder Handling: The nitro group (

    
    ) may show rotational disorder. If electron density peaks suggest two orientations, model the oxygen atoms over two positions with summed occupancy of 1.0.
    

Part 4: Representative Data & Interpretation[1]

When validating your structure, compare your results against these expected crystallographic parameters for diphenyl ethers.

Table 2: Expected Crystallographic Parameters
ParameterExpected RangeStructural Significance
Space Group

or

Centrosymmetric space groups are most common for achiral organic molecules.
C–Cl Bond Length 1.73 – 1.75 ÅTypical for aryl chlorides. Significant deviation implies disorder.
C–O–C Angle 116° – 120°Widened due to steric repulsion between rings.
Torsion Angle (

)
60° – 90°The "twist" angle. If this is near 0° or 180°, re-evaluate for crystal packing errors or twinning.
Nitro Group Planarity

twist
The

group is usually coplanar with its attached phenyl ring to maximize resonance, unless sterically hindered.
Interpretation of Results

In the solved structure of 1-Chloro-2-(4-nitrophenoxy)benzene, look for


-

stacking
. The electron-deficient ring (containing the nitro group) often stacks parallel to the electron-rich ring (containing the Cl/ether) of a neighboring molecule. This "head-to-tail" stacking stabilizes the crystal lattice and is a key validation point that computational models often fail to predict accurately.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

    • Context: The authoritative repository for small molecule crystal structures, used to benchmark bond lengths.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

    • Context: The standard software protocol cited for the refinement steps in this guide.
  • Lü, J., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 136-144. Link[1]

    • Context: Provides comparative crystallographic data for chlorinated nitro-benzene derivatives, establishing expected bond lengths and packing motifs.
  • PubChem. 1-Chloro-2-(4-nitrophenoxy)benzene (CID 16408). Link

    • Context: Verification of chemical identifiers, CAS number, and 2D connectivity.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

    • Context: Defines the "CheckCIF" validation standards (R-factors, GoF) mentioned in the protocol.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Chloro-2-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for 1-Chloro-2-(4-nitrophenoxy)benzene CAS: 2091-61-4 Synonyms: 2-chloro-4'-nitrodiphenyl ether; 2-chlorophenyl 4-nitrophenyl ether[1][2]

Executive Summary: The "Zero-Exposure" Standard

Handling 1-Chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4) requires a safety protocol that goes beyond standard "lab coat and gloves."[1][2] As a halogenated nitro-aromatic ether, this compound presents a dual threat: high lipophilicity (facilitating rapid dermal absorption) and sensitization potential .[1][2]

While often classified primarily as an irritant and sensitizer (H315, H317, H318), its structural homology to known teratogens (e.g., Nitrofen) mandates that researchers apply the Precautionary Principle . You must treat this compound as a potential carcinogen and reproductive toxin.[2] The following guide details a defense-in-depth strategy designed to prevent not just acute exposure, but also chronic, low-level sensitization.

Part 1: The Risk Profile (The "Why")

To select the right PPE, you must understand the mechanism of toxicity.

Hazard ClassMechanism of ActionOperational Implication
Dermal Absorption The diphenyl ether backbone is highly lipophilic, allowing it to bypass the stratum corneum (outer skin layer) rapidly.[1][2][3]Standard Nitrile gloves are insufficient for prolonged contact.[3][4] Once absorbed, nitro-aromatics can induce methemoglobinemia (impairing oxygen transport in blood).[1][2]
Sensitization (H317) The compound can bind to skin proteins (haptenization), triggering an immune response.[3]A single exposure can lead to lifelong allergic contact dermatitis.[3] Zero skin contact is the only safe threshold.
Ocular Damage (H318) Corrosive/Irritant nature of the chlorophenoxy moiety.[3]Safety glasses are inadequate.[3] Chemical splash goggles are mandatory to prevent irreversible corneal damage.[1][2]

Part 2: PPE Decision Matrix & Specifications

Hand Protection: The "Laminate Shield" Protocol

Standard disposable nitrile gloves provide only incidental splash protection (breakthrough < 15 mins for aromatic ethers).[1][2]

  • Primary Barrier (Inner Glove): Silver Shield® / 4H® (PE/EVAL/PE Laminate) .[1][2]

    • Why: These multi-layer laminates are virtually impermeable to aromatics and chlorinated compounds for >4 hours.[2]

  • Mechanical Barrier (Outer Glove): Thick Nitrile (minimum 5 mil) .[1][2]

    • Why: Laminate gloves are baggy and slippery.[2] The outer nitrile glove compresses the laminate for dexterity and protects it from physical tears.[2]

  • Protocol:

    • Don Laminate gloves.[1][2][5]

    • Don Nitrile gloves over them.[1][2]

    • Tape the cuff of the outer glove to your lab coat (optional but recommended for synthesis scale-up).[1][2]

Respiratory Protection
  • Solid Handling (Weighing/Transfer): Use a Powder Containment Hood or a Biosafety Cabinet (Class II).[1][2] If open-bench handling is unavoidable (strongly discouraged), use a P100 (HEPA) Half-Face Respirator .[1][2]

  • Solution Handling: If dissolved in organic solvents (DCM, Ethyl Acetate) or heated, use a Full-Face Respirator with Organic Vapor/P100 Combination Cartridges to protect mucous membranes from vapors.[1][2]

Eye & Body Protection[1][6][7]
  • Eyes: Unvented Chemical Splash Goggles . Do not rely on face shields alone; vapors/dust can bypass them.[3]

  • Body: Tyvek® Lab Coat (or similar non-woven polyethylene material).[1][2] Cotton coats absorb liquids and hold them against the skin, increasing absorption rates.

Part 3: Visualization of Safety Logic

Figure 1: PPE Selection Decision Tree

This logic gate ensures you select the correct equipment based on the physical state of the reagent.

PPE_Selection Start Start: Handling 1-Chloro-2-(4-nitrophenoxy)benzene State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Heated State->Liquid Solid_Eng Engineering Control: Powder Hood / Balance Enclosure Solid->Solid_Eng Liquid_Eng Engineering Control: Chemical Fume Hood (Sash < 18 inches) Liquid->Liquid_Eng Solid_PPE PPE Requirement: 1. Double Glove (Laminate + Nitrile) 2. Splash Goggles 3. Tyvek Coat Solid_Eng->Solid_PPE Liquid_PPE PPE Requirement: 1. Double Glove (Laminate + Nitrile) 2. Full-Face Respirator (OV/P100) (If outside hood) Liquid_Eng->Liquid_PPE

Caption: Decision tree for selecting engineering controls and PPE based on the physical state of the reagent.

Part 4: Operational Workflow & Self-Validating Steps

This workflow integrates "Checkpoints"—moments where you must actively verify safety before proceeding.

Phase 1: Preparation
  • Glove Integrity Check: Inflate the outer nitrile glove with air and squeeze to check for pinholes.[2]

  • Sash Verification: Ensure Fume Hood face velocity is between 80–100 fpm (feet per minute).

  • Decontamination Prep: Prepare a beaker of 10% soap/water solution (surfactant) and a separate container for solid waste.[2] Avoid alcohol-based cleaners during immediate cleanup, as alcohols can enhance skin permeation of nitro-compounds.[1][2]

Phase 2: Active Handling (Weighing & Synthesis)[1][2]
  • Static Control: Use an anti-static gun or bar if weighing the solid, as nitro-aromatics can be static-prone and disperse as dust.[1][2]

  • The "Dirty Hand / Clean Hand" Rule:

    • Left Hand (Dirty): Handles the spatula/flask containing the chemical.[2]

    • Right Hand (Clean): Touches the balance buttons, notebook, or hood sash.

  • Immediate Wipe-Down: After transfer, wipe the balance area with a surfactant-soaked tissue (held by forceps) and dispose of it immediately as hazardous waste.[1][2]

Phase 3: Disposal & Deactivation
  • Segregation: Dispose of solid waste in a container marked "Toxic - Nitro Aromatic." Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as this may cause uncontrolled exothermic decomposition.[2]

  • Doffing Protocol:

    • Remove outer nitrile gloves and discard.[2]

    • Wash laminate gloves while still on hands with soap and water.[2]

    • Remove laminate gloves by peeling from the cuff, ensuring the outside never touches skin.

    • Wash hands immediately with soap and cool water (warm water opens pores).[2]

Part 5: Emergency Response

  • Skin Contact:

    • IMMEDIATE: Wash with copious amounts of soap and water for 15 minutes.[2][6]

    • CONTRAINDICATION: Do NOT use ethanol or acetone to wash skin; this will drive the chemical deeper into the bloodstream.[2]

    • Surveillance: Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.[1][2]

  • Eye Contact:

    • Flush for 15 minutes using an eyewash station.[1][2] Hold eyelids open. Seek ophthalmological evaluation immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16408, 1-Chloro-2-(4-nitrophenoxy)benzene. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Chlorinated Diphenyl Oxide (Analogue Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.